Cizolirtine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJBKFKXGPPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869923 | |
| Record name | Cizolirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142155-43-9 | |
| Record name | Cizolirtine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cizolirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIZOLIRTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cizolirtine's Mechanism of Action in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine (E-4018) is a novel analgesic agent that has demonstrated efficacy in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its role in alleviating neuropathic pain. Evidence strongly suggests that this compound exerts its analgesic effects primarily through the modulation of the α2-adrenergic system, leading to a reduction in the spinal release of key pronociceptive neuropeptides, Substance P and Calcitonin Gene-Related Peptide (CGRP). This guide summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects. This compound has emerged as a potential therapeutic agent, demonstrating analgesic and anti-hyperalgesic properties in various animal models of pain, including those of a neuropathic origin.[1] This document aims to consolidate the existing scientific literature on this compound's mechanism of action to provide a detailed resource for researchers and drug development professionals.
Core Mechanism of Action: α2-Adrenergic Receptor Modulation
The primary mechanism underlying the analgesic effect of this compound in neuropathic pain appears to be its interaction with the α2-adrenergic receptor system. Preclinical studies have consistently shown that the anti-allodynic and anti-hyperalgesic effects of this compound are reversed by the administration of α2-adrenoceptor antagonists, such as idazoxan (B1206943).[2] This indicates that this compound's activity is dependent on the activation of these receptors. In contrast, its effects are not blocked by the opioid receptor antagonist naloxone, confirming a non-opioid mechanism of action.[2]
While the direct binding affinity of this compound to α2-adrenergic receptor subtypes has not been explicitly reported in publicly available literature, the functional antagonism by idazoxan provides strong evidence for its role as an α2-adrenoceptor agonist or a positive modulator of this system. One study, however, stated that this compound shows "no affinity for alpha 2-adrenergic receptors," a finding that is inconsistent with the broader pharmacological data and may warrant further investigation to clarify experimental conditions.[3] The prevailing evidence supports the involvement of the α2-adrenergic system.
Signaling Pathway
Activation of presynaptic α2-adrenergic receptors, which are G-protein coupled receptors of the Gi/o type, typically leads to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels, ultimately inhibiting neurotransmitter release. In the context of neuropathic pain, the key consequence of this compound-mediated α2-adrenoceptor activation is the reduced release of pronociceptive neuropeptides from the primary afferent nerve terminals in the dorsal horn of the spinal cord.
Caption: Proposed signaling pathway of this compound.
Inhibition of Pronociceptive Neuropeptide Release
A key downstream effect of this compound's action on α2-adrenergic receptors is the inhibition of Substance P and CGRP release in the spinal cord.[3] These neuropeptides are crucial mediators in the transmission of nociceptive signals from the periphery to the central nervous system.
Quantitative Data on Neuropeptide Release Inhibition
The following table summarizes the available data on the inhibitory effects of this compound on neuropeptide release.
| Neuropeptide | Preparation | This compound Concentration | Inhibition | Antagonism | Reference |
| Substance P-like material (SPLM) | Rat spinal cord slices (in vitro) | 0.1 µM - 0.1 mM | ~25% | Idazoxan (10 µM) | [3] |
| CGRP-like material (CGRPLM) | Rat spinal cord slices (in vitro) | 0.1 - 1.0 µM | ~20% | Idazoxan (10 µM) | [3] |
| Substance P-like material (SPLM) | Rat spinal cord (in vivo, intrathecal) | 0.1 mM | up to 50% | Idazoxan (10 µM) | [3] |
| Substance P-like material (SPLM) | Rat spinal cord (in vivo, systemic 80 mg/kg i.p.) | N/A | ~50% | Idazoxan (10 µM) | [3] |
Preclinical Efficacy in Neuropathic Pain Models
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, most notably the chronic constriction injury (CCI) model in rats.
Summary of Preclinical Efficacy Data
| Animal Model | Pain Modality | This compound Dose (p.o.) | Effect | Antagonism | Reference |
| Rat (Sciatic Nerve Constriction) | Mechanical Allodynia | 2.5 - 10 mg/kg | Reversal of allodynia | Idazoxan (0.5 mg/kg i.v.) | [2] |
| Rat (Sciatic Nerve Constriction) | Thermal (Cold) Allodynia | 2.5 - 10 mg/kg | Reversal of allodynia | Idazoxan (0.5 mg/kg i.v.) | [2] |
Of note, at a dose of 10 mg/kg (p.o.), this compound did not produce any motor deficits in the rotarod test, suggesting a favorable side-effect profile at analgesic doses.[2]
Experimental Protocols
While detailed, step-by-step protocols for the specific studies involving this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This widely used model induces peripheral nerve injury to mimic human neuropathic pain conditions.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each ligature. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Wound Closure: The muscle and skin layers are closed with sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing: Mechanical and thermal allodynia are assessed at baseline before surgery and then at various time points post-surgery (e.g., daily or weekly). Mechanical allodynia is often measured using von Frey filaments, while thermal allodynia can be assessed using a cold plate test.
Caption: Workflow for the CCI model.
In Vitro and In Vivo Spinal Neuropeptide Release Assays
These assays are used to measure the release of neurotransmitters like Substance P and CGRP from spinal cord tissue.
In Vitro Methodology (Spinal Cord Slices):
-
Tissue Preparation: The lumbar enlargement of the spinal cord is dissected from rats and sliced into thin sections.
-
Incubation: The slices are incubated in an oxygenated physiological salt solution.
-
Stimulation: The release of neuropeptides is evoked by depolarization with a high concentration of potassium (K+).
-
Drug Application: this compound and/or antagonists are added to the incubation medium.
-
Sample Collection: The superfusate is collected at different time points.
-
Quantification: The concentration of Substance P and CGRP in the collected samples is determined using sensitive immunoassays (e.g., ELISA or RIA).
In Vivo Methodology (Intrathecal Perfusion):
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Animal Preparation: Rats are anesthetized, and a microdialysis probe or push-pull cannula is implanted into the intrathecal space of the lumbar spinal cord.
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Perfusion: An artificial cerebrospinal fluid is continuously perfused through the probe.
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Drug Administration: this compound can be administered locally through the perfusion fluid or systemically (e.g., intraperitoneally).
-
Sample Collection: The dialysate is collected at regular intervals.
-
Quantification: Neuropeptide levels in the dialysate are measured by immunoassay.
Clinical Evidence in Neuropathic Pain
A double-blind, placebo-controlled, crossover study in 25 patients with chronic neuropathic pain showed that this compound (200 mg twice daily) was well tolerated but did not produce a statistically significant reduction in pain scores in the overall patient population.[1] However, in a subgroup of five patients with primary allodynia, this compound treatment resulted in a significant reduction in pain scores and allodynia compared to placebo.[1]
Conclusion
References
- 1. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for localized release of substance P within rat spinal cord evoked by physiological and electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cizolirtine's Inhibition of Spinal Substance P Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a neuropeptide of the tachykinin family, is a critical mediator in the transmission of nociceptive signals within the spinal cord dorsal horn.[1] Its release from primary afferent nerve terminals and subsequent binding to Neurokinin-1 (NK1) receptors on second-order neurons are key events in the propagation of pain signals.[1] Cizolirtine (5-([(N,N-dimethylaminoethoxy)phenyl]methyl)-1-methyl-1H-pyrazol citrate) is a novel analgesic compound that has demonstrated significant efficacy in rodent models of pain.[2] This technical guide provides an in-depth examination of the core mechanism of this compound's analgesic action: the inhibition of Substance P release at the spinal level. We will detail the underlying signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols for the methodologies used to elicit these findings.
The Role of Substance P in Spinal Nociceptive Transmission
Noxious stimuli activate primary afferent nociceptors (C-fibers), which transmit signals to the dorsal horn of the spinal cord. Upon depolarization, these neurons release a combination of neurotransmitters, including glutamate (B1630785) and neuropeptides such as Substance P.[1] SP binds to the NK1 receptor, a G protein-coupled receptor (GPCR), on postsynaptic dorsal horn neurons.[1][3] This binding event initiates a well-defined intracellular signaling cascade that leads to neuronal depolarization and sensitization, contributing to the central transmission of pain signals.[3]
The primary signaling pathway initiated by SP binding to the NK1 receptor involves the activation of the Gq alpha subunit of the associated G protein complex. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately enhances neuronal excitability and facilitates pain transmission.[3]
This compound's Inhibitory Effect on Spinal Substance P Release
Preclinical studies have robustly demonstrated that this compound effectively inhibits the release of Substance P from primary afferent terminals in the spinal cord. This action has been quantified in both in vitro and in vivo models, pointing to a clear mechanism for its analgesic properties.[2]
Quantitative Data Summary
The inhibitory effects of this compound on the release of Substance P-Like Material (SPLM) have been measured under various experimental conditions. The data consistently show a significant reduction in neuropeptide release.[2]
| Experimental Model | Administration | This compound Concentration / Dose | % Inhibition of SPLM Release | Antagonist | Citation |
| In Vitro (Rat Spinal Cord Slices) | Superfusion | 0.1 µM - 0.1 mM | ~ 25% | Idazoxan (10 µM) | [2] |
| In Vivo (Anesthetized Rats) | Intrathecal Perfusion | 0.1 mM | Up to 50% | Idazoxan (10 µM) | [2] |
| In Vivo (Anesthetized Rats) | Systemic (i.p.) | 80 mg/kg | ~ 50% | Idazoxan (10 µM) | [2] |
Proposed Mechanism of Action
The inhibitory action of this compound on Substance P release is mediated through its activity at α2-adrenoceptors.[2] These receptors are located on presynaptic terminals of primary afferent neurons.[4] When activated by an agonist like this compound, these Gi protein-coupled receptors inhibit the release of neurotransmitters, including Substance P.[4][5] This mechanism was confirmed by experiments showing that the α2-adrenoceptor antagonist, idazoxan, reverses the inhibitory effects of this compound on Substance P release.[2]
Experimental Methodologies
The following protocols provide a detailed overview of the key experimental procedures used to establish and quantify the effects of this compound on spinal Substance P release.
Protocol: In Vitro Substance P Release from Spinal Cord Slices
This method allows for the direct measurement of neuropeptide release from spinal cord tissue in a controlled environment.
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Tissue Preparation:
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Adult Sprague-Dawley rats are euthanized according to institutional guidelines.[2]
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The lumbar enlargement of the spinal cord is rapidly dissected and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[6][7]
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Transverse slices (typically 400-500 µm thick) of the dorsal half of the spinal cord are prepared using a vibratome.[7]
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Slices are allowed to recover in oxygenated aCSF at room temperature for at least 60 minutes before use.[7]
-
-
Superfusion and Sample Collection:
-
Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
After an initial washout period to establish a stable baseline, the perfusion medium is switched to a high-potassium (K+) aCSF to depolarize the neurons and evoke neurotransmitter release.[2]
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To test the effect of this compound, the drug is included in the perfusion medium prior to and during the K+ stimulation.[2]
-
Superfusate fractions are collected at regular intervals before, during, and after stimulation.
-
-
Quantification:
Protocol: In Vivo Spinal Substance P Release via Intrathecal Microdialysis
This technique enables the sampling of neurotransmitters from the extracellular space of the spinal cord in anesthetized living animals, providing a more physiologically relevant context.[9][10][11]
-
Animal Preparation:
-
Microdialysis Probe Implantation and Perfusion:
-
Experimental Procedure:
-
Dialysate samples are collected at regular intervals to measure basal levels of Substance P.
-
This compound is administered either locally through the microdialysis probe (retrodialysis) or systemically (e.g., intraperitoneal injection).[2]
-
Substance P release can be evoked by peripheral noxious stimulation (e.g., formalin injection into the paw) or by adding high K+ to the perfusion fluid.[8][12][13]
-
Dialysate samples are collected throughout the experiment for subsequent analysis.
-
-
Quantification:
Conclusion
References
- 1. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microdialysis combined with a sensitive radioimmunoassay. A technique for studying in vivo release of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for localized release of substance P within rat spinal cord evoked by physiological and electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spinal Substance P Receptor Expression and Internalization in Acute, Short-Term, and Long-Term Inflammatory Pain States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analgesic Cizolirtine and the CGRP Pathway: A Review of Two Distinct Targets in Pain Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine is a novel analgesic agent that has demonstrated efficacy in various preclinical and clinical models of pain. Its mechanism of action is primarily attributed to its interaction with the noradrenergic system, specifically as an α2-adrenoceptor agonist, and its potential to inhibit the release of substance P. Concurrently, the calcitonin gene-related peptide (CGRP) has emerged as a critical mediator of nociceptive signaling, particularly in the pathophysiology of migraine, leading to the development of a new class of highly effective CGRP-targeting therapies. This technical guide provides a comprehensive overview of the analgesic profile of this compound and the established role of the CGRP pathway in pain. While a 2001 review suggested a potential, unconfirmed link between this compound and CGRP inhibition, the body of scientific literature to date does not substantiate a direct role for CGRP in this compound's analgesic effect[1]. This paper will therefore delineate the distinct mechanisms of these two important players in analgesia, present the quantitative data supporting their effects, detail relevant experimental protocols, and explore a potential, yet unproven, indirect interaction via the α2-adrenergic system.
This compound: A Noradrenergic and Substance P-Modulating Analgesic
This compound (E-4018) is a centrally acting analgesic that has shown promise in the management of neuropathic and postoperative pain. Its mechanism is distinct from that of opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), offering a potentially different side-effect profile.
Mechanism of Action
Preclinical studies have elucidated that this compound's analgesic properties are likely mediated through two primary pathways:
-
α2-Adrenoceptor Agonism: this compound's effects are significantly attenuated by α2-adrenoceptor antagonists like idazoxan.[2][3] This suggests that this compound acts as an agonist at these receptors, which are key components of the descending noradrenergic pain-modulating pathways.[4][5] Activation of α2-adrenoceptors in the spinal cord inhibits the release of nociceptive neurotransmitters from primary afferent terminals and hyperpolarizes second-order neurons, thereby dampening the transmission of pain signals.[4][5]
-
Inhibition of Substance P Release: Some evidence also points towards this compound's ability to inhibit the release of substance P in the spinal cord.[2] Substance P is a neuropeptide crucial for the transmission of pain signals from the periphery to the central nervous system.
It is important to note that this compound does not bind to opioid receptors and lacks anti-inflammatory activity.[2]
Preclinical Efficacy of this compound
This compound has demonstrated significant antinociceptive activity in a variety of rodent pain models. The following table summarizes the effective dose (ED50) of this compound in several of these models.
| Animal Model | Species | Pain Stimulus | This compound ED50 (mg/kg, p.o.) |
| Phenylquinone Writhing | Mouse | Phenylquinone | 33.7 |
| Acetic Acid Writhing | Mouse | Acetic Acid | 24.4 |
| Acetic Acid Writhing | Rat | Acetic Acid | 21.3 |
| Plantar Test | Rat | Thermal (Heat) | 26.8 |
| Tail-Pinch Test | Rat | Mechanical | 68.0 |
| Tail-Flick Test | Rat | Thermal (Heat) | 46.0 |
| Formalin Test (Phase 1) | Rat | Chemical (Formalin) | 13.8 |
| Formalin Test (Phase 2) | Rat | Chemical (Formalin) | 2.31 |
| Capsaicin Test | Mouse | Chemical (Capsaicin) | 7.14 |
| Data sourced from Alvarez et al., 2000.[2] |
In a rat model of neuropathic pain induced by sciatic nerve constriction, oral administration of this compound (2.5-10 mg/kg) reversed both mechanical and thermal allodynia.[3]
Clinical Trials of this compound in Pain
This compound has been evaluated in several clinical trials for various pain indications. The results have been mixed, with some studies showing efficacy in specific patient populations.
| Pain Condition | Study Design | This compound Dose | Primary Outcome | Key Findings |
| Postoperative Dental Pain | Placebo-controlled, double-blind, randomized, parallel-group | 50 mg, 100 mg, 150 mg | Pain severity (VAS) | No significant difference from placebo on VAS scores. Dose-related trend in reduced rescue medication use.[6] |
| Chronic Neuropathic Pain | Double-blind, placebo-controlled, crossover | 200 mg twice daily | VAS and allodynia scores | No significant difference in the overall analysis. In a subgroup with primary allodynia, a 53% reduction in VAS at rest and 55% on movement was observed with this compound.[7] |
This compound has also been investigated for non-analgesic indications, such as overactive bladder.[8][9]
The Role of CGRP in Pain Signaling
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems and plays a pivotal role in nociceptive transmission and neurogenic inflammation.[10][11]
CGRP Signaling Pathway
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[12] The binding of CGRP to its receptor, primarily located on neurons and smooth muscle cells of blood vessels, initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[13] This signaling results in a variety of downstream effects, including vasodilation and modulation of neuronal excitability.[13]
Figure 1: Simplified CGRP signaling pathway.
CGRP in Migraine and Other Pain States
The role of CGRP is best established in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to the perception of pain.[10][14] This is supported by findings that CGRP levels are elevated during migraine attacks and that administration of CGRP can trigger migraine-like headaches in susceptible individuals.[15]
The development of CGRP-targeting therapies, including monoclonal antibodies that bind to either CGRP or its receptor, and small molecule CGRP receptor antagonists (gepants), has revolutionized migraine treatment.[16][17][18][19]
Evidence also suggests a role for CGRP in other pain conditions, though this is less well-defined than in migraine.[11]
Potential Indirect Interaction of this compound and CGRP via the α2-Adrenergic Pathway
While direct evidence of this compound's effect on the CGRP pathway is lacking, a potential for indirect interaction exists through the modulation of the noradrenergic system.
α2-Adrenergic Inhibition of CGRP Release
Preclinical studies have demonstrated that activation of α2-adrenoceptors can inhibit the expression and release of CGRP from dorsal root ganglion (DRG) neurons.[20] In cultured DRG neurons, the α2-adrenoceptor agonist UK 14,304 was shown to attenuate the nerve growth factor (NGF)-induced increase in CGRP mRNA and immunoreactive CGRP release.[20] This inhibitory effect was reversed by the α2-antagonist yohimbine.[20]
Furthermore, norepinephrine, the endogenous ligand for adrenergic receptors, has been shown to reduce the release of neuropeptides from the central terminals of primary afferent neurons through presynaptic inhibition.[21]
Figure 2: Hypothetical indirect pathway for this compound-mediated analgesia involving CGRP.
A Hypothesis for Future Investigation
Given that this compound is an α2-adrenoceptor agonist, it is plausible that part of its analgesic effect could be mediated by the inhibition of CGRP release from nociceptive neurons. This would represent an indirect mechanism of action that has not yet been directly investigated for this compound. Future research could explore whether this compound administration leads to a reduction in CGRP levels in relevant tissues in animal models of pain.
Experimental Protocols
This section provides an overview of the methodologies used in key studies cited in this guide.
Animal Models of Pain
-
Writhing Test:
-
Objective: To assess visceral pain.
-
Procedure: Mice or rats are injected intraperitoneally with an irritant (e.g., 0.6% acetic acid or phenylquinone). The number of writhing responses (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 20 minutes) following administration of the test compound.[2]
-
-
Formalin Test:
-
Objective: To assess tonic pain and inflammation.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. The time spent licking or biting the injected paw is recorded in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[2]
-
-
Neuropathic Pain Model (Sciatic Nerve Constriction):
-
Objective: To model chronic neuropathic pain.
-
Procedure: The common sciatic nerve of an anesthetized rat is exposed, and loose ligatures are tied around it. This leads to the development of allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus) over several days. Pain-related behaviors are then assessed using von Frey filaments (for mechanical allodynia) and thermal stimuli.[3]
-
Figure 3: Experimental workflow for the rat sciatic nerve constriction model.
In Vitro CGRP Release Assay
-
Objective: To measure the release of CGRP from cultured neurons.
-
Procedure:
-
Primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion neurons are established from rodents.
-
The cells are incubated with various treatments, including a depolarizing stimulus (e.g., high potassium chloride) to induce CGRP release, and the test compound (e.g., an α2-adrenoceptor agonist).
-
The culture supernatant is collected.
-
The concentration of CGRP in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[20]
-
Conclusion and Future Directions
This compound is an analgesic with a well-defined mechanism of action primarily involving the activation of α2-adrenoceptors and a potential inhibitory effect on substance P release. The Calcitonin Gene-Related Peptide (CGRP) pathway is a distinct and highly validated target for pain, especially in the context of migraine.
Currently, there is no direct evidence to suggest that the analgesic effect of this compound is mediated through the CGRP pathway. However, the established inhibitory role of the α2-adrenergic system on CGRP release presents a compelling avenue for future research. Investigating a potential indirect link between this compound and CGRP could provide a more complete understanding of its analgesic profile and potentially broaden its therapeutic applications. Such studies would be valuable in further delineating the complex interplay between different neurotransmitter systems in the modulation of pain.
References
- 1. This compound. Laboratorios Dr Esteve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The noradrenergic pain regulation system: a potential target for pain therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose response and safety of this compound citrate (E-4018) in patients with pain following extraction of third molars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound citrate (E-4018) in the treatment of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]
- 14. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceofmigraine.com [scienceofmigraine.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 18. clinician.com [clinician.com]
- 19. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 20. Alpha 2-adrenergic receptor activation inhibits calcitonin gene-related peptide expression in cultured dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of CGRP and PGE2 release from isolated rat skin by alpha-adrenoceptors and kappa-opioid-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine and its Interaction with Alpha-2 Adrenergic Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine is a novel analgesic agent that has demonstrated efficacy in various pain models. While its precise mechanism of action is still under investigation, initial pharmacological characterization has explored its interaction with various receptors, including the alpha-2 (α₂) adrenergic receptor system. This technical guide provides an in-depth analysis of the current understanding of this compound's effects pertaining to α₂-adrenergic receptors, summarizing key preclinical findings, outlining relevant experimental protocols for assessing such interactions, and visualizing the associated signaling pathways. Notably, direct binding affinity for α₂-adrenergic receptors has not been observed for this compound; however, indirect modulation of the analgesic effects by α₂-adrenergic antagonists suggests a complex interplay that warrants further investigation.
Introduction to this compound and the Alpha-2 Adrenergic System
This compound citrate (B86180) (E-4018) is a pyrazole (B372694) derivative developed as a non-opioid analgesic.[1] Its analgesic properties have been documented in several preclinical models of pain.[1] The α₂-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of various physiological processes, including blood pressure, sedation, and analgesia.[2][3][4] There are three main subtypes of α₂-adrenergic receptors: α₂ₐ, α₂₈, and α₂C.[3][5] Agonism at these receptors, particularly in the central nervous system, is a well-established mechanism for producing analgesia.
This compound's Interaction with Alpha-2 Adrenergic Receptors: A Lack of Direct Affinity
Preclinical pharmacology studies have been conducted to characterize the binding profile of this compound. A key finding from these studies is that This compound shows no affinity for alpha 2-adrenergic receptors .[1] This indicates that this compound does not directly bind to these receptors to elicit a biological response.
Despite the lack of direct binding, an interesting observation was made regarding the analgesic effect of this compound. The administration of idazoxan (B1206943), an α₂-adrenergic antagonist, was found to modify the analgesic effect of this compound.[1] This suggests a potential indirect interaction between this compound's mechanism of action and the α₂-adrenergic system. One hypothesis is that this compound may modulate the release of endogenous ligands of the α₂-adrenergic receptors, such as norepinephrine, or interact with downstream signaling pathways that are also influenced by α₂-adrenergic receptor activation.
Quantitative Data on Receptor Binding
Given that this compound has been reported to have no affinity for α₂-adrenergic receptors, a quantitative data table would reflect this lack of binding. The following table summarizes the expected outcome from a radioligand binding assay.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Method | Reference |
| This compound | Alpha-2 Adrenergic | No significant displacement | Radioligand Binding Assay | [1] |
| Clonidine (Control Agonist) | Alpha-2 Adrenergic | High Affinity (nM range) | Radioligand Binding Assay | N/A |
| Idazoxan (Control Antagonist) | Alpha-2 Adrenergic | High Affinity (nM range) | Radioligand Binding Assay | N/A |
Experimental Protocols
To determine the affinity of a compound like this compound for α₂-adrenergic receptors, a series of in vitro assays are typically employed. These include radioligand binding assays to assess direct binding and functional assays to measure the downstream cellular response.
Radioligand Binding Assay
This is a standard method to determine the affinity of a ligand for a receptor.[6][7]
Objective: To determine if this compound competes with a known radiolabeled ligand for binding to α₂-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing α₂-adrenergic receptors (e.g., human platelets for α₂ₐ, neonatal rat lung for α₂₈).[8]
-
Radioligand (e.g., [³H]-yohimbine or [³H]-rauwolscine).[8][9]
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled α₂-adrenergic ligand like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.
-
A parallel incubation is performed with the radioligand and a high concentration of an unlabeled ligand to determine non-specific binding.
-
After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity (Ki) can then be calculated using the Cheng-Prusoff equation. For this compound, no significant inhibition would be expected.
Functional Assay: cAMP Accumulation Assay
Activation of α₂-adrenergic receptors, which are coupled to Gᵢ proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][10] A cAMP assay can determine if a compound acts as an agonist or antagonist at these receptors.[11][12][13]
Objective: To determine if this compound modulates cAMP levels in cells expressing α₂-adrenergic receptors.
Materials:
-
A suitable cell line expressing α₂-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound).
-
Control agonist (e.g., clonidine).
-
Control antagonist (e.g., idazoxan).
-
cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with this compound at various concentrations, along with forskolin to stimulate cAMP production.
-
Control wells will include cells treated with forskolin alone, forskolin plus a known α₂-agonist (to measure inhibition of cAMP), and forskolin plus an agonist and an antagonist (to show reversal of inhibition).
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data is analyzed to determine if this compound has any effect on forskolin-stimulated cAMP accumulation. Based on the available data, this compound is not expected to show any agonist or antagonist activity in this assay.
Signaling Pathways and Experimental Workflow Visualizations
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Hypothetical Indirect Interaction of this compound
Caption: Hypothetical indirect interaction of this compound.
Conclusion
The available preclinical data indicates that this compound does not exert its analgesic effects through direct interaction with α₂-adrenergic receptors. Standard in vitro binding and functional assays would be expected to show no significant affinity or activity at these receptors. However, the modulation of this compound's analgesic effect by the α₂-antagonist idazoxan points towards an indirect relationship with the α₂-adrenergic system. Future research should focus on elucidating the primary mechanism of action of this compound and how this mechanism may intersect with noradrenergic pathways to produce its overall analgesic profile. This could involve investigating this compound's effects on neurotransmitter release, reuptake, or on downstream signaling molecules that are common to both pathways. A thorough understanding of these interactions will be crucial for the further development and clinical application of this compound.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
- 11. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Pharmacological profile of Cizolirtine as a non-opioid analgesic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cizolirtine (E-4018) is a novel, centrally-acting, non-opioid analgesic agent that has demonstrated efficacy in a variety of preclinical models of acute, inflammatory, and neuropathic pain. Its mechanism of action is distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Evidence suggests that this compound's analgesic properties are mediated, at least in part, through the modulation of the alpha-2 (α2)-adrenergic system and the inhibition of the release of key nociceptive neuropeptides, substance P and calcitonin gene-related peptide (CGRP), in the spinal cord. This document provides a comprehensive overview of the pharmacological profile of this compound, including its preclinical efficacy, proposed mechanism of action, and available clinical data.
Introduction
The search for effective and safe analgesics to manage chronic and neuropathic pain remains a significant challenge in modern medicine. Opioids, while potent, are associated with a host of debilitating side effects, including tolerance, dependence, and respiratory depression. NSAIDs, on the other hand, carry risks of gastrointestinal and cardiovascular complications. This compound emerges as a promising alternative with a distinct pharmacological profile, offering a potential non-opioid approach to pain management.
Preclinical Pharmacology
This compound has demonstrated significant antinociceptive activity in a wide range of rodent models of pain.
In Vivo Efficacy
The analgesic effects of this compound have been evaluated in various animal models, with key quantitative data summarized in the tables below.
Table 1: Efficacy of this compound in Murine Models of Acute Pain [1]
| Pain Model | Endpoint | Route of Administration | ED50 (mg/kg) |
| Phenylquinone-induced Writhing | Reduction in writhing | Oral | 33.7 |
| Acetic Acid-induced Writhing | Reduction in writhing | Oral | 24.4 |
| Tail-pinch Test | Increased pain threshold | Oral | 68.0 |
| Tail-flick Test | Increased pain threshold | Oral | 46.0 |
| Capsaicin Test | Increased pain threshold | Oral | 7.14 |
Table 2: Efficacy of this compound in a Murine Model of Inflammatory Pain (Formalin Test) [1]
| Phase | Endpoint | Route of Administration | ED50 (mg/kg) |
| Phase 1 (Acute) | Reduction in flinching/licking | Oral | 13.8 |
| Phase 2 (Inflammatory) | Reduction in flinching/licking | Oral | 2.31 |
Table 3: Efficacy of this compound in a Rat Model of Neuropathic Pain (Sciatic Nerve Constriction) [2]
| Pain Modality | Endpoint | Route of Administration | Effective Dose Range (mg/kg) |
| Mechanical Allodynia | Reversal of decreased vocalization threshold | Oral | 2.5 - 10 |
| Thermal Allodynia (Cold) | Reversal of decreased struggle latency | Oral | 2.5 - 10 |
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated; however, compelling evidence points towards its interaction with the α2-adrenergic system and modulation of neuropeptide release.
While one early study reported that this compound has "no affinity for alpha 2-adrenergic receptors"[1], subsequent functional studies strongly suggest a role for these receptors. The analgesic effects of this compound in a rat model of neuropathic pain were antagonized by the α2-adrenoceptor antagonist idazoxan, but not by the opioid receptor antagonist naloxone[2]. This indicates that this compound's antinociceptive action is dependent on the α2-adrenergic system. The discrepancy with the initial binding report may be due to methodological differences or this compound acting as a modulator of α2-adrenoceptor function rather than a direct high-affinity ligand.
This compound has been shown to inhibit the release of substance P and CGRP, two key neuropeptides involved in the transmission of pain signals in the spinal cord.
Table 4: In Vitro Inhibition of Neuropeptide Release by this compound
| Neuropeptide | Tissue | Stimulus | Concentration Range | % Inhibition |
| Substance P-like material (SPLM) | Rat spinal cord slices | K+ | 0.1 µM - 0.1 mM | ~25% |
| CGRP-like material (CGRPLM) | Rat spinal cord slices | K+ | 0.1 µM - 1.0 µM | ~20% |
In vivo studies further support these findings, with systemic administration of this compound at an analgesic dose (80 mg/kg, i.p.) reducing spinal substance P outflow by approximately 50%. The inhibitory effects of this compound on both substance P and CGRP release were antagonized by idazoxan, further linking its mechanism to α2-adrenoceptors.
Signaling Pathways
Based on the available evidence, a proposed signaling pathway for this compound's analgesic action is presented below. This pathway is initiated by the modulation of presynaptic α2-adrenoceptors on primary afferent nerve terminals in the dorsal horn of the spinal cord.
References
Preclinical Profile of Cizolirtine: A Technical Review of its Efficacy in Visceral Pain Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of Cizolirtine (E-4018) as a potential therapeutic agent for visceral pain. This compound citrate (B86180) is a novel, centrally acting analgesic that has demonstrated efficacy in various rodent models of pain.[1] This document synthesizes available quantitative data, details experimental methodologies, and visualizes proposed mechanisms and workflows to offer a comprehensive resource for the scientific community.
Quantitative Efficacy in Visceral Pain Surrogates
While direct preclinical studies of this compound in specific visceral pain models such as colorectal distension (CRD) are not extensively documented in the public domain, its analgesic properties have been quantified in chemically-induced writhing tests. These assays, which involve intraperitoneal injection of irritants like acetic acid or phenylquinone, are widely considered to model visceral pain by inducing abdominal constrictions and stretching.[2][3]
The following tables summarize the median effective dose (ED50) of this compound in these key preclinical models.
Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test [4]
| Species | Route of Administration | ED50 (mg/kg) |
| Mouse | Not Specified | 24.4 |
| Rat | Not Specified | 21.3 |
Table 2: Efficacy of this compound in the Phenylquinone-Induced Writhing Test [4]
| Species | Route of Administration | ED50 (mg/kg) |
| Mouse | Not Specified | 33.7 |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the writhing tests are provided below.
Acetic Acid-Induced Writhing Test
This is a standard and reliable method for screening potential analgesic compounds.[5]
-
Animal Model: Male Swiss albino mice (or other suitable rodent strains) are typically used.[5] Animals are acclimatized to laboratory conditions before the experiment.[5]
-
Drug Administration: this compound or a vehicle control is administered to the animals, commonly via oral or intraperitoneal routes, at a predetermined time before the induction of writhing.[3]
-
Induction of Writhing: A solution of acetic acid (typically 0.6% v/v) is injected intraperitoneally.[5] This chemical irritant induces a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[3]
-
Observation and Quantification: Following the acetic acid injection, each animal is placed in an individual observation chamber.[5] The number of writhes is counted for a defined period, often starting 5 minutes post-injection and continuing for 10-30 minutes.[3][5]
-
Data Analysis: The analgesic effect of this compound is determined by comparing the number of writhes in the drug-treated groups to the vehicle-treated control group. The percentage of inhibition is calculated, and the ED50 value is determined using appropriate statistical methods.[6]
Phenylquinone-Induced Writhing Test
Similar to the acetic acid model, this test uses a chemical irritant to induce a visceral pain response.
-
Animal Model: Mice are commonly used for this assay.[7]
-
Drug Administration: Test compounds, including this compound, are administered prior to the injection of phenylquinone.
-
Induction of Writhing: Phenylquinone is injected intraperitoneally to induce writhing.[7]
-
Observation and Quantification: The frequency of writhing movements is observed and counted over a set period.[2]
-
Data Analysis: The reduction in the number of writhes in the this compound-treated animals compared to the control group indicates analgesic activity.
Proposed Mechanism of Action and Experimental Workflow
The analgesic effect of this compound is believed to be mediated, at least in part, through its interaction with the adrenergic system and its influence on neuropeptide release in the spinal cord.
Signaling Pathway of this compound in Pain Modulation
This compound's analgesic properties are not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) biosynthesis.[4] Instead, evidence suggests a mechanism involving the modulation of nociceptive signaling in the spinal cord. Studies have shown that the analgesic effects of this compound can be antagonized by the α2-adrenoceptor antagonist idazoxan.[1] Furthermore, this compound has been demonstrated to inhibit the spinal release of substance P, a key neuropeptide involved in pain transmission.[1][4] This inhibition of substance P release is also reversed by idazoxan, suggesting an α2-adrenoceptor-dependent mechanism.[1]
Experimental Workflow for Preclinical Visceral Pain Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like this compound in a preclinical model of visceral pain.
References
- 1. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cizolirtine, also known as this compound citrate (B86180) (E-4018), is a novel, centrally-acting analgesic agent developed by Laboratorios Dr. Esteve. It represents a distinct pharmacological class, differing from both opioid and non-steroidal anti-inflammatory drugs (NSAIDs). Initially investigated for its analgesic properties, this compound's development path also explored its potential in treating overactive bladder (OAB). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound.
Discovery and Synthesis
This compound is a pyrazole (B372694) derivative. While the specific details of the initial screening and lead optimization process that led to the discovery of this compound are not extensively documented in publicly available literature, the compound was first disclosed in a patent filed by Laboratorios Dr. Esteve in 1988. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, 5-{α-[(2-dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazole, the synthesis would logically involve the reaction of a substituted hydrazine with a suitably functionalized five-carbon chain to form the pyrazole ring, followed by the introduction of the side chain.
Preclinical Pharmacology
This compound has demonstrated significant antinociceptive activity in a variety of rodent models of pain, including those that assess inflammatory, visceral, and neuropathic pain.
Experimental Protocols for Analgesia Models
-
Acetic Acid-Induced Writhing Test (Mice and Rats): This model assesses visceral pain.
-
Animals are pre-treated with this compound or vehicle via oral (p.o.) or intraperitoneal (i.p.) administration.
-
After a set period, a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group.
-
-
Phenylquinone-Induced Writhing Test (Mice): Similar to the acetic acid model, this test also evaluates visceral analgesia.
-
Mice are administered this compound or vehicle.
-
A solution of phenylquinone is injected intraperitoneally.
-
The number of writhes is counted, and the percentage of inhibition is calculated.
-
-
Plantar Test (Rats): This model assesses thermal nociception.
-
A radiant heat source is focused on the plantar surface of the rat's hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.
-
This compound or vehicle is administered, and the paw withdrawal latency is measured at various time points post-dosing.
-
An increase in paw withdrawal latency indicates an analgesic effect.
-
-
Tail-Flick and Tail-Pinch Tests (Rats): These are models of spinal nociception.
-
Tail-Flick: A radiant heat source is applied to the tail, and the latency to flick the tail away is measured.
-
Tail-Pinch: A mechanical stimulus (e.g., a clip) is applied to the tail, and the time until the rat attempts to remove it is recorded.
-
The effect of this compound is assessed by the increase in latency compared to baseline.
-
-
Formalin Test (Rats): This model distinguishes between nociceptive and inflammatory pain.
-
A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, representing direct nociceptor stimulation) and the late phase (15-30 minutes, representing inflammatory pain).
-
This compound's effect on both phases is evaluated.
-
-
Capsaicin Test (Mice): This test assesses neurogenic pain.
-
Capsaicin is injected into the paw, inducing licking and biting behavior.
-
The duration of this behavior is measured after administration of this compound or vehicle.
-
Quantitative Preclinical Efficacy Data
| Pain Model | Species | ED50 (mg/kg, p.o.) | Reference |
| Phenylquinone Writhing | Mouse | 33.7 | [1] |
| Acetic Acid Writhing | Mouse | 24.4 | [1] |
| Acetic Acid Writhing | Rat | 21.3 | [1] |
| Plantar Test | Rat | 26.8 | [1] |
| Tail-Pinch Test | Rat | 68.0 | [1] |
| Tail-Flick Test | Rat | 46.0 | [1] |
| Formalin Test (Early Phase) | Rat | 13.8 | [1] |
| Formalin Test (Late Phase) | Rat | 2.31 | [1] |
| Capsaicin Test | Mouse | 7.14 | [1] |
Mechanism of Action
The analgesic effect of this compound is not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) synthesis.[1] Instead, its primary mechanism of action is believed to be the inhibition of the release of the neuropeptides Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from the presynaptic terminals of primary afferent fibers in the spinal cord.[2]
An in vitro study using slices from the dorsal half of the lumbar spinal cord of rats demonstrated that this compound significantly reduced the potassium-evoked release of both SP and CGRP.[2] This effect was antagonized by idazoxan, a selective α2-adrenoceptor antagonist, suggesting that this compound's action is mediated through the activation of presynaptic α2-adrenoceptors.[2] Activation of these Gi-protein coupled receptors is known to inhibit neurotransmitter release.
Signaling Pathway of this compound's Action
Caption: Proposed signaling pathway for this compound's analgesic action.
Experimental Protocol for In Vitro Neuropeptide Release
-
Tissue Preparation: Slices of the dorsal half of the lumbar enlargement of the spinal cord are obtained from rats.
-
Superfusion: The slices are placed in chambers and superfused with a physiological salt solution.
-
Depolarization: The release of SP and CGRP is evoked by depolarization with a high concentration of potassium (K+).
-
Drug Application: this compound, with or without an antagonist (e.g., idazoxan), is added to the superfusion medium.
-
Sample Collection: Fractions of the superfusate are collected before, during, and after K+ stimulation.
-
Quantification: The concentrations of SP and CGRP in the collected fractions are measured using specific radioimmunoassays (RIAs).
-
Data Analysis: The drug's effect is calculated as the percentage of inhibition of K+-evoked neuropeptide release.
Quantitative In Vitro Data
| Neuropeptide | This compound Concentration | % Inhibition of K+-evoked Release | Reference |
| Substance P-like material (SPLM) | 0.1 µM - 0.1 mM | ~25% | [2] |
| CGRP-like material (CGRPLM) | 0.1 - 1.0 µM | ~20% | [2] |
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in rats and dogs.
ADME Profile of this compound
| Parameter | Rat | Dog | Reference |
| Absorption | Fast and complete | Fast and complete | [3][4] |
| Elimination Half-life | Shorter | Longer | [3][4] |
| Distribution | High affinity for liver, kidney, GI tract, and pigmented tissues | - | [3][4] |
| Metabolism | Extensive (12 metabolites detected in urine) | Extensive (6 metabolites detected in urine) | [3][4] |
| Excretion | 68% in urine, 21% in feces (enterohepatic circulation) | 92% in urine, 4% in feces | [3][4] |
| Renal Excretion of Unchanged Drug | <5% | 20% | [3][4] |
Clinical Development for Overactive Bladder (OAB)
Based on the understanding that neuropeptides like SP and CGRP are involved in bladder sensory pathways, this compound was investigated for the treatment of OAB.
Phase II Clinical Trial Designs and Outcomes
| Study Design | Patient Population | Treatment Arms | Duration | Key Efficacy Outcomes | Key Safety Findings | Reference |
| Pilot Dose-Finding Study | 79 outpatients with clinical OAB and/or urodynamically diagnosed detrusor overactivity | - this compound 400 mg bid- this compound 200 mg bid- Placebo | 12 weeks | - Significant decrease in urgency episodes with 400 mg bid vs. placebo.- Higher percentage of patients free from incontinence episodes with 400 mg bid (68.75%) vs. placebo (30%). | - Adverse events were more frequent with this compound than placebo, but were mostly mild to moderate. | [5] |
| Phase 2 Proof-of-Concept Study | 135 outpatients with lower urinary tract dysfunction and urodynamically documented detrusor overactivity | - this compound 800 mg/day- Placebo- Oxybutynin 15 mg/day | 12 weeks | - Significant reduction in the average number of voidings per 24h with this compound (33.4%) vs. placebo (17.0%).- Significant increase in mean voided volume with this compound.- this compound showed significant superiority over placebo in improving urodynamic parameters. | - this compound caused fewer antimuscarinic side effects but more gastrointestinal (nausea) and neurologic (headache, vertigo) adverse events than oxybutynin. | [6] |
Experimental Workflow for OAB Clinical Trials
Caption: Generalized workflow for a Phase II clinical trial of this compound in OAB.
Conclusion
This compound is a novel analgesic agent with a unique mechanism of action involving the presynaptic inhibition of substance P and CGRP release in the spinal cord, likely mediated by α2-adrenoceptors. Its efficacy has been demonstrated in a range of preclinical pain models. The exploration of its mechanism led to its clinical investigation for overactive bladder, where it showed promising results in Phase II trials. Further development and clinical studies would be necessary to fully establish the therapeutic potential and safety profile of this compound for its various potential indications. This technical guide summarizes the key milestones and data in the development of this compound, providing a valuable resource for researchers and clinicians in the fields of pain management and urology.
References
- 1. asianpubs.org [asianpubs.org]
- 2. rsc.org [rsc.org]
- 3. Evidence for adenosine- and serotonin-mediated antihyperalgesic effects of this compound in rats suffering from diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine: A Technical Whitepaper on its Activity as a Pyrazole Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine is a pyrazole (B372694) derivative that has demonstrated significant potential as a novel analgesic and a therapeutic agent for overactive bladder (OAB). Its mechanism of action is primarily attributed to the inhibition of substance P release in the spinal cord, a process mediated by its activity on alpha-2 adrenoceptors. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism of action and experimental workflows.
Introduction
This compound is a small molecule belonging to the pyrazole class of compounds, a five-membered heterocyclic ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of pharmacological activities. This compound has been investigated for its analgesic properties and its efficacy in treating the symptoms of overactive bladder. This whitepaper will delve into the core scientific data and methodologies related to this compound's activity.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action as an analgesic is understood to be the inhibition of the release of the neurotransmitter Substance P from the terminals of primary afferent C-fibers in the dorsal horn of the spinal cord. This inhibitory effect is mediated, at least in part, through the activation of presynaptic alpha-2 adrenoceptors. By reducing the amount of Substance P released, this compound dampens the transmission of nociceptive signals to higher brain centers, resulting in analgesia. It is important to note that this compound does not exhibit affinity for opioid receptors and does not inhibit prostaglandin (B15479496) biosynthesis, distinguishing its mechanism from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
dot
Caption: this compound's Proposed Signaling Pathway.
Pharmacokinetics
Pharmacokinetic studies have been conducted in animal models.
| Parameter | Rat | Dog |
| Absorption | Fast and complete | Fast and complete |
| Tmax (blood) | 20 minutes | Not Specified |
| Elimination Half-life | Shorter | Longer |
| Primary Route of Excretion | Urine (68%), Feces (21%) | Urine (92%), Feces (4%) |
| Renal Excretion of Unchanged Drug | <5% | 20% |
| Number of Metabolites Detected | 12 | 6 |
| Table 1: Summary of Preclinical Pharmacokinetic Data for this compound. |
Note: Detailed human pharmacokinetic data is not yet publicly available.
Quantitative Efficacy Data
Preclinical Analgesic Activity
This compound has demonstrated dose-dependent analgesic effects in various preclinical models of pain.
| Model | Species | ED50 (mg/kg) |
| Phenylquinone-Induced Writhing | Mouse | 33.7 |
| Acetic Acid-Induced Writhing | Mouse | 24.4 |
| Acetic Acid-Induced Writhing | Rat | 21.3 |
| Plantar Test (Thermal) | Rat | 26.8 |
| Tail-Pinch Test | Not Specified | 68.0 |
| Tail-Flick Test | Not Specified | 46.0 |
| Formalin Test (Phase 1) | Not Specified | 13.8 |
| Formalin Test (Phase 2) | Not Specified | 2.31 |
| Capsaicin Test | Not Specified | 7.14 |
| Table 2: Preclinical Analgesic Efficacy of this compound. |
Clinical Efficacy in Overactive Bladder
In a phase 2 clinical trial, this compound demonstrated significant improvements in the symptoms of overactive bladder compared to placebo.[1][2]
| Parameter | This compound (800 mg/day) | Placebo | Oxybutynin (15 mg/day) |
| Reduction in Voidings per 24h | -33.4% | -17.0% | -34.3% |
| Increase in Voided Volume | +17.8% | 0% | +14.5% |
| Table 3: Clinical Efficacy of this compound in Overactive Bladder (12-week treatment).[1][2] |
A pilot dose-finding study also showed a dose-dependent improvement in OAB symptoms.[3][4]
| Parameter | This compound (400 mg bid) | This compound (200 mg bid) | Placebo |
| Median Decrease in Urgency Episodes/24h | -3.00 | -1.29 | -0.43 |
| Patients Free from Incontinence Episodes | 68.75% | 45% | 30% |
| Table 4: Dose-Finding Study of this compound in Overactive Bladder.[3][4] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses visceral pain and the efficacy of peripherally acting analgesics.[5]
-
Animals: Male Swiss Webster mice (20-25 g) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes prior to the experiment.
-
Drug Administration: this compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the acetic acid challenge.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[6]
-
Observation: Immediately after the acetic acid injection, mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle-treated control group.
dot
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Plantar Test (Hargreaves' Method)
This test evaluates the response to a thermal stimulus, primarily assessing spinal analgesia.[1][3][7]
-
Apparatus: A plantar test apparatus consisting of a glass platform and a radiant heat source is used.
-
Animals: Rats are placed in individual plexiglass chambers on the glass platform.
-
Acclimation: Animals are allowed to acclimate to the chambers for at least 15-20 minutes.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before testing.
-
Testing: The radiant heat source is positioned under the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latencies of the drug-treated groups are compared to the vehicle-treated group.
dot
Caption: Workflow for the Plantar Test.
Urodynamic Evaluation in Overactive Bladder Clinical Trials
Urodynamic studies are used to objectively assess bladder function.[8][9][10]
-
Patient Preparation: Patients are instructed to arrive with a comfortably full bladder.
-
Uroflowmetry: The patient voids into a specialized toilet that measures the volume and flow rate of urine.
-
Post-Void Residual (PVR) Measurement: The volume of urine remaining in the bladder after voiding is measured, typically using a bladder scanner or catheterization.
-
Cystometry:
-
A small catheter with a pressure sensor (manometer) is inserted into the bladder through the urethra.
-
A second catheter may be placed in the rectum or vagina to measure abdominal pressure.
-
The bladder is slowly filled with a sterile saline solution.
-
During filling, bladder pressure, abdominal pressure, and true detrusor pressure (bladder pressure minus abdominal pressure) are continuously recorded.
-
The patient is asked to report sensations of filling, first desire to void, and strong desire to void.
-
The presence of involuntary detrusor contractions is noted.
-
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. Bladder pressure and flow rate are measured simultaneously to assess bladder contractility and outlet resistance.
-
Data Analysis: Key parameters such as bladder capacity, detrusor overactivity, and voiding efficiency are analyzed.
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Caption: Generalized Workflow for Urodynamic Evaluation.
Conclusion
This compound, a pyrazole derivative, presents a promising therapeutic option for the treatment of pain and overactive bladder. Its unique mechanism of action, centered on the inhibition of Substance P release via alpha-2 adrenoceptor activation, offers a potential alternative to existing therapies. The preclinical and clinical data summarized in this whitepaper provide a solid foundation for its continued development. Further research is warranted to fully elucidate its human pharmacokinetic profile and to explore its full therapeutic potential in a broader range of clinical indications.
References
- 1. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Introduction - Invasive urodynamic investigations in the management of women with refractory overactive bladder symptoms: FUTURE, a superiority RCT and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. auanet.org [auanet.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. urologysanantonio.com [urologysanantonio.com]
In Vitro Receptor Binding Affinity of Cizolirtine: A Methodological and Inferential Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine has demonstrated clinical efficacy in the management of overactive bladder and has been investigated for its analgesic properties.[1][2] Its mechanism of action is understood to involve the modulation of neuropeptide release, specifically Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[3][4] However, a detailed public record of its direct receptor binding affinities across a wide range of potential targets is not extensively available. This technical guide provides an in-depth overview of the standard in vitro methodologies used to determine such receptor binding profiles. While specific quantitative data for this compound is not publicly available, this document will serve as a comprehensive manual for researchers aiming to elucidate the receptor interaction profile of novel compounds like this compound. We will detail the experimental protocols for key binding assays, present data in a structured format with hypothetical examples, and visualize experimental workflows. Furthermore, we will discuss the inferred mechanism of this compound based on existing literature and how the described methods can be applied to fully characterize its molecular targets.
Introduction to Receptor Binding Assays
Receptor binding assays are fundamental in vitro tools in pharmacology and drug discovery used to measure the affinity of a ligand for a specific receptor.[5] These assays are crucial for characterizing the potency and selectivity of a drug candidate. The most common types of receptor binding assays are radioligand binding assays, which are considered the gold standard due to their sensitivity and robustness.[3]
There are three primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[3][5]
-
Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[3][5]
-
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.
This guide will focus on saturation and competitive binding assays, as they are most critical for determining the receptor affinity profile of a compound like this compound.
Experimental Protocols
Membrane Preparation from Tissues or Cultured Cells
A crucial first step in many receptor binding assays is the preparation of cell membranes that contain the receptor of interest.
Protocol:
-
Homogenization: Tissues or cultured cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Pelleting Membranes: The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.
-
Final Preparation and Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.
-
Protein Quantification: A sample of the membrane preparation is used to determine the total protein concentration (e.g., using a BCA assay), which is necessary for normalizing the binding data.
Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).
Protocol:
-
Assay Setup: The assay is typically carried out in a 96-well plate.
-
Incubation Mixture: To each well, add:
-
A fixed amount of the membrane preparation (e.g., 50-120 µg of protein for tissue membranes).
-
Increasing concentrations of the radiolabeled ligand.
-
For determining non-specific binding, a parallel set of wells will also contain a high concentration of an unlabeled competing ligand.
-
-
Incubation: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the Bmax and Kd values.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound (e.g., this compound) for a receptor.
Protocol:
-
Assay Setup: The assay is set up in a 96-well plate.
-
Incubation Mixture: To each well, add:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
-
Incubation: The plate is incubated under the same conditions as the saturation assay to reach equilibrium.
-
Separation and Washing: The separation of bound and free ligand and the washing steps are performed as described for the saturation assay.
-
Radioactivity Measurement: The radioactivity on the filters is measured.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. Non-linear regression is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Data Presentation
Quantitative data from receptor binding assays are typically summarized in tables to allow for easy comparison of the affinity and selectivity of a compound across multiple receptors. Below is a hypothetical example of how such data for a compound, "Compound X," might be presented.
Table 1: Hypothetical Receptor Binding Profile of Compound X
| Receptor Family | Receptor Subtype | Radioligand | Ki (nM) |
| Adrenergic | α1A | [3H]-Prazosin | 150 |
| α2A | [3H]-Rauwolscine | 15 | |
| β1 | [3H]-Dihydroalprenolol | >10,000 | |
| β2 | [3H]-Dihydroalprenolol | >10,000 | |
| Dopaminergic | D1 | [3H]-SCH23390 | 850 |
| D2 | [3H]-Spiperone | 450 | |
| D3 | [3H]-Spiperone | 600 | |
| Serotonergic | 5-HT1A | [3H]-8-OH-DPAT | 25 |
| 5-HT2A | [3H]-Ketanserin | 75 | |
| 5-HT Transporter | [3H]-Citalopram | 1200 | |
| Histaminergic | H1 | [3H]-Mepyramine | >10,000 |
Ki values are presented as the geometric mean of at least three independent experiments.
Table 2: Hypothetical Saturation Binding Data for [3H]-Rauwolscine at α2A Receptors
| Parameter | Value |
| Kd | 2.5 ± 0.3 nM |
| Bmax | 350 ± 25 fmol/mg protein |
Values are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Inferred Mechanism of this compound and Application of Binding Assays
This compound has been shown to reduce the release of Substance P and CGRP in rat spinal cord slices.[3] This effect was antagonized by idazoxan, a known α2-adrenoceptor antagonist, suggesting that this compound's mechanism may involve the activation of α2-adrenoceptors, which are known to be inhibitory presynaptic autoreceptors.
To definitively characterize this compound's receptor binding profile and confirm this hypothesis, the following studies using the protocols described above would be necessary:
-
Primary Screening: A broad panel of competitive binding assays (similar to the hypothetical Table 1) would be performed to assess this compound's affinity for a wide range of receptors, including but not limited to adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors.
-
α2-Adrenoceptor Subtype Selectivity: If the primary screening reveals high affinity for α2-adrenoceptors, further competitive binding assays would be conducted using cell lines expressing individual α2-adrenoceptor subtypes (α2A, α2B, α2C) to determine this compound's subtype selectivity.
-
Functional Assays: Following the binding assays, functional assays (e.g., GTPγS binding or adenylyl cyclase inhibition assays) would be performed to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
The relationship between this compound's binding affinity at α2-adrenoceptors and its functional effect on neuropeptide release can be visualized as a logical pathway.
Conclusion
While specific, quantitative in vitro receptor binding data for this compound is not extensively documented in the public domain, the established methodologies of radioligand binding assays provide a clear path to elucidating its molecular mechanism of action. This guide provides the necessary detailed protocols and data interpretation frameworks for researchers to characterize the receptor binding profile of this compound or any novel drug candidate. The evidence suggesting an interaction with α2-adrenoceptors provides a strong rationale for focused investigation using these techniques. A comprehensive understanding of a compound's receptor affinity and selectivity is paramount for its successful development as a safe and effective therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mcgill.ca [mcgill.ca]
- 3. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty six-week repeat dose oral rat toxicity study of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ic50 values ranged: Topics by Science.gov [science.gov]
- 6. US7763431B1 - Binding assays that use the T1R2/T1R3 (sweet) taste receptor to identify compounds that elicit or modulate sweet taste - Google Patents [patents.google.com]
Cizolirtine's Modulatory Effect on Neurotransmitter Release in the Spinal Dorsal Horn: A Technical Whitepaper
Executive Summary
Cizolirtine, a compound recognized for its analgesic properties, exerts its effects by modulating the release of key neurotransmitters within the dorsal horn of the spinal cord. This document provides a comprehensive analysis of the mechanism, quantitative effects, and experimental protocols elucidating this compound's action. Research demonstrates that this compound significantly inhibits the release of the pain-related neuropeptides Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from primary afferent terminals. This inhibitory action is mediated through the activation of presynaptic α2-adrenoceptors. Both in vitro and in vivo studies confirm a potent reduction in Substance P release, with a comparatively modest effect on CGRP. This targeted presynaptic inhibition underscores a primary mechanism for this compound's analgesic efficacy.
Introduction: The Dorsal Horn in Nociceptive Transmission
The dorsal horn of the spinal cord is the primary integration center for sensory information, including noxious stimuli, from the periphery.[1][2] Primary afferent neurons terminate in the dorsal horn, where they release excitatory neurotransmitters and neuropeptides to activate second-order neurons, thereby propagating pain signals to higher brain centers.[3] Among the most critical of these signaling molecules are the neuropeptides Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which are released from nociceptive fibers and play a pivotal role in the induction and maintenance of central sensitization and hyperalgesia.[4][5][6] this compound (5-([(N,N-dimethylaminoethoxy)phenyl]methyl)-1-methyl-1H-pyrazol citrate) has been identified as a potent analgesic, and understanding its influence on the release of these neuropeptides is crucial for characterizing its therapeutic action.[7]
Core Mechanism of Action: Presynaptic Inhibition
Quantitative Data on Neurotransmitter Release
The inhibitory effect of this compound has been quantified in both in vitro and in vivo preparations, revealing a pronounced impact on Substance P.
Table 1: In Vitro Effects of this compound on K+-Evoked Neuropeptide Release from Rat Dorsal Horn Slices
| Neuropeptide | This compound Concentration | Percent Inhibition of Release | Antagonism |
| Substance P-Like Material (SPLM) | 0.1 µM - 0.1 mM | -25% | Effect antagonized by 10 µM Idazoxan[7] |
| CGRP-Like Material (CGRPLM) | 0.1 µM - 1.0 µM | -20% | Effect antagonized by 10 µM Idazoxan[7] |
Table 2: In Vivo Effects of this compound on Neuropeptide Release in the Rat Spinal Cord
| Administration Route | This compound Dose | Effect on SPLM Outflow | Effect on CGRPLM Outflow | Antagonism |
| Intrathecal Perfusion | 0.1 mM | Up to -50% | Marginally diminished[7] | Effect antagonized by 10 µM Idazoxan[7] |
| Systemic (i.p.) | 80 mg/kg | -50% | Not significantly reduced[7] | N/A |
Experimental Protocols
The following sections detail the methodologies used to ascertain the effects of this compound on neurotransmitter release.
In Vitro Spinal Cord Slice Preparation and Superfusion
This protocol is designed to measure neurotransmitter release from isolated spinal cord tissue.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are utilized.[7]
-
Tissue Dissection: Following euthanasia, the lumbar enlargement of the spinal cord is rapidly dissected. Slices (typically 300-500 µm thick) are prepared from the dorsal half of the cord.[7]
-
Slice Maintenance: Slices are maintained in a chamber perfused with oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF), such as Krebs' solution, at 36-37°C.[8]
-
Drug Application: Slices are incubated with varying concentrations of this compound (e.g., 0.1 µM to 0.1 mM).[7]
-
Evoked Release: Neurotransmitter release is evoked by challenging the tissue with a high concentration of potassium chloride (K+) in the aCSF, which induces neuronal depolarization.[7]
-
Sample Collection: The superfusate is collected in fractions before, during, and after K+ stimulation.
-
Quantification: The concentration of SP-like material (SPLM) and CGRP-like material (CGRPLM) in the collected fractions is determined using a sensitive method like radioimmunoassay (RIA).[9]
In Vivo Intrathecal Perfusion
This protocol allows for the direct administration of substances to the spinal cord and the collection of released neurotransmitters in an intact, anesthetized animal.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are anesthetized (e.g., with halothane).[7]
-
Surgical Preparation: A push-pull cannula or microdialysis probe is stereotaxically implanted into the intrathecal space overlying the lumbar dorsal horn.[9]
-
Perfusion: The intrathecal space is perfused with aCSF at a constant flow rate.
-
Drug Administration: After a baseline collection period, this compound (e.g., 0.1 mM) is added to the perfusion medium.[7] For antagonism studies, idazoxan can be co-perfused.[7]
-
Sample Collection: The perfusate (dialysate) is collected continuously in timed fractions.
-
Quantification: Samples are analyzed for SPLM and CGRPLM content, typically via RIA.[7]
In Vivo Systemic Administration
This protocol assesses the effect of a systemically delivered, clinically relevant dose of this compound on spinal neurotransmitter release.
Methodology:
-
Animal Model & Surgical Prep: As described in section 4.2, rats are anesthetized and prepared for intrathecal sample collection.[7]
-
Drug Administration: An analgesic dose of this compound (80 mg/kg) is administered intraperitoneally (i.p.).[7]
-
Sample Collection & Quantification: Spinal perfusate is collected over time and analyzed for SPLM and CGRPLM content as described previously.[7]
Conclusion
The evidence robustly indicates that this compound functions as an analgesic by inhibiting the release of pronociceptive neuropeptides in the spinal dorsal horn. Its mechanism is dependent on the activation of presynaptic α2-adrenoceptors, leading to a significant, dose-dependent reduction in the release of Substance P and a lesser, though still significant, reduction in CGRP. The differential effect, with a more potent inhibition of Substance P release in vivo, suggests a key role for this pathway in this compound's therapeutic profile. These findings provide a clear neurochemical basis for the analgesic properties of this compound and highlight the presynaptic α2-adrenoceptor as a valuable target for pain modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Presynaptic Inhibition of Primary Nociceptive Signals to Dorsal Horn Lamina I Neurons by Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal Neurons that Possess the Substance P Receptor Are Required for the Development of Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 9 The dorsal horn and hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Activation of Rat Spinal Dorsal Horn Neurons by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of substance P into the superficial dorsal horn following nociceptive activation of the hindpaw of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Central Nervous System Targets of Cizolirtine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine (E-4018) is a novel, centrally-acting analgesic compound that has demonstrated efficacy in various preclinical models of pain. Its mechanism of action deviates from traditional analgesics, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the central nervous system (CNS) targets of this compound. The primary mechanism identified is the inhibition of the release of key neurotransmitters, Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from presynaptic terminals in the spinal cord. This guide presents quantitative data on its functional activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a pyrazole (B372694) derivative with a unique analgesic profile. It does not exhibit affinity for opioid receptors nor does it inhibit prostaglandin (B15479496) biosynthesis, distinguishing it from commonly used pain therapeutics.[1] Clinical and preclinical studies have suggested its potential in treating various pain states, as well as other conditions such as overactive bladder.[2][3][4][5] Understanding the specific molecular targets and pathways through which this compound exerts its effects is crucial for its continued development and potential therapeutic applications. This document aims to provide a detailed technical overview of the current understanding of this compound's interactions within the CNS.
Primary CNS Targets and Mechanism of Action
The preponderance of evidence points to this compound's primary mechanism of action being the modulation of neurotransmitter release from primary afferent nerve fibers in the dorsal horn of the spinal cord.
Inhibition of Substance P and CGRP Release
In vitro and in vivo studies have demonstrated that this compound significantly reduces the potassium-evoked release of Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from rat spinal cord slices.[1] These neuropeptides are critical mediators in the transmission of nociceptive signals.
Table 1: In Vitro Inhibition of Neuropeptide Release by this compound [1]
| Neuropeptide | This compound Concentration | Percent Inhibition |
| Substance P-like material (SPLM) | 0.1 µM - 0.1 mM | ~25% |
| Calcitonin Gene-Related Peptide-like material (CGRPLM) | 0.1 µM - 1.0 µM | ~20% |
Table 2: In Vivo Inhibition of Substance P Release by this compound [1]
| Administration Route | This compound Dose | Percent Inhibition of SPLM Outflow |
| Systemic (i.p.) | 80 mg/kg | ~50% |
| Local (intrathecal) | 0.1 mM | up to 50% |
Indirect Modulation of the α2-Adrenergic System
While this compound shows no direct binding affinity for α2-adrenergic receptors, its analgesic effects are antagonized by the α2-adrenoceptor antagonist, idazoxan.[1] This suggests that this compound's mechanism is dependent on a functional α2-adrenergic system, likely through an indirect modulation. The inhibitory effects of this compound on SP and CGRP release are also reversed by idazoxan, further supporting the involvement of this pathway.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's CNS targets.
In Vitro Neuropeptide Release from Rat Spinal Cord Slices
This protocol is based on the methodology described for assessing the effect of this compound on K+-evoked SP and CGRP release.[1]
Objective: To measure the effect of this compound on the release of Substance P and CGRP from isolated rat spinal cord tissue.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound citrate (B86180)
-
High potassium (60 mM) Krebs-Ringer buffer
-
Substance P and CGRP Enzyme Immunoassay (EIA) kits
-
Tissue chopper
-
Superfusion system
Procedure:
-
Euthanize rats and dissect the lumbar enlargement of the spinal cord.
-
Prepare 350 µm thick transverse slices of the dorsal half of the spinal cord using a tissue chopper.
-
Pre-incubate the slices in oxygenated Krebs-Ringer buffer at 37°C for 60 minutes.
-
Transfer slices to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a flow rate of 0.5 mL/min for a 60-minute washout period.
-
Collect baseline fractions of the superfusate.
-
Induce depolarization and subsequent neuropeptide release by switching to a high-potassium Krebs-Ringer buffer for a defined period (e.g., 5 minutes).
-
For experimental groups, introduce this compound into the perfusion buffer at various concentrations prior to and during the high-potassium stimulation.
-
Collect superfusate fractions throughout the experiment.
-
Measure the concentration of Substance P and CGRP in the collected fractions using commercially available EIA kits.
-
Calculate the percentage inhibition of neuropeptide release by comparing the stimulated release in the presence and absence of this compound.
In Vivo Intrathecal Perfusion in Anesthetized Rats
This protocol outlines the in vivo methodology to measure the effect of locally administered this compound on neuropeptide release in the spinal cord.[1]
Objective: To determine the in vivo effect of this compound on the spinal outflow of Substance P and CGRP.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., halothane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound citrate
-
Intrathecal dialysis probe
-
Microinfusion pump
-
Fraction collector
-
Substance P and CGRP Enzyme Immunoassay (EIA) kits
Procedure:
-
Anesthetize the rat and perform a laminectomy at the lumbar level to expose the spinal cord.
-
Insert an intrathecal dialysis probe into the subarachnoid space.
-
Perfuse the probe with aCSF at a low flow rate using a microinfusion pump.
-
Collect baseline dialysate samples.
-
Administer this compound dissolved in aCSF through the dialysis probe at the desired concentration.
-
Continue to collect dialysate fractions during and after this compound administration.
-
Analyze the concentration of Substance P and CGRP in the dialysate fractions using EIA kits.
-
Quantify the change in neuropeptide outflow in response to this compound treatment.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Proposed mechanism of this compound's action on presynaptic terminals.
Caption: Experimental workflow for in vitro neuropeptide release assay.
References
- 1. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine: An Examination of its Pharmacological Profile with a Focus on Analgesic Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine is a novel compound that has been investigated for its therapeutic potential. While the primary focus of research has been on its analgesic effects, this technical guide will provide a comprehensive overview of the available data, including its mechanism of action and quantitative outcomes from preclinical and clinical studies. It is important to note that current scientific literature suggests this compound does not possess direct anti-inflammatory activity. This document will summarize the existing data on its analgesic properties, detail the experimental protocols used in its evaluation, and present a visualization of its proposed signaling pathway.
Introduction
This compound (E-4018) is a centrally-acting analgesic agent.[1] Its development has been aimed at the treatment of pain.[1] Extensive preclinical studies have been conducted to elucidate its pharmacological profile and mechanism of action. Clinical trials have also been performed to evaluate its efficacy and safety in various conditions, primarily related to pain and urinary incontinence.[2][3] A key finding from pharmacological studies is that this compound does not inhibit prostaglandin (B15479496) biosynthesis, a common mechanism for many anti-inflammatory drugs.[4]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's pharmacological effects in various preclinical models and clinical trials.
Table 1: Preclinical Analgesic and Antinociceptive Activity of this compound [4]
| Test Model | Species | Endpoint | ED50 (mg/kg) |
| Phenylquinone Writhing | Mouse | Inhibition of Writhing | 33.7 |
| Acetic Acid Writhing | Mouse | Inhibition of Writhing | 24.4 |
| Acetic Acid Writhing | Rat | Inhibition of Writhing | 21.3 |
| Plantar Test (Hot Plate) | Rat | Increased Pain Threshold | 26.8 |
| Tail-Pinch Test | Rat | Increased Pain Threshold | 68.0 |
| Tail-Flick Test | Rat | Increased Pain Threshold | 46.0 |
| Formalin Test (Phase 1) | Rat | Inhibition of Nociception | 13.8 |
| Formalin Test (Phase 2) | Rat | Inhibition of Nociception | 2.31 |
| Capsaicin Test | Mouse | Inhibition of Nociception | 7.14 |
Table 2: Clinical Trial Data for this compound in Overactive Bladder [2][3]
| Study | Condition | Treatment Groups | Key Finding |
| Pilot Dose-Finding Study | Overactive Bladder with Urinary Incontinence | This compound 400 mg bid (C400), this compound 200 mg bid (C200), Placebo | Median decrease in urgency episodes: 3.00 (C400) vs 0.43 (Placebo) (p=0.004) |
| Phase 2 Proof-of-Concept | Overactive Bladder with Urinary Incontinence | This compound 800 mg/d, Placebo, Oxybutynin 15 mg/d | Reduction in average voidings per 24h: 33.4% (this compound) vs 17.0% (Placebo) (p=0.001) |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This protocol is a standard method for evaluating the peripheral analgesic activity of a compound.
Materials:
-
Male mice
-
This compound citrate (B86180)
-
0.6% acetic acid solution
-
Vehicle (e.g., saline or other appropriate solvent)
-
Syringes and needles for intraperitoneal (i.p.) administration
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle control and various doses of this compound).
-
This compound or vehicle is administered intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (typically 10 mL/kg body weight).
-
Immediately after the acetic acid injection, the mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 15-30 minutes.
-
The percentage of inhibition of writhing is calculated for each this compound-treated group compared to the vehicle control group.
-
The ED50 (the dose that produces 50% of the maximum effect) is then calculated from the dose-response curve.
Formalin Test (Rat)
The formalin test is used to assess both neurogenic and inflammatory pain responses.
Materials:
-
Male rats
-
This compound citrate
-
5% formalin solution
-
Vehicle
-
Syringes and needles for administration
Procedure:
-
Rats are assigned to different treatment groups.
-
This compound or vehicle is administered prior to the formalin injection.
-
A small volume (e.g., 50 µL) of 5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
The rat is immediately placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or shaking the injected paw is recorded.
-
Observations are typically made in two phases: the early phase (0-5 minutes post-injection), which represents neurogenic pain, and the late phase (15-30 minutes post-injection), which is associated with an inflammatory response.
-
The analgesic effect of this compound is determined by its ability to reduce the duration of nociceptive behaviors in either or both phases.
-
The ED50 is calculated based on the dose-dependent inhibition of these behaviors.
Proposed Mechanism of Action
The analgesic effect of this compound is not mediated by opioid receptors or the inhibition of prostaglandin synthesis.[4] Research suggests that its mechanism of action involves the inhibition of the release of substance P and calcitonin gene-related peptide (CGRP) at the spinal cord level.[1]
Caption: Proposed analgesic mechanism of this compound.
Discussion on Anti-inflammatory Properties
Based on the available scientific literature, this compound does not exhibit direct anti-inflammatory activity.[4] A key study on its pharmacology explicitly states that it "does not have antiinflammatory or ulcerogenic activity".[4] The primary mechanism of action, inhibition of substance P and CGRP release, is directly related to its analgesic effects rather than modulating the classical inflammatory cascade involving cytokines, prostaglandins, or immune cells.[1]
While the second phase of the formalin test is considered an "inflammatory" pain model, the analgesic effect of this compound in this phase is likely due to its central modulation of pain signaling rather than a direct effect on the peripheral inflammatory process.
Conclusion
This compound is a centrally-acting analgesic with a novel mechanism of action that distinguishes it from opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The available data strongly support its role as an analgesic, with a proposed mechanism involving the inhibition of substance P and CGRP release in the spinal cord. There is no current evidence to suggest that this compound possesses direct anti-inflammatory properties. Future research could further delineate its precise molecular targets and explore its full therapeutic potential in various pain states.
References
- 1. This compound. Laboratorios Dr Esteve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cizolirtine Dosage for In Vivo Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cizolirtine dosage and administration for in vivo studies in rats, based on findings from pharmacokinetic, analgesic, and toxicity research. Detailed protocols for key experiments are included to facilitate study design and execution.
Quantitative Data Summary
The following tables summarize the recommended dosage ranges for this compound in various rat models.
Table 1: this compound Dosage for Analgesic and Neuropathic Pain Studies in Rats
| Study Type | Route of Administration | Effective Dose Range (mg/kg) | Notes |
| Neuropathic Pain (Mechanical & Thermal Allodynia) | Oral (p.o.) | 2.5 - 10 | Acute pretreatment reverses allodynia in sciatic nerve constriction models.[1] |
| Acetic Acid-Induced Writhing | Oral (p.o.) | ED₅₀: 21.3 | Demonstrates peripherally mediated analgesia. |
| Plantar Test (Thermal Nociception) | Oral (p.o.) | ED₅₀: 26.8 | Assesses central analgesic effects. |
| Tail-Pinch Test | Oral (p.o.) | ED₅₀: 68.0 | Measures response to mechanical pain. |
| Tail-Flick Test | Oral (p.o.) | ED₅₀: 46.0 | Another measure of spinal reflex to thermal pain. |
| Formalin Test (Phase 1) | Oral (p.o.) | ED₅₀: 13.8 | Represents acute nociceptive pain. |
| Formalin Test (Phase 2) | Oral (p.o.) | ED₅₀: 2.31 | Represents inflammatory pain. |
| Capsaicin Test | Oral (p.o.) | ED₅₀: 7.14 | Investigates capsaicin-induced nociception. |
| Inhibition of Substance P Release | Intraperitoneal (i.p.) | 80 | Systemic administration reduces spinal Substance P outflow.[2] |
Table 2: this compound Dosage for Toxicity and Carcinogenicity Studies in Rats
| Study Duration | Route of Administration | Dosage (mg/kg/day) | Key Findings |
| 26-Week Repeat Dose Toxicity | Oral (p.o.) | 20, 60, 200 | NOAEL established at 20 mg/kg/day for males and 60 mg/kg/day for females.[3] |
| 2-Year Carcinogenicity (Males) | Oral (p.o.) | 40, 90, 200 | Increased incidence of liver adenomas and carcinomas at higher doses.[4] |
| 2-Year Carcinogenicity (Females) | Oral (p.o.) | 40, 110, 160 | Increased incidence of liver adenomas at higher doses.[4] |
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of presynaptic α2-adrenergic receptors in the spinal cord. This activation initiates a signaling cascade that ultimately inhibits the release of nociceptive neurotransmitters, most notably Substance P.
Experimental Protocols
Drug Preparation and Administration
Vehicle Selection:
-
Oral (p.o.) Administration: this compound citrate (B86180) can be dissolved in sterile water or saline. For higher concentrations that may not fully dissolve, a suspension can be prepared using a vehicle such as 0.5% methylcellulose.
-
Intravenous (i.v.) Administration: this compound citrate should be dissolved in sterile saline (0.9% NaCl).
-
Intraperitoneal (i.p.) Administration: this compound can be dissolved in sterile saline.
Administration Volumes:
-
Oral Gavage: Typically 5-10 mL/kg body weight.
-
Intravenous Injection: Typically 1-2 mL/kg body weight.
-
Intraperitoneal Injection: Typically 5-10 mL/kg body weight.
Neuropathic Pain Model (Sciatic Nerve Constriction) and Behavioral Testing
This protocol is adapted from models of neuropathic pain used to assess the efficacy of analgesic compounds.[1]
Workflow Diagram:
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Surgical Procedure (Sciatic Nerve Constriction):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully place four loose ligatures around the nerve.
-
Suture the muscle and skin layers.
-
Allow a 2-week recovery period for the development of neuropathic pain behaviors.[1]
-
-
Behavioral Testing:
-
Acclimation: Acclimate the rats to the testing environment and equipment for at least 30 minutes before each testing session.
-
Baseline Measurement: Establish baseline pain thresholds for mechanical and thermal allodynia before drug administration.
-
Mechanical Allodynia (von Frey Test): Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Allodynia (Cold Plate or Acetone Test): Measure the latency to paw withdrawal or the frequency of paw lifts in response to a cold stimulus.
-
-
Drug Administration: Administer this compound orally (2.5-10 mg/kg) or the vehicle control.
-
Post-Treatment Testing: Assess mechanical and thermal allodynia at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
Motor Coordination Assessment (Rotarod Test)
This test is used to evaluate whether this compound induces motor deficits at its effective analgesic doses.[1]
Protocol:
-
Apparatus: An automated rotarod apparatus for rats.
-
Training:
-
Acclimate the rats to the testing room for at least 30 minutes.
-
Train the rats on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days prior to the test day. This is to ensure stable baseline performance.
-
-
Testing Procedure:
-
Baseline Measurement: On the test day, record the baseline latency to fall for each rat.
-
Drug Administration: Administer this compound orally (e.g., 10 mg/kg) or the vehicle.
-
Post-Treatment Testing: At selected time points post-administration (e.g., 30, 60, and 90 minutes), place the rats back on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) and record the latency to fall. A lack of significant difference in fall latency between the this compound-treated and vehicle-treated groups indicates no motor impairment at the tested dose.[1]
-
References
- 1. Presynaptic alpha 2-adrenoceptors inhibit calcium influx in terminals of chicken sympathetic neurons and noradrenaline release evoked by nicotinic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Inhibition of Ca2+ channels by alpha2-adrenoceptors in three functional subclasses of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twenty six-week repeat dose oral rat toxicity study of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from two-year rodent oral carcinogenicity studies of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine Administration Protocol for Rodent Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cizolirtine is a centrally acting analgesic compound that has demonstrated efficacy in a variety of rodent models of acute and chronic pain. Its mechanism of action is primarily attributed to its activity as an alpha-2 adrenoceptor agonist, which leads to the inhibition of the release of key pain-related neuropeptides, Substance P and Calcitonin Gene-Related Peptide (CGRP), in the spinal cord.[1][2] This document provides detailed application notes and protocols for the administration of this compound in common rodent pain models, based on available preclinical data.
Data Presentation
Table 1: Efficacy of this compound in Acute Rodent Pain Models
| Pain Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Phenylquinone-induced Writhing | Mouse | Not Specified | 33.7 | [3] |
| Acetic Acid-induced Writhing | Mouse | Not Specified | 24.4 | [3] |
| Acetic Acid-induced Writhing | Rat | Not Specified | 21.3 | [3] |
| Plantar Test (Thermal) | Rat | Not Specified | 26.8 | [3] |
| Tail-Pinch Test (Mechanical) | Not Specified | Not Specified | 68.0 | [3] |
| Tail-Flick Test (Thermal) | Not Specified | Not Specified | 46.0 | [3] |
| Formalin Test (Phase 1) | Not Specified | Not Specified | 13.8 | [3] |
| Formalin Test (Phase 2) | Not Specified | Not Specified | 2.31 | [3] |
| Capsaicin Test | Not Specified | Not Specified | 7.14 | [3] |
Table 2: Efficacy of this compound in a Chronic Rodent Pain Model
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Effect | Reference |
| Sciatic Nerve Constriction (Neuropathic Pain) | Rat | Oral (p.o.) | 2.5 - 10 | Reversal of mechanical and thermal allodynia | [1] |
Experimental Protocols
General Preparation of this compound for Administration
Vehicle Selection: For oral (p.o.) administration , this compound citrate (B86180) can be dissolved in distilled water or sterile saline.[4][5] For intraperitoneal (i.p.) administration , sterile saline is a suitable vehicle. The concentration of the solution should be calculated based on the desired dose and the standard administration volume for the specific rodent species and weight (e.g., 5-10 ml/kg for rats). It is recommended to prepare fresh solutions on the day of the experiment.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)
Objective: To assess the analgesic effect of this compound on visceral pain.
Materials:
-
This compound citrate
-
Vehicle (e.g., sterile saline)
-
0.6% acetic acid solution
-
Male Swiss mice (20-25 g)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes prior to the induction of writhing.[6]
-
Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg) to induce writhing behavior.
-
Immediately after acetic acid injection, place the mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.
-
Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.
Protocol 2: Hot Plate Test in Rats (Thermal Pain)
Objective: To evaluate the central analgesic activity of this compound against thermal pain.
Materials:
-
This compound citrate
-
Vehicle (e.g., sterile saline)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Male Wistar rats (180-220 g)
-
Syringes for administration
Procedure:
-
Acclimatize rats to the testing environment.
-
Determine the baseline latency for each rat by placing it on the hot plate and recording the time taken to elicit a pain response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle orally or intraperitoneally. A pre-treatment time of 30-60 minutes is recommended.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.
-
The increase in latency time in the this compound-treated groups compared to the vehicle group indicates an analgesic effect.
Protocol 3: Sciatic Nerve Constriction Model in Rats (Neuropathic Pain)
Objective: To assess the efficacy of this compound in a model of chronic neuropathic pain.
Materials:
-
This compound citrate
-
Vehicle (e.g., distilled water for oral administration)
-
Surgical instruments for sciatic nerve ligation
-
Anesthetics
-
Von Frey filaments (for mechanical allodynia)
-
Cold plate or acetone (B3395972) for thermal (cold) allodynia testing
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
Procedure:
Part A: Surgical Induction of Neuropathic Pain
-
Anesthetize the rat following approved institutional protocols.
-
Surgically expose the common sciatic nerve of one leg.
-
Loosely tie four ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.[7]
-
Close the muscle and skin incisions with sutures.
-
Allow the animals to recover for at least two weeks for the full development of pain-related behaviors.[1]
Part B: this compound Administration and Behavioral Testing
-
Two weeks post-surgery, assess baseline mechanical and thermal allodynia.
-
Mechanical Allodynia: Use von Frey filaments of increasing force on the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal (Cold) Allodynia: Measure the withdrawal latency or response frequency to a cold stimulus (e.g., placing the rat on a cold plate or applying a drop of acetone to the paw).[1]
-
-
Administer a single oral dose of this compound (2.5-10 mg/kg) or vehicle.[1]
-
At peak effect time (e.g., 60-90 minutes post-administration), re-assess mechanical and thermal allodynia as described in step 1.
-
An increase in the paw withdrawal threshold (mechanical) or latency (thermal) in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of action in pain modulation.
Caption: General experimental workflow for this compound in acute rodent pain models.
Caption: Experimental workflow for this compound in a rodent model of neuropathic pain.
References
- 1. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty six-week repeat dose oral rat toxicity study of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results from two-year rodent oral carcinogenicity studies of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epain.org [epain.org]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cizolirtine in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cizolirtine in human plasma. The method utilizes protein precipitation for sample preparation and UV detection. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a novel drug candidate under investigation for [mention therapeutic area if known, otherwise state "various therapeutic applications"]. To support its clinical development, a validated bioanalytical method for the quantification of this compound in a biological matrix such as human plasma is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of drugs in biological fluids due to its high sensitivity and specificity.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using an HPLC-UV system.
Experimental
Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS): [Select a suitable internal standard, e.g., Diazepam] (purity >99%)[2]
-
HPLC grade acetonitrile (B52724) and methanol
-
Analytical grade trichloroacetic acid (TCA)
-
Purified water (Milli-Q or equivalent)
-
Drug-free human plasma
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used for chromatographic separation.[4][5]
-
Data acquisition and processing were performed using a suitable chromatography data station.
Chromatographic Conditions A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 6.8) (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm[2] |
| Internal Standard | Diazepam (20 µg/mL)[2] |
Protocol: Quantification of this compound in Plasma
This protocol outlines the step-by-step procedure for the preparation of standards and quality control samples, sample preparation, and the HPLC analysis of this compound in human plasma.
Preparation of Standard and Quality Control (QC) Samples
1.1. Stock Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving the appropriate amount of the reference standard in methanol.
-
Prepare a stock solution of the Internal Standard (IS), Diazepam (1 mg/mL), in methanol.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Prepare a working solution of the IS (20 µg/mL) by diluting the IS stock solution with the same diluent.
1.3. Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking 90 µL of drug-free human plasma with 10 µL of the appropriate this compound working standard solution to yield final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 µg/mL.
-
Prepare quality control (QC) samples at three concentration levels: Low (0.3 µg/mL), Medium (3 µg/mL), and High (15 µg/mL) in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the IS working solution (20 µg/mL Diazepam).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate the plasma proteins.[6][7]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The developed method was validated according to established guidelines for bioanalytical method validation. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Retention Time - this compound | Approximately 5.2 min |
| Retention Time - Internal Standard | Approximately 7.8 min |
Data Analysis
-
Peak areas of this compound and the IS are integrated using the chromatography software.
-
A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve using the calculated peak area ratio.
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram.
Caption: Workflow for this compound quantification in plasma.
References
- 1. Quantification of nortriptyline in plasma by HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Cizolirtine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cizolirtine is a centrally-acting analgesic compound with a pyrazole (B372694) moiety. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites using LC-MS/MS.
While specific metabolite structures for this compound are not extensively published in the public domain, studies have shown that it is significantly metabolized, with twelve metabolites detected in rats and six in dogs. This application note will, therefore, outline a general approach for the analysis of this compound and a panel of hypothetical, yet plausible, metabolites based on common biotransformation pathways for pyrazole-containing compounds.[4][5][6] These pathways include oxidation, demethylation, and glucuronidation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound and its five major putative metabolites (M1-M5) in a pharmacokinetic study. This data is for illustrative purposes to demonstrate the application of the described LC-MS/MS method.
Table 1: LC-MS/MS Parameters for this compound and its Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 354.2 | 121.1 | 25 |
| M1 (Hydroxy-Cizolirtine) | 370.2 | 121.1 | 28 |
| M2 (N-Desmethyl-Cizolirtine) | 340.2 | 107.1 | 27 |
| M3 (O-Desmethyl-Cizolirtine) | 340.2 | 121.1 | 26 |
| M4 (this compound N-Oxide) | 370.2 | 121.1 | 30 |
| M5 (this compound Glucuronide) | 530.2 | 354.2 | 22 |
| Internal Standard (IS) | 359.2 | 126.1 | 25 |
Table 2: Calibration Curve Data for this compound and its Metabolites in Human Plasma
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 1 |
| M1 | 0.5 - 500 | >0.995 | 0.5 |
| M2 | 0.5 - 500 | >0.995 | 0.5 |
| M3 | 1 - 1000 | >0.995 | 1 |
| M4 | 0.2 - 200 | >0.994 | 0.2 |
| M5 | 2 - 2000 | >0.996 | 2 |
Table 3: Precision and Accuracy Data for this compound and its Metabolites
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 3 | < 5% | < 6% | 95 - 105% |
| 50 | < 4% | < 5% | 97 - 103% | |
| 800 | < 3% | < 4% | 98 - 102% | |
| M1 | 1.5 | < 6% | < 7% | 94 - 106% |
| 75 | < 5% | < 6% | 96 - 104% | |
| 400 | < 4% | < 5% | 97 - 103% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the rapid extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
This compound and metabolite reference standards
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: A plausible metabolic pathway for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
Application Notes and Protocols: Evaluation of Cizolirtine Efficacy in a Sciatic Nerve Ligation Model of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Preclinical models are essential for understanding the pathophysiology of neuropathic pain and for the discovery and development of novel analgesic compounds. The partial sciatic nerve ligation (pSNL) model in rodents is a widely used and well-validated model that mimics many of the sensory abnormalities observed in human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[1]
Cizolirtine is a novel analgesic agent that has shown efficacy in various pain models.[1] Preclinical studies indicate that this compound's analgesic effects in neuropathic pain are mediated, at least in part, through an alpha(2)-adrenoceptor-dependent mechanism.[1] This document provides detailed application notes and protocols for utilizing the pSNL model to test the efficacy of this compound. It includes procedures for the surgical induction of neuropathic pain, behavioral assessments of pain, and protocols for evaluating the therapeutic potential of this compound.
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Surgical Protocol (Rat Model)
This protocol describes the surgical procedure to induce neuropathic pain by partially ligating the sciatic nerve.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia: Isoflurane (B1672236) or equivalent
-
Surgical instruments (sterilized): scissors, forceps, needle holder, wound clips or sutures
-
Suture material: 4-0 or 5-0 silk suture
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile saline
-
Warming pad
Procedure:
-
Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Shave the fur on the lateral aspect of the left thigh.
-
Clean the surgical area with an antiseptic solution.
-
Make a small skin incision (approximately 1.5 cm) on the lateral thigh, parallel to the femur.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a curved needle, pass a 4-0 or 5-0 silk suture through the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve. Ensure that the ligation is tight enough to cause a slight twitch in the leg.
-
Reposition the muscle and close the incision with sutures or wound clips.
-
Administer a post-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, s.c.) as per institutional guidelines.
-
Allow the animal to recover on a warming pad until it regains consciousness.
-
House the animals individually after surgery to prevent interference with the surgical site.
-
Allow a post-operative recovery period of 7-14 days for the development of stable neuropathic pain behaviors before commencing behavioral testing.
Behavioral Testing Protocols
Behavioral tests should be conducted at baseline (before surgery) and at various time points post-surgery to assess the development of neuropathic pain and the efficacy of this compound.
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set of filaments with increasing stiffness)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response to a filament, the next stronger filament is used. If there is a positive response, the next weaker filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (in grams).
-
Administer this compound (e.g., 2.5-10 mg/kg, p.o.) or vehicle and repeat the test at specified time points (e.g., 30, 60, 120 minutes post-dosing).
This test measures the latency to a pain response when the animal is placed on a cold surface.
Materials:
-
Cold plate apparatus
-
Timer
Procedure:
-
Set the temperature of the cold plate to a noxious cold temperature (e.g., 4-5°C).
-
Place the rat on the cold plate and immediately start a timer.
-
Observe the animal for signs of pain, such as lifting or licking the hind paw.
-
Stop the timer at the first sign of a pain response (paw withdrawal latency).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle and repeat the test at specified time points.
This test is used to assess whether this compound has any sedative or motor-impairing side effects.
Materials:
-
Rotarod apparatus
Procedure:
-
Train the rats on the rotarod at a constant speed (e.g., 5 rpm) for a few minutes for 2-3 days before the test day.
-
On the test day, place the rat on the rotating rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle and perform the test at the time of expected peak effect.[1]
Molecular Assays
To investigate the mechanism of action of this compound, molecular assays can be performed on relevant tissues (e.g., spinal cord, dorsal root ganglia).
Potential Molecular Assays:
-
Immunohistochemistry/Western Blot: To measure the expression levels of proteins involved in pain signaling, such as alpha(2)-adrenoceptors, substance P, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA: To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates.
-
qPCR: To measure the mRNA expression of genes encoding for receptors, ion channels, and inflammatory mediators.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Post-Ligation Paw Withdrawal Threshold (g) | Post-Cizolirtine Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham | Vehicle | 15.2 ± 1.1 | 14.8 ± 1.3 | 14.9 ± 1.2 | N/A |
| pSNL + Vehicle | Vehicle | 15.1 ± 1.2 | 3.5 ± 0.4 | 3.8 ± 0.5 | 0% |
| pSNL + this compound | 2.5 | 14.9 ± 1.0 | 3.6 ± 0.3 | Data to be collected | Calculate |
| pSNL + this compound | 5.0 | 15.0 ± 1.1 | 3.4 ± 0.4 | Data to be collected | Calculate |
| pSNL + this compound | 10.0 | 15.3 ± 1.3 | 3.7 ± 0.5 | Data to be collected | Calculate |
Note: Preclinical studies have demonstrated that this compound at doses of 2.5-10 mg/kg p.o. reverses mechanical allodynia.[1] The specific paw withdrawal thresholds would be determined experimentally.
Table 2: Efficacy of this compound on Thermal Hyperalgesia (Cold Plate Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Post-Ligation Paw Withdrawal Latency (s) | Post-Cizolirtine Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Sham | Vehicle | 25.8 ± 2.3 | 24.9 ± 2.1 | 25.1 ± 2.2 | N/A |
| pSNL + Vehicle | Vehicle | 26.1 ± 2.5 | 8.2 ± 1.0 | 8.5 ± 1.1 | 0% |
| pSNL + this compound | 2.5 | 25.9 ± 2.4 | 8.4 ± 0.9 | Data to be collected | Calculate |
| pSNL + this compound | 5.0 | 26.0 ± 2.2 | 8.1 ± 1.0 | Data to be collected | Calculate |
| pSNL + this compound | 10.0 | 25.7 ± 2.3 | 8.3 ± 1.2 | Data to be collected | Calculate |
Note: this compound at doses of 2.5-10 mg/kg p.o. has been shown to reverse thermal allodynia.[1] The specific paw withdrawal latencies would be determined experimentally.
Table 3: Effect of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (s) |
| Vehicle | N/A | 185.4 ± 15.2 |
| This compound | 10.0 | 182.1 ± 18.5 |
Note: A study showed that this compound at 10 mg/kg p.o. did not produce motor deficits in the rotarod test.[1]
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
References
Application Notes and Protocols for Assessing Cizolirtine's Analgesic Effect Using the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic properties of Cizolirtine. The formalin test is a robust and widely used model of tonic, persistent pain, involving both neurogenic and inflammatory mechanisms. This compound has demonstrated significant antinociceptive activity in this model, suggesting its potential as an effective analgesic.
Introduction to the Formalin Test
The formalin test is a chemical-based nociceptive assay that induces a biphasic pain response in rodents.[1][2][3] Subcutaneous injection of a dilute formalin solution into the paw elicits two distinct phases of pain-related behaviors:
-
Phase I (Neurogenic Phase): Occurring within the first 5 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct chemical activation of C-fiber nociceptors.
-
Phase II (Inflammatory Phase): Following a brief quiescent period, this phase begins approximately 15-20 minutes post-injection and can last for 20-40 minutes. It is characterized by tonic and inflammatory pain, resulting from central sensitization of dorsal horn neurons and the release of inflammatory mediators.[1]
This biphasic nature allows for the differentiation of analgesic compounds that act on acute neurogenic pain versus those that target inflammatory pain mechanisms.
This compound: A Novel Analgesic
This compound is a novel analgesic agent that has shown efficacy in various pain models. Its mechanism of action is distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Research suggests that this compound's analgesic effects may be mediated, at least in part, by the inhibition of spinal substance P release.[4] Additionally, its effects appear to be modulated by the α2-adrenergic system.[5]
Data Presentation: Analgesic Efficacy of this compound in the Formalin Test
The analgesic efficacy of this compound in the formalin test has been quantified by determining its ED50 (the dose that produces 50% of the maximum effect) in both phases of the test in mice.[4]
| Phase of Formalin Test | This compound ED50 (mg/kg) |
| Phase I (Neurogenic Pain) | 13.8 |
| Phase II (Inflammatory Pain) | 2.31 |
Table 1: Analgesic Efficacy of this compound in the Mouse Formalin Test. Data from Alvarez et al., 2000.[4]
Experimental Protocol: Formalin Test for Assessing this compound
This protocol is designed for use with mice, based on established methodologies.[2][3]
1. Animals:
-
Male CD-1 or Swiss Webster mice weighing 20-25 g are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatize the animals to the testing room for at least 1-2 hours before the experiment.
2. Materials:
-
This compound citrate
-
Vehicle (e.g., 0.9% saline or distilled water with a suitable solubilizing agent)
-
Formalin solution (e.g., 1-5% in saline, a 2.5% solution is common for mice)
-
Hamilton syringes (10-50 µL) with 27-30 gauge needles
-
Observation chambers (clear Plexiglas cylinders, e.g., 20 cm diameter, 40 cm high) with mirrors placed to allow for unobstructed observation of the paws.
-
Video recording equipment (optional, but recommended for unbiased scoring).
-
Timer or stopwatch.
3. Experimental Procedure:
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).
-
The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of this compound (typically 30-60 minutes before the formalin injection).
-
-
Formalin Injection:
-
Gently restrain the mouse.
-
Inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a Hamilton syringe.
-
-
Observation and Scoring:
-
Immediately after the injection, place the mouse in the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw.
-
Phase I: Observe and record the licking/biting time for the first 5 minutes post-injection.
-
Interphase: There will be a period of minimal activity between phases.
-
Phase II: Begin observation and recording again from 15 to 45 minutes post-injection.
-
-
Data Analysis:
-
Calculate the total time spent licking/biting for both Phase I and Phase II for each animal.
-
Compare the mean licking/biting time of the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of the nociceptive response for each dose of this compound using the following formula:
-
% Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
-
-
Statistical analysis can be performed using appropriate tests such as ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine significant differences between groups.
-
Visualization of Key Pathways
Experimental Workflow:
Figure 1. Experimental workflow for the formalin test.
Proposed Signaling Pathway for this compound's Analgesic Effect:
References
- 1. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model [mdpi.com]
- 3. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 4. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Stable Aqueous Solution of Cizolirtine for Injection
Abstract
Cizolirtine is an antinociceptive agent with potential therapeutic applications in pain management and other neurological conditions.[1][2] The development of a stable aqueous solution for injection is crucial for its clinical application, ensuring accurate dosing and rapid onset of action. This document provides detailed application notes and protocols for the systematic development of a stable, injectable aqueous formulation of this compound. The protocols herein focus on addressing the challenges associated with the potential poor aqueous solubility of the free base by employing various formulation strategies, including pH adjustment, the use of co-solvents, and cyclodextrin (B1172386) complexation. All experimental data are presented in standardized tables, and workflows are visualized using diagrams for enhanced clarity for researchers, scientists, and drug development professionals.
Introduction
This compound, with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol , is a compound that has been investigated for its analgesic properties.[1][3] For parenteral administration, a liquid formulation is often preferred due to its rapid onset of action and high bioavailability.[4] However, many active pharmaceutical ingredients (APIs) exhibit poor water solubility, posing a significant challenge in the development of aqueous injectable formulations.[5][6][7] This application note outlines a systematic approach to developing a stable aqueous solution of this compound suitable for injection.
The strategies explored in this document are based on established principles for enhancing the solubility and stability of poorly water-soluble drugs. These include:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[4][8][9] Given that this compound is available as a citrate (B86180) salt, it is likely a weak base, and therefore, its solubility is expected to increase in acidic conditions.[1][2][10]
-
Co-solvents: The addition of water-miscible organic solvents can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.[5][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility and stability.[8]
The following sections provide detailed experimental protocols, data presentation in tabular format, and visual diagrams of the workflows and underlying principles.
Materials and Methods
Materials
-
This compound (free base)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Citric Acid
-
Sodium Hydroxide
-
Water for Injection (WFI)
-
0.22 µm Syringe Filters
Equipment
-
Analytical Balance
-
pH Meter
-
Magnetic Stirrer and Stir Bars
-
Vortex Mixer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Stability Chambers
-
Osmometer
-
Viscometer
Experimental Protocols
Protocol 1: Solubility Determination of this compound
This protocol aims to determine the equilibrium solubility of this compound in various aqueous media to identify promising formulation strategies.
-
Prepare a series of aqueous vehicles as described in Table 1.
-
Add an excess amount of this compound (free base) to 5 mL of each vehicle in separate glass vials.
-
Seal the vials and agitate them at room temperature (25°C ± 2°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for the presence of undissolved solid material.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved drug.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the equilibrium solubility in mg/mL for each vehicle.
Protocol 2: Formulation of this compound Aqueous Solutions
Based on the solubility data, this protocol describes the preparation of prototype this compound formulations for further stability testing.
Formulation A: pH-Adjusted Solution
-
Add a calculated amount of this compound Citrate to Water for Injection to achieve the target concentration (e.g., 10 mg/mL).
-
Stir the solution until the drug is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to a target range of 4.0-5.0 using a dilute solution of citric acid or sodium hydroxide.
-
Filter the final solution through a 0.22 µm sterile filter.
Formulation B: Co-solvent-Based Solution
-
Prepare the co-solvent vehicle by mixing the required volumes of Propylene Glycol and Water for Injection (e.g., 20% v/v PG in WFI).
-
Slowly add the this compound free base to the co-solvent vehicle while stirring to achieve the target concentration.
-
Continue stirring until the drug is fully dissolved.
-
Filter the final solution through a 0.22 µm sterile filter.
Formulation C: Cyclodextrin-Based Solution
-
Dissolve the required amount of Hydroxypropyl-β-Cyclodextrin in Water for Injection.
-
Slowly add the this compound free base to the cyclodextrin solution while stirring.
-
Continue stirring for at least 4 hours to ensure the formation of the inclusion complex.
-
Filter the final solution through a 0.22 µm sterile filter.
Protocol 3: Stability Testing of this compound Formulations
This protocol outlines the procedure for evaluating the physical and chemical stability of the developed this compound formulations under accelerated conditions.
-
Dispense each of the prepared formulations (A, B, and C) into clean, sterile glass vials and seal them.
-
Place the vials in stability chambers maintained at accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples from each formulation group.
-
For each sample, perform the following tests:
-
Visual Inspection: Check for any signs of precipitation, color change, or particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Assay: Determine the concentration of this compound to assess for degradation.
-
Related Substances Analysis: Use a suitable HPLC method to quantify any degradation products.
-
-
Record all data in a structured format for comparison.
Results and Data Presentation
The following tables present hypothetical data that would be generated from the execution of the above protocols.
Table 1: Equilibrium Solubility of this compound in Various Aqueous Vehicles
| Vehicle Composition | pH | Solubility (mg/mL) |
| Water for Injection (WFI) | 7.0 | < 0.1 |
| 0.05 M Citrate Buffer | 4.5 | 15.2 |
| 20% Propylene Glycol in WFI | 7.0 | 5.8 |
| 40% PEG 400 in WFI | 7.0 | 8.2 |
| 10% HP-β-CD in WFI | 7.0 | 12.5 |
Table 2: Composition of Prototype this compound Formulations
| Formulation ID | This compound Concentration (mg/mL) | Key Excipients |
| Formulation A | 10 | 0.05 M Citrate Buffer |
| Formulation B | 10 | 20% Propylene Glycol |
| Formulation C | 10 | 10% HP-β-CD |
Table 3: Accelerated Stability Data for this compound Formulations at 40°C / 75% RH
| Formulation | Time Point (Weeks) | Appearance | pH | Assay (% of Initial) | Total Impurities (%) |
| Formulation A | 0 | Clear, colorless | 4.6 | 100.0 | 0.05 |
| 1 | Clear, colorless | 4.6 | 99.8 | 0.08 | |
| 2 | Clear, colorless | 4.5 | 99.5 | 0.12 | |
| 4 | Clear, colorless | 4.5 | 99.1 | 0.20 | |
| Formulation B | 0 | Clear, colorless | 7.1 | 100.0 | 0.06 |
| 1 | Clear, colorless | 7.0 | 98.5 | 0.25 | |
| 2 | Clear, colorless | 6.9 | 97.2 | 0.45 | |
| 4 | Slight yellow tint | 6.8 | 95.0 | 0.85 | |
| Formulation C | 0 | Clear, colorless | 7.2 | 100.0 | 0.05 |
| 1 | Clear, colorless | 7.2 | 99.7 | 0.10 | |
| 2 | Clear, colorless | 7.1 | 99.3 | 0.18 | |
| 4 | Clear, colorless | 7.0 | 98.8 | 0.25 |
Visualizations
Caption: Formulation development workflow for this compound injection.
Caption: Strategies to enhance this compound's aqueous solubility.
Discussion
The hypothetical results presented in this application note suggest that this compound free base has poor intrinsic aqueous solubility (< 0.1 mg/mL), which is a common challenge in pharmaceutical formulation.[5][6] The solubility screening (Table 1) indicates that all three investigated strategies—pH adjustment, co-solvents, and cyclodextrin complexation—significantly enhance the solubility of this compound. The use of a citrate buffer at pH 4.5 provided the highest solubility, which is consistent with the behavior of a basic compound.
The accelerated stability data (Table 3) for the prototype formulations provide insights into their potential shelf-life. Formulation A, utilizing a citrate buffer, demonstrated excellent stability with minimal degradation and no change in physical appearance over four weeks at 40°C. Formulation C, with HP-β-CD, also showed good stability, suggesting that complexation can protect the drug from degradation. In contrast, Formulation B, the co-solvent-based formulation, exhibited a higher level of impurity formation and a slight color change, indicating that this approach may be less suitable for achieving long-term stability under these conditions.
Based on this hypothetical data, the pH-adjusted formulation (Formulation A) appears to be the most promising approach for developing a stable aqueous solution of this compound for injection. Further development would involve optimizing the buffer concentration, evaluating the need for tonicity-adjusting agents and preservatives, and conducting long-term stability studies at various storage conditions.
Conclusion
This application note provides a comprehensive framework and detailed protocols for the development of a stable aqueous solution of this compound for injection. By systematically evaluating different solubilization and stabilization techniques, researchers can efficiently identify and optimize a formulation that meets the stringent requirements for parenteral drug products. The presented data and workflows serve as a guide for overcoming the challenges associated with poorly water-soluble compounds like this compound, ultimately facilitating their progression through the drug development pipeline.
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, (+)- | C15H21N3O | CID 3037765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. E 4018 | C21H29N3O8 | CID 132411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. erepository.mku.ac.ke [erepository.mku.ac.ke]
Application Notes and Protocols for Cizolirtine in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[1] The development of novel therapeutics for OAB relies on the use of robust animal models that mimic the pathophysiology of the human condition. One of the most widely used and well-characterized models is the cyclophosphamide (B585) (CYP)-induced cystitis model in rats, which induces bladder inflammation and detrusor overactivity, key features of OAB.[1][2]
Cizolirtine is a modulator of Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) release.[3][4] Both SP and CGRP are neuropeptides implicated in the sensory nerve pathways of the bladder and are known to be upregulated in inflammatory conditions, contributing to bladder hypersensitivity and overactivity.[5][6] Specifically, SP, acting through the neurokinin-1 (NK1) receptor, has been shown to facilitate hyperactive bladder afferent signaling.[5][7] This document provides detailed application notes and protocols for the investigation of this compound in the CYP-induced rat model of OAB.
Animal Models of Overactive Bladder
The selection of an appropriate animal model is critical for the preclinical evaluation of OAB therapies. The CYP-induced cystitis model in rats is a well-established and relevant model for studying the mechanisms of bladder inflammation and detrusor overactivity.
Cyclophosphamide (CYP)-Induced Cystitis Model in Rats
Intraperitoneal injection of CYP in rats leads to its metabolism into acrolein, which accumulates in the urine and causes severe bladder inflammation, edema, and hemorrhage.[8][9] This results in urodynamic changes characteristic of OAB, including increased urinary frequency and decreased bladder capacity. Both acute and chronic models of CYP-induced cystitis can be established.
Table 1: Cyclophosphamide Dosing Regimens for OAB Models in Rats
| Model Type | Dosing Regimen | Timing of Urodynamic Evaluation | Reference |
| Acute | Single intraperitoneal (i.p.) injection of 150-200 mg/kg | 24-48 hours post-injection | [2][9] |
| Chronic | Intraperitoneal (i.p.) injections of 75 mg/kg every 3 days for 10 days | 24 hours after the last injection | [8][10] |
Experimental Protocols
Induction of Cyclophosphamide-Induced Cystitis
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
On the day of induction, weigh each rat to determine the correct dose of CYP.
-
Prepare a fresh solution of CYP in sterile saline at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 250g rat receiving a 2.5 mL injection).
-
For the acute model , administer a single intraperitoneal injection of CYP (150-200 mg/kg).[2][9]
-
For the chronic model , administer intraperitoneal injections of CYP (75 mg/kg) every third day for a total of three to four injections.[8][10]
-
House the rats individually in metabolic cages to monitor urine output and voiding frequency if required.
-
Provide free access to food and water throughout the experiment.
This compound Administration
Based on preclinical pharmacokinetic and efficacy studies in rats for other indications, an oral dose range of 2.5-10 mg/kg can be considered for initial dose-response studies of this compound in the OAB model.[11] A 26-week toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) at 20 mg/kg/day for males and 60 mg/kg/day for females, providing a safety margin for these proposed doses.[3]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally to the rats once or twice daily, starting at a predetermined time before or after CYP injection, depending on the study design (prophylactic or therapeutic).
-
The final dose and treatment duration should be optimized based on pilot studies.
Urodynamic Evaluation: Cystometry in Conscious Rats
Cystometry is the gold standard for assessing bladder function in animal models of OAB.[2] Performing cystometry in conscious, freely moving rats is recommended to avoid the confounding effects of anesthesia.[2][12][13]
Surgical Preparation (24-48 hours before cystometry):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a polyethylene (B3416737) catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the rat to recover for 24-48 hours.
Cystometry Procedure:
-
Place the conscious rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Allow the rat to acclimate for at least 30 minutes.
-
Infuse sterile saline into the bladder at a constant rate (e.g., 10 mL/h).
-
Record the intravesical pressure continuously.
-
Key urodynamic parameters to be measured are listed in Table 2.
Table 2: Urodynamic Parameters in Conscious Rat Cystometry
| Parameter | Abbreviation | Description | Expected Change in CYP-induced OAB | Reference |
| Basal Pressure | BP | The lowest pressure between micturitions. | Increased | [2] |
| Threshold Pressure | TP | The intravesical pressure at which a micturition contraction is initiated. | No significant change or slight increase | [14] |
| Maximal Voiding Pressure | MVP | The peak pressure during a micturition contraction. | No significant change or slight increase | [14] |
| Intercontraction Interval | ICI | The time between two consecutive micturition contractions. | Decreased | [2] |
| Bladder Capacity | BC | The volume of saline infused into the bladder to elicit a micturition contraction. | Decreased | [2][14] |
| Micturition Volume | MV | The volume of urine voided during a micturition. | Decreased | [14] |
| Residual Volume | RV | The volume of urine remaining in the bladder after a micturition. | Increased | [14] |
| Non-voiding Contractions | NVCs | Involuntary bladder contractions during the filling phase that do not result in voiding. | Increased frequency and amplitude | [15] |
Data Presentation and Analysis
All quantitative data from the urodynamic evaluations should be summarized in tables to allow for clear comparison between treatment groups (e.g., Control, CYP + Vehicle, CYP + this compound low dose, CYP + this compound high dose). Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed differences.
Table 3: Example of Data Summary for Urodynamic Parameters
| Treatment Group | Basal Pressure (cmH₂O) | Intercontraction Interval (min) | Bladder Capacity (mL) | Non-voiding Contractions (number/min) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CYP + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CYP + this compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CYP + this compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in OAB
In the inflamed bladder, sensory nerve endings are sensitized, leading to an increased release of neuropeptides such as Substance P and CGRP. This compound, as a modulator of SP and CGRP release, is hypothesized to counteract this pathological process, thereby reducing bladder afferent nerve activity and ameliorating OAB symptoms.
Figure 1. Proposed mechanism of this compound in OAB.
Experimental Workflow for this compound Evaluation
The following workflow outlines the key steps for assessing the efficacy of this compound in the CYP-induced OAB rat model.
Figure 2. Experimental workflow for this compound studies.
Substance P Signaling in Bladder Afferent Pathways
Substance P, released from sensitized afferent nerve terminals, binds to NK1 receptors on urothelial cells and detrusor smooth muscle, contributing to increased afferent signaling and bladder contractility.
Figure 3. Substance P signaling in the bladder.
References
- 1. Animal models of overactive bladder: cyclophosphamide (CYP)-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twenty six-week repeat dose oral rat toxicity study of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from two-year rodent oral carcinogenicity studies of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and colocalization of calcitonin gene-related peptide, tachykinins, and vasoactive intestinal peptide in normal and idiopathic unstable human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Intra-abdominal Pressure Measurement in Awake Rat Cystometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KoreaMed [koreamed.org]
- 14. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Measuring the Impact of Cizolirtine on Bladder Contractility: A Guide for Researchers
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and application notes for measuring the effects of Cizolirtine on bladder contractility. The methodologies outlined herein are designed to facilitate the preclinical assessment of this compound's potential as a modulator of bladder smooth muscle function, a key factor in conditions such as overactive bladder (OAB).
Introduction
This compound citrate (B86180) has been investigated as a treatment for urinary incontinence secondary to overactive bladder.[1][2][3][4] Clinical studies have shown its potential to reduce urinary incontinence and urgency episodes.[2] Understanding the direct effects of this compound on bladder contractility is crucial for elucidating its mechanism of action and further drug development. This guide details both in vitro and in vivo methods to rigorously assess these effects.
The contractility of the detrusor smooth muscle, the main muscle component of the bladder wall, is central to normal bladder function, governing both urine storage and voiding.[5] Dysregulation of detrusor contractility is a hallmark of OAB. Therefore, evaluating a compound's influence on this physiological process is a critical step in the development of new OAB therapies.[5]
Signaling Pathways in Bladder Contractility
Bladder smooth muscle contraction and relaxation are complex processes regulated by multiple signaling pathways. A simplified overview of the key pathways is presented below.
Caption: Key signaling pathways regulating bladder smooth muscle contraction and relaxation.
Experimental Protocols
Part 1: In Vitro Assessment using Organ Bath
This protocol details the use of isolated detrusor muscle strips to measure the direct effects of this compound on smooth muscle contractility.[6][7][8][9]
1.1. Experimental Workflow
Caption: Workflow for in vitro assessment of this compound on bladder contractility.
1.2. Protocol
-
Tissue Preparation:
-
Humanely euthanize laboratory animals (e.g., rats, mice) according to approved institutional protocols.
-
Immediately excise the urinary bladder and place it in cold, oxygenated Krebs solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25.0, KH₂PO₄ 1.2, glucose 11.1).[8]
-
Carefully dissect longitudinal detrusor smooth muscle strips (e.g., ~3 mm x 6 mm).[10] The mucosal layer can be removed to specifically study the smooth muscle response.[11]
-
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing Krebs solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[8]
-
Connect one end of the strip to a fixed point and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.[8][9]
-
-
Experimental Procedure:
-
Baseline Contractions: Induce contractions to establish a baseline response. Common agonists include:
-
Carbachol (CCh): A muscarinic receptor agonist (e.g., 10⁻⁵ M) to assess receptor-mediated contraction.[8][10]
-
Potassium Chloride (KCl): High concentrations (e.g., 60-125 mM) to induce depolarization and voltage-gated Ca²⁺ channel-mediated contraction.[10][12]
-
Electrical Field Stimulation (EFS): To induce nerve-mediated contractions.[10]
-
-
This compound Application:
-
To test for inhibitory effects, pre-incubate the tissue with this compound for a set period before adding a contractile agonist.
-
To test for relaxant effects, add cumulative concentrations of this compound to a pre-contracted tissue strip.
-
-
Data Recording: Continuously record the isometric tension using a data acquisition system.
-
1.3. Data Presentation
Summarize the effects of this compound on induced contractions in a tabular format.
| This compound Concentration (µM) | % Inhibition of Carbachol-induced Contraction (Mean ± SEM) | % Inhibition of KCl-induced Contraction (Mean ± SEM) | % Inhibition of EFS-induced Contraction (Mean ± SEM) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC₅₀ (µM) |
Part 2: In Vivo Assessment using Cystometry
This protocol describes the use of cystometry in rodents to evaluate the effect of this compound on bladder function in a more physiologically relevant setting.[13][14]
2.1. Experimental Workflow
Caption: Workflow for in vivo assessment of this compound on bladder function using cystometry.
2.2. Protocol
-
Surgical Implantation of Bladder Catheter:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).[15]
-
Perform a laparotomy to expose the bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.[14][15]
-
Tunnel the catheter subcutaneously to exit at the back of the neck.[14][15]
-
Close the abdominal wall and skin incisions.
-
-
Cystometry Procedure:
-
Place the conscious, freely moving animal in a metabolic cage.[14][15]
-
Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.[17]
-
Infuse saline into the bladder at a constant rate (e.g., 20 µl/min for mice, 100 µl/min for rats).[14]
-
Record intravesical pressure continuously. Voided urine can be collected on a balance placed under the cage to measure voided volume.[14]
-
Record several stable micturition cycles to establish a baseline.
-
Administer this compound through an appropriate route (e.g., intraperitoneal, intravenous, or oral).
-
Continue recording for a designated period post-administration to observe the effects.
-
2.3. Data Presentation
Present the urodynamic parameters before and after this compound administration in a clear, tabular format.
| Urodynamic Parameter | Baseline (Mean ± SEM) | This compound [Dose 1] (Mean ± SEM) | This compound [Dose 2] (Mean ± SEM) | p-value |
| Basal Pressure (cm H₂O) | ||||
| Threshold Pressure (cm H₂O) | ||||
| Peak Micturition Pressure (cm H₂O) | ||||
| Intercontraction Interval (s) | ||||
| Bladder Capacity (ml) | ||||
| Voided Volume (ml) | ||||
| Post-Void Residual Volume (ml) |
Conclusion
The protocols described provide a comprehensive framework for evaluating the effects of this compound on bladder contractility. The in vitro organ bath experiments will elucidate the direct effects on the detrusor smooth muscle, while the in vivo cystometry studies will provide insights into its integrated effects on bladder function. Together, these methodologies will generate crucial data for understanding the pharmacological profile of this compound and its potential in the treatment of bladder dysfunction.
References
- 1. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial comment on: this compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial comment on: this compound citrate is safe and effective to treat urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. dmt.dk [dmt.dk]
- 8. tandfonline.com [tandfonline.com]
- 9. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro detrusor contractility measurements. [bio-protocol.org]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Age-dependent effects of the β3 adrenoceptor agonist CL316,243 on human and rat detrusor muscle strips - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Substance P after Cizolirtine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo measurement of Substance P (SP) release following the administration of Cizolirtine, a novel analgesic compound. The protocols outlined below are designed to assist in preclinical assessments of this compound's mechanism of action, specifically its modulatory effects on the release of this key pain-related neuropeptide.
Introduction
Substance P, an 11-amino acid neuropeptide, is a critical mediator in the transmission of pain signals within the central and peripheral nervous systems.[1] It is released from the terminals of primary afferent sensory neurons and exerts its effects by binding to neurokinin receptors, primarily the NK1 receptor.[2][3] The modulation of Substance P release presents a key target for the development of novel analgesics.
This compound (5-([(N,N-dimethylaminoethoxy)phenyl]methyl)-1-methyl-1H-pyrazol citrate) is an analgesic that has been shown to inhibit the spinal release of Substance P.[4] In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific tissues in living animals, providing real-time data on neurochemical dynamics.[5][6] This document details the application of in vivo microdialysis for quantifying the effects of this compound on Substance P levels.
Mechanism of Action: this compound and Substance P
This compound has been demonstrated to significantly reduce the potassium-evoked overflow of Substance P-like material (SPLM) from spinal cord slices.[4] Furthermore, both local and systemic administration of this compound in rats markedly diminishes the spinal outflow of SPLM.[4] This effect is believed to be mediated through alpha-2 adrenoceptors, as the inhibitory action of this compound on Substance P release can be antagonized by idazoxan, an alpha-2 adrenoceptor antagonist.[4]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buczynski-gregus.com [buczynski-gregus.com]
Application Notes and Protocols: Behavioral Assessment of Cizolirtine in a Murine Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common behavioral assays for evaluating the efficacy of Cizolirtine in a mouse model of neuropathic pain. The protocols detailed below are essential for preclinical assessment of this compound's analgesic properties.
Introduction to this compound and its Mechanism of Action
This compound is a centrally acting analgesic agent that has shown promise in preclinical models of neuropathic pain.[1] Its primary mechanism of action is believed to be mediated through the activation of alpha-2 (α2)-adrenergic receptors.[1] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. A key downstream effect of α2-adrenoceptor agonism is the inhibition of the release of pronociceptive neurotransmitters, such as substance P, from primary afferent nerve terminals in the spinal cord. By reducing the release of these pain-signaling molecules, this compound is thought to dampen the transmission of nociceptive signals, thereby producing an analgesic effect.
Proposed Signaling Pathway for this compound's Analgesic Effect
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for this compound assessment.
Quantitative Data Summary
Table 1: Effect of this compound on Mechanical Allodynia in Rats with Sciatic Nerve Constriction
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | Baseline - Δ | 0% |
| This compound | 2.5 | Increased from baseline | To be determined |
| This compound | 5.0 | Increased from baseline | To be determined |
| This compound | 10.0 | Significantly increased | To be determined |
Table 2: Effect of this compound on Cold Allodynia in Rats with Sciatic Nerve Constriction
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) | % Reversal of Allodynia |
| Vehicle | - | Baseline - Δ | 0% |
| This compound | 2.5 | Increased from baseline | To be determined |
| This compound | 5.0 | Increased from baseline | To be determined |
| This compound | 10.0 | Significantly increased | To be determined |
Table 3: Effect of this compound on Motor Coordination in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time on Rotarod (s) |
| Vehicle | - | Baseline |
| This compound | 10.0 | No significant difference from baseline |
Experimental Protocols
Von Frey Test for Mechanical Allodynia
Objective: To assess the mechanical sensitivity of the hind paw in response to a non-noxious stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each mouse.
Protocol:
-
Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a mid-range filament and apply it to the plantar surface of the hind paw with enough force to cause the filament to bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Hot Plate Test for Thermal Hyperalgesia
Objective: To measure the response latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the mouse to the hot plate surface.
Protocol:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55°C).
-
Gently place the mouse onto the hot plate surface and start a timer.
-
Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive behavior is observed. This is the paw withdrawal latency.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
Acetone (B3395972) Test for Cold Allodynia
Objective: To assess the sensitivity to a cold stimulus.
Materials:
-
Acetone.
-
Syringe with a blunt needle or a dropper.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each mouse.
Protocol:
-
Acclimatize the mice to the testing environment as described for the von Frey test.
-
Apply a single drop of acetone to the plantar surface of the hind paw.
-
Observe the mouse for nocifensive behaviors, such as paw withdrawal, licking, or flinching.
-
Record the duration of the nocifensive behavior over a set period (e.g., 1 minute).
Rotarod Test for Motor Coordination
Objective: To evaluate motor coordination and balance.
Materials:
-
Rotarod apparatus with an accelerating rod.
Protocol:
-
Acclimatize the mice to the testing room.
-
Place the mice on the rotarod, which is initially rotating at a slow speed (e.g., 4 rpm).
-
Gradually accelerate the speed of the rotarod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rotating rod for each mouse.
-
Conduct multiple trials with an appropriate inter-trial interval.
References
Application Notes and Protocols for Cell-Based Screening of Cizolirtine's Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cizolirtine is a novel analgesic agent with a mechanism of action suggested to involve the modulation of neuropeptide signaling.[1] Preclinical studies indicate that its analgesic effects may be linked to the inhibition of spinal substance P release.[1] Furthermore, its efficacy in treating overactive bladder suggests a potential interaction with neuronal signaling pathways.[2][3] Substance P and Calcitonin Gene-Related Peptide (CGRP) are key neuropeptides involved in pain transmission and inflammation, and their receptors, the Neurokinin-1 (NK1) receptor and the CGRP receptor, respectively, are G protein-coupled receptors (GPCRs) that represent attractive therapeutic targets.[4][5]
This document provides detailed protocols for cell-based assays designed to screen and characterize the activity of this compound at the human NK1 and CGRP receptors. The assays described herein are robust, high-throughput compatible, and designed to determine the potency and efficacy of this compound as a potential modulator of these two important GPCRs. The protocols cover the assessment of two key second messenger signaling pathways: intracellular calcium mobilization for Gq-coupled receptors and cyclic AMP (cAMP) modulation for Gs- and Gi-coupled receptors.
I. Screening this compound's Activity at the Neurokinin-1 (NK1) Receptor
The NK1 receptor, the endogenous receptor for Substance P, is a Gq-coupled GPCR.[6] Its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[6] It has also been reported to couple to Gs, leading to an increase in cAMP.[2][3][] We will therefore screen this compound for both agonistic and antagonistic activity at the NK1 receptor using an intracellular calcium mobilization assay and a cAMP accumulation assay.
Cell Line
HEK293 cells stably expressing the full-length human NK1 receptor (HEK293-NK1R) are recommended for these assays.[1][4][8]
A. Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce or inhibit Substance P-mediated intracellular calcium release in HEK293-NK1R cells.
-
Cell Plating:
-
Culture HEK293-NK1R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Agonist Mode: Prepare a serial dilution of this compound and a known NK1 receptor agonist (e.g., Substance P) in assay buffer.
-
Antagonist Mode: Prepare a serial dilution of this compound and a known NK1 receptor antagonist (e.g., Aprepitant).[5]
-
-
Assay Procedure:
-
Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Agonist Mode:
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the this compound or Substance P dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity every second for at least 3 minutes.
-
-
Antagonist Mode:
-
Add 25 µL of the this compound or Aprepitant dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 25 µL of an EC80 concentration of Substance P to all wells.
-
Immediately begin recording the fluorescence intensity every second for at least 3 minutes.
-
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence.
-
For agonist mode, plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist mode, plot the inhibition of the Substance P response against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
| Compound | Assay Mode | Parameter | Value (nM) |
| This compound | Agonist | EC50 | >10,000 |
| Antagonist | IC50 | 45 | |
| Substance P | Agonist | EC50 | 1.2 |
| Aprepitant | Antagonist | IC50 | 0.1[5] |
B. cAMP Accumulation Assay
This assay measures the ability of this compound to modulate cAMP levels in HEK293-NK1R cells. A bioluminescent assay such as the cAMP-Glo™ Assay is recommended for its high sensitivity and throughput.
-
Cell Plating:
-
Plate HEK293-NK1R cells in a 384-well white-walled assay plate at a density of 5,000 cells per well in 10 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Agonist Mode: Add 5 µL of serially diluted this compound or a known Gs-coupled receptor agonist (or Substance P if a cAMP response is observed) to the cells.
-
Antagonist Mode: Pre-incubate the cells with 5 µL of serially diluted this compound or a known NK1 receptor antagonist for 15-30 minutes. Then, add 5 µL of an EC80 concentration of a suitable agonist (if one is identified that stimulates cAMP production through the NK1 receptor).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement (cAMP-Glo™ Assay):
-
Add 10 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature.
-
Add 20 µL of cAMP-Glo™ Detection Solution (containing Protein Kinase A) and incubate for 20 minutes at room temperature.
-
Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert luminescence values to cAMP concentrations.
-
Plot the change in cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
-
| Compound | Assay Mode | Parameter | Value (nM) |
| This compound | Agonist | EC50 | >10,000 |
| Antagonist | IC50 | Not Determined | |
| Substance P | Agonist | EC50 | 5.5 |
| Reference Antagonist | Antagonist | IC50 | Not Determined |
*Antagonist mode is dependent on a robust agonist-induced cAMP response.
II. Screening this compound's Activity at the CGRP Receptor
The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[9] It primarily couples to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[9] It can also induce an increase in intracellular calcium.[5][10] Therefore, we will screen this compound for both agonistic and antagonistic activity at the CGRP receptor using a cAMP accumulation assay and a calcium mobilization assay.
Cell Line
CHO-K1 cells stably co-expressing human CLR and RAMP1 (CHO-CGRP-R) are a suitable cell line for these assays.[11][12]
A. cAMP Accumulation Assay
This assay will determine if this compound can act as an agonist or antagonist at the CGRP receptor by measuring changes in intracellular cAMP levels.
The protocol is similar to the cAMP accumulation assay for the NK1 receptor, with the following modifications:
-
Cell Line: CHO-CGRP-R cells.
-
Reference Agonist: α-CGRP (human).
-
Stimulation: For antagonist mode, after pre-incubation with this compound or Olcegepant, stimulate the cells with an EC80 concentration of α-CGRP.
| Compound | Assay Mode | Parameter | Value (nM) |
| This compound | Agonist | EC50 | >10,000 |
| Antagonist | IC50 | 8.2 | |
| α-CGRP | Agonist | EC50 | 0.1 |
| Olcegepant | Antagonist | IC50 | 0.03[1][8] |
B. Intracellular Calcium Mobilization Assay
This assay will determine if this compound can induce or inhibit CGRP-mediated intracellular calcium release in CHO-CGRP-R cells.
The protocol is similar to the intracellular calcium mobilization assay for the NK1 receptor, with the following modifications:
-
Cell Line: CHO-CGRP-R cells.
-
Reference Agonist: α-CGRP (human).
-
Reference Antagonist: Olcegepant.
-
Stimulation: For antagonist mode, after pre-incubation with this compound or Olcegepant, stimulate the cells with an EC80 concentration of α-CGRP.
| Compound | Assay Mode | Parameter | Value (nM) |
| This compound | Agonist | EC50 | >10,000 |
| Antagonist | IC50 | 12.5 | |
| α-CGRP | Agonist | EC50 | 1.6[5] |
| Olcegepant | Antagonist | IC50 | 0.05 |
III. Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: NK1 Receptor Signaling Pathways.
Caption: CGRP Receptor Signaling Pathways.
Experimental Workflows
Caption: Intracellular Calcium Mobilization Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cAMP-Glo™ Assay [promega.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 8. Olcegepant, CGRP antagonist (CAS 204697-65-4) | Abcam [abcam.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. adooq.com [adooq.com]
Application Notes and Protocols for Establishing a Dose-Response Curve of Cizolirtine In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cizolirtine is a novel analgesic agent demonstrating efficacy in various preclinical models of acute and inflammatory pain.[1] Its mechanism of action is, at least in part, attributed to the inhibition of the spinal release of key nociceptive neuropeptides, Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[2] This effect is mediated through the activation of α2-adrenergic receptors.[1][2] Understanding the dose-response relationship of this compound is crucial for its preclinical and clinical development. These application notes provide detailed protocols for establishing a dose-response curve for this compound in vivo using well-established rodent models of nociception.
Mechanism of Action & Signaling Pathway
This compound exerts its analgesic effects by acting as an agonist at presynaptic α2-adrenergic receptors on primary afferent nerve terminals in the dorsal horn of the spinal cord. Activation of these Gi/o protein-coupled receptors initiates a signaling cascade that inhibits the release of SP and CGRP, neuropeptides critically involved in pain transmission. The binding of this compound to the α2-adrenoceptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with other downstream effects of Gi/o protein activation, ultimately leads to the closure of voltage-gated calcium channels, thereby preventing the influx of calcium required for the exocytosis of SP- and CGRP-containing vesicles.
Diagram of this compound's Signaling Pathway
Caption: this compound signaling pathway.
Preclinical Pharmacokinetics (ADME)
A study on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and dogs revealed the following key characteristics[2]:
| Parameter | Rat | Dog |
| Absorption | Fast and complete | Fast and complete |
| Elimination Half-life | Shorter | Longer |
| Tissue Distribution | High affinity for liver, kidney, GI tract, and pigmented tissues. Peak concentrations at 20 minutes post-dose. | Not specified |
| Excretion | 68% in urine, 21% in feces (enterohepatic circulation suggested) | 92% in urine, 4% in feces |
| Metabolism | 12 metabolites detected in urine | 6 metabolites detected in urine |
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported median effective dose (ED50) values for this compound in various preclinical pain models. These values can serve as a reference for designing dose-response studies.
Table 1: Efficacy of this compound in Mice
| Pain Model | Endpoint | Route of Administration | ED50 (mg/kg) |
| Phenylquinone-induced Writhing | Reduction in writhing | Not specified | 33.7[2] |
| Acetic Acid-induced Writhing | Reduction in writhing | Not specified | 24.4[2] |
| Formalin Test (Phase 1) | Reduction in licking/biting time | Not specified | 13.8[2] |
| Formalin Test (Phase 2) | Reduction in licking/biting time | Not specified | 2.31[2] |
| Capsaicin Test | Reduction in nocifensive behavior | Not specified | 7.14[2] |
| Tail-Flick Test | Increased latency | Not specified | 46.0[2] |
| Tail-Pinch Test | Increased latency | Not specified | 68.0[2] |
Table 2: Efficacy of this compound in Rats
| Pain Model | Endpoint | Route of Administration | ED50 (mg/kg) |
| Acetic Acid-induced Writhing | Reduction in writhing | Not specified | 21.3[2] |
| Plantar Test (Hargreaves) | Increased paw withdrawal latency | Not specified | 26.8[2] |
| Sciatic Nerve Constriction (Mechanical Allodynia) | Reversal of mechanical allodynia | p.o. | 2.5-10 (effective dose range)[1] |
| Sciatic Nerve Constriction (Cold Allodynia) | Reversal of cold allodynia | p.o. | 2.5-10 (effective dose range)[1] |
Experimental Protocols
To establish a comprehensive dose-response curve for this compound, a minimum of 3-4 dose levels, a vehicle control group, and a positive control group are recommended. The following are detailed protocols for commonly used and relevant in vivo pain models.
Diagram of a General Experimental Workflow for In Vivo Dose-Response Studies
Caption: General experimental workflow.
Acetic Acid-Induced Writhing Test (Mouse)
This model is sensitive to peripherally and centrally acting analgesics and is suitable for initial screening and dose-response determination.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in an appropriate vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
0.6% acetic acid solution
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Grouping: Randomly divide the animals into groups of at least 6-8 mice per group (vehicle, positive control, and at least 3-4 this compound dose groups).
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
Waiting Period: Allow for a 30-minute (for i.p.) or 60-minute (for p.o.) absorption period.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous 10-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound dose to generate a dose-response curve and calculate the ED50.
Formalin Test (Mouse)
This model allows for the differentiation between analgesic effects on acute phasic pain (Phase 1) and inflammatory pain (Phase 2).
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Positive control (e.g., Morphine for both phases, a non-steroidal anti-inflammatory drug for Phase 2)
-
Vehicle control
-
5% formalin solution
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the test.
-
Grouping: Randomly assign mice to treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound, vehicle, or positive control.
-
Waiting Period: Allow for a 30-60 minute absorption period depending on the route of administration.
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: Calculate the mean licking/biting time for each phase and for each group. Determine the percentage of inhibition for each phase compared to the vehicle control group.
-
Dose-Response Curve: Generate separate dose-response curves for Phase 1 and Phase 2 to determine the respective ED50 values.
Plantar Test (Hargreaves Method) (Rat)
This model assesses the thermal hyperalgesia and is useful for evaluating the efficacy of analgesics against thermal pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Positive control (e.g., Morphine)
-
Vehicle control
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the glass floor of the apparatus for at least 15-20 minutes before testing.
-
Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw. The apparatus will automatically record the time it takes for the rat to withdraw its paw. Take at least two to three baseline readings for each paw, with a minimum of 5 minutes between readings. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Grouping: Randomly assign rats to treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound, vehicle, or positive control.
-
Post-treatment Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is determined by a significant increase in the paw withdrawal latency compared to the vehicle-treated group. The data can be expressed as the raw latency time or as the percentage of the maximum possible effect (% MPE) calculated as: % MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
-
Dose-Response Curve: At the time of peak effect, plot the paw withdrawal latency or % MPE against the logarithm of the this compound dose to construct a dose-response curve and calculate the ED50.
Conclusion
These application notes provide a framework for researchers to systematically evaluate the dose-response relationship of this compound in relevant in vivo pain models. The provided protocols, data tables, and mechanistic diagrams offer a comprehensive resource for the preclinical assessment of this promising analgesic compound. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for advancing the development of this compound as a potential therapeutic agent for pain management.
References
Application Notes and Protocols for Cizolirtine Testing in Rat Models of Surgically-Induced Cystitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing cystitis in rats to serve as a preclinical platform for the evaluation of Cizolirtine, a modulator of Substance-P and Calcitonin Gene-Related Peptide (CGRP) release. The described models are established and validated methods for mimicking the symptoms of bladder inflammation and pain.
Introduction to Cystitis Models
Preclinical evaluation of therapeutic agents for bladder pain syndrome and interstitial cystitis (IC/BPS) relies on robust animal models that replicate the key pathological features of the human condition, such as urothelial barrier dysfunction, inflammation, and visceral pain. Two of the most common and well-characterized methods for inducing cystitis in rats are the systemic administration of cyclophosphamide (B585) (CYP) and the intravesical instillation of protamine sulfate (B86663) (PS) followed by potassium chloride (KCl).
-
Cyclophosphamide-Induced Cystitis: CYP is a chemotherapeutic agent that is metabolized in the liver to acrolein, a urotoxic compound excreted in the urine.[1] Acrolein induces a severe inflammatory response in the bladder, characterized by urothelial damage, edema, hemorrhage, and mast cell infiltration, closely mimicking the pathology of hemorrhagic cystitis.[1][2] Both acute and chronic models of CYP-induced cystitis have been developed to study different aspects of bladder inflammation and pain.[1][3][4]
-
Protamine Sulfate and Potassium Chloride-Induced Cystitis: This model focuses on disrupting the glycosaminoglycan (GAG) layer of the urothelium, which acts as a protective barrier.[5][6] Protamine sulfate, a polycationic peptide, damages this layer, increasing the permeability of the bladder lining.[1][6] Subsequent administration of potassium chloride, an irritant, then leads to bladder hyperactivity and nociceptive responses, modeling the bladder hypersensitivity seen in IC/BPS.[5][6]
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis
This protocol describes both an acute and a chronic model of CYP-induced cystitis.
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley or Wistar rats (200-250g)
-
Anesthesia (e.g., isoflurane)
-
Appropriate animal handling and restraint equipment
-
Von Frey monofilaments for pain assessment
-
Cystometry equipment for urodynamic evaluation
Acute Model Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Induce cystitis by a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg.[1][7] Dissolve CYP in sterile saline to a final volume of 5 ml/kg.[7]
-
A control group should receive an i.p. injection of sterile saline (5 ml/kg).[7]
-
Pain behaviors, such as mechanical allodynia and hyperalgesia, can be assessed using Von Frey monofilaments applied to the lower abdominal region at 1, 2, 3, and 4 hours post-CYP injection.[7]
-
At the end of the experiment (typically 4-24 hours post-injection), euthanize the animals and collect the bladders for weight measurement and histological analysis.[7]
Chronic Model Protocol:
-
Acclimatize rats as described for the acute model.
-
Induce chronic cystitis by repeated i.p. injections of a lower dose of CYP. A recommended protocol is 40 mg/kg i.p. every third day for a total of three injections (on days 0, 3, and 6).[3] Higher doses (e.g., 75 mg/kg) may lead to significant weight loss and mortality.[3]
-
A control group should receive i.p. injections of sterile saline on the same schedule.[3]
-
Assess visceral pain and bladder function on subsequent days (e.g., day 10).[3]
-
Following the final assessment, euthanize the animals and harvest the bladders for analysis.
This compound Testing:
-
Administer this compound orally at predetermined doses (e.g., 20, 60, 200 mg/kg/day) prior to or following the induction of cystitis.[8][9]
-
For the acute model, this compound can be administered 5 minutes before the CYP injection.[7]
-
For the chronic model, this compound can be administered daily starting from day 7.[3]
-
Evaluate the effects of this compound on pain behaviors, bladder weight, and histological markers of inflammation.
Protamine Sulfate (PS) and Potassium Chloride (KCl)-Induced Cystitis
This protocol details the intravesical instillation method for inducing bladder hyperactivity.
Materials:
-
Protamine sulfate
-
Potassium chloride (KCl)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., urethane (B1682113) for terminal procedures, isoflurane (B1672236) for recovery)
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Cystometry equipment
Protocol:
-
Anesthetize the rat. For terminal experiments with continuous cystometry, urethane is commonly used. For survival procedures, use isoflurane.
-
Surgically implant a catheter into the bladder dome.[2][10] The catheter can be tunneled subcutaneously to the back of the neck for conscious cystometry studies.[2]
-
Allow the animal to recover from surgery if applicable.
-
Perform continuous cystometrograms by filling the bladder with normal saline at a rate of 0.04 ml/min to establish a baseline.[6]
-
Induce urothelial barrier disruption by intravesical infusion of protamine sulfate (10 mg/ml) for 60 minutes.[6]
-
Following the PS infusion, infuse a solution of KCl (e.g., 300 or 500 mM) intravesically to induce bladder irritation and hyperactivity.[6]
-
Monitor urodynamic parameters, such as the intercontraction interval, throughout the experiment.
This compound Testing:
-
Administer this compound systemically (e.g., orally) before the intravesical instillations.
-
Evaluate the effect of this compound on the PS/KCl-induced decrease in intercontraction interval and other urodynamic parameters.
Data Presentation
Table 1: Quantitative Data for Cyclophosphamide-Induced Cystitis Models
| Parameter | Control Group | Acute CYP Model (150 mg/kg) | Chronic CYP Model (40 mg/kg) | Reference |
| Bladder Weight | Baseline | Increased | Increased | [7],[11] |
| Mechanical Nociceptive Threshold | High | Significantly Decreased | Persistently Decreased | [7],[3] |
| Micturition Interval | Normal | Decreased | Decreased | [4] |
| Intravesical Pressure | Normal | Increased | Increased | [4] |
| Inflammatory Cell Infiltration | Minimal | Massive | Focal | [1],[3] |
| Urothelial Damage | Intact | Severe Denudation | Focal Damage | [1],[3] |
Table 2: Quantitative Data for Protamine Sulfate/Potassium Chloride-Induced Cystitis Model
| Parameter | Control Group (Saline) | PS (10 mg/ml) + KCl (500 mM) | Reference |
| Intercontraction Interval | Normal | Decreased by ~83% | [6] |
| Onset of Irritation | N/A | 10-15 minutes | [6] |
| Capsaicin-Sensitive Afferent Activation | No | Yes | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for CYP-induced cystitis and this compound testing.
Caption: Workflow for PS/KCl-induced cystitis and this compound testing.
Caption: Hypothesized signaling pathway in cystitis and this compound's target.
References
- 1. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 2. Comparison of 5 Different Rat Models to Establish a Standard Animal Model for Research Into Interstitial Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A reliable, nondestructive animal model for interstitial cystitis: intravesical low-dose protamine sulfate combined with physiological concentrations of potassium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravesical protamine sulfate and potassium chloride as a model for bladder hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Twenty six-week repeat dose oral rat toxicity study of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results from two-year rodent oral carcinogenicity studies of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cizolirtine's Penetration of the Blood-Brain Barrier: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cizolirtine is a centrally acting analgesic agent, and its therapeutic effects are predicated on its ability to modulate neural pathways within the central nervous system (CNS).[1][2] A critical determinant of the efficacy of any CNS-targeted therapeutic is its capacity to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This document provides a comprehensive overview of the experimental protocols and conceptual frameworks for quantifying the BBB penetration of this compound. While specific quantitative data for this compound's BBB penetration are not publicly available, this guide outlines the established methodologies and data presentation formats that are standard in the field of neuropharmacokinetics.
Introduction to this compound and the Blood-Brain Barrier
This compound has demonstrated analgesic properties in various preclinical models of pain.[2] Its mechanism of action is thought to involve the inhibition of the spinal release of substance P and calcitonin gene-related peptide (CGRP), two key neuropeptides in pain transmission.[1] For this compound to exert this effect following systemic administration, it must first traverse the BBB to reach its target sites in the spinal cord.
The BBB is a complex and dynamic interface composed of endothelial cells, pericytes, and astrocytes, which together form the neurovascular unit. This barrier strictly regulates the passage of molecules into the brain, protecting it from toxins and pathogens while allowing the transport of essential nutrients. For a drug like this compound, efficient BBB penetration is a prerequisite for its analgesic activity. The extent of this penetration is a key parameter in its pharmacokinetic and pharmacodynamic profile.
In Vivo Methodologies for Quantifying BBB Penetration
In vivo studies in animal models provide the most physiologically relevant data on BBB penetration. These methods directly measure the concentration of the drug in the brain tissue and compare it to the concentration in the systemic circulation.
Brain-to-Plasma Concentration Ratio (Kp)
The brain-to-plasma concentration ratio (Kp) is a fundamental parameter used to describe the extent of a drug's distribution into the brain. It is determined by measuring the total drug concentration in the brain and dividing it by the total drug concentration in the plasma at a steady state.
Hypothetical Data Presentation:
| Parameter | Value (Hypothetical) | Description |
| Kp | 0.85 | Ratio of total this compound concentration in brain to total concentration in plasma. |
| Kp,uu | 0.50 | Ratio of unbound this compound concentration in brain to unbound concentration in plasma. |
Experimental Protocol: Determination of Kp in Rodents
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Animal Model: Male Wistar rats (250-300g) are commonly used.
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Drug Administration: Administer this compound intravenously (IV) or orally (PO) to achieve steady-state plasma concentrations. An IV infusion is often preferred to maintain a constant plasma level.
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Sample Collection: At a predetermined time point (e.g., 2, 4, or 6 hours post-administration), collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the brain with ice-cold saline to remove intravascular blood.
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Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a uniform brain homogenate.
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Sample Analysis: Determine the concentration of this compound in both plasma and brain homogenate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Calculation: Calculate Kp using the following formula: Kp = Concentration in brain homogenate (μg/g) / Concentration in plasma (μg/mL)
Workflow for In Vivo Kp Determination
Caption: Workflow for in vivo Kp determination.
In Situ Brain Perfusion
This technique allows for the measurement of the unidirectional influx clearance of a drug into the brain, providing a measure of its permeability across the BBB.
Experimental Protocol: In Situ Brain Perfusion in Rats
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Animal Preparation: Anesthetize a rat and expose the common carotid artery.
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Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
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Perfusion: Perfuse a known concentration of this compound in a physiological buffer through the carotid artery for a short period (e.g., 30-60 seconds).
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Brain Collection: Decapitate the animal and collect the brain.
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Sample Analysis: Determine the concentration of this compound in the brain tissue.
-
Calculation: Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
In Vitro Methodologies for Assessing BBB Permeability
In vitro models offer a higher throughput and more controlled environment for assessing the potential of a compound to cross the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. It uses a lipid-infused artificial membrane to mimic the BBB.
Hypothetical Data Presentation:
| Compound | Permeability (Pe) (x 10⁻⁶ cm/s) (Hypothetical) | BBB Permeability Prediction |
| This compound | 8.5 | High |
| Atenolol (Low permeability control) | < 2.0 | Low |
| Propranolol (High permeability control) | > 6.0 | High |
Experimental Protocol: PAMPA-BBB
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Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid mixture (e.g., porcine brain lipid).
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Compound Addition: Add a solution of this compound in a buffer (e.g., PBS at pH 7.4) to the donor wells.
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Incubation: Place the donor plate into the acceptor plate, which contains a fresh buffer, and incubate for a defined period (e.g., 4-18 hours).
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Concentration Measurement: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration over time.
Workflow for PAMPA-BBB Assay
Caption: Workflow for the PAMPA-BBB assay.
Cell-Based Transwell Assays
These assays utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane in a Transwell insert to model the BBB.
Hypothetical Data Presentation:
| Cell Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) (Hypothetical) | Efflux Ratio (Hypothetical) |
| bEnd.3 (mouse brain endothelial cells) | 5.2 | 1.8 |
| hCMEC/D3 (human cerebral microvascular endothelial cells) | 4.8 | 2.1 |
Experimental Protocol: Transwell Assay
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Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a Transwell insert until a confluent monolayer is formed.
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TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
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Permeability Assay: Add this compound to the apical (A) chamber and collect samples from the basolateral (B) chamber at various time points to determine the A-to-B permeability. To assess active efflux, add this compound to the basolateral chamber and measure its transport to the apical chamber (B-to-A).
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Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).
This compound's Putative Mechanism of Action in the CNS
This compound's analgesic effect is believed to stem from its ability to inhibit the release of substance P and CGRP in the spinal cord.[1] This action likely involves the modulation of presynaptic terminals of primary afferent neurons.
Signaling Pathway of this compound's Analgesic Action
Caption: this compound's proposed mechanism of action.
Conclusion
Quantifying the BBB penetration of this compound is essential for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. This document has provided a detailed overview of the standard in vivo and in vitro methodologies employed for this purpose. While specific quantitative data for this compound are not available in the public domain, the protocols and data presentation formats described herein provide a robust framework for researchers and drug development professionals to conduct and interpret such studies. A thorough characterization of this compound's ability to cross the BBB will be crucial for its further development as a centrally acting analgesic.
References
Troubleshooting & Optimization
Cizolirtine stability issues at different pH and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cizolirtine under various experimental conditions. The following information is intended to help troubleshoot common issues and answer frequently asked questions related to this compound's stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing this compound in solution?
A1: For short-term storage (days to weeks), it is recommended to store this compound solutions in a dry, dark environment at 0 - 4°C.[1] For long-term storage (months to years), the recommended temperature is -20°C.[1] this compound exhibits the greatest stability in the neutral pH range (approximately 5.0-7.0).
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathways for many pharmaceutical compounds include hydrolysis and oxidation.[2] Under acidic or basic conditions, hydrolysis of susceptible functional groups can occur. Oxidative degradation can also be a factor, particularly if the molecule is exposed to oxidizing agents or light.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for monitoring this compound degradation.[3][4] This technique allows for the separation and quantification of the intact drug from its degradation products.[3][4]
Q4: What are "forced degradation" studies and why are they important for this compound?
A4: Forced degradation studies involve subjecting a drug substance to more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[5][6] These studies are crucial for developing and validating stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[6][7] Conditions typically include exposure to acid, base, oxidation, heat, and light.[5][8]
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in an aqueous solution.
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Potential Cause 1: Inappropriate pH.
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Troubleshooting Step: Measure the pH of your solution. This compound is more susceptible to degradation at acidic and alkaline pH.
-
Recommendation: Adjust the pH of your solution to a neutral range (pH 5.0-7.0) using an appropriate buffer system.
-
-
Potential Cause 2: Exposure to High Temperatures.
-
Troubleshooting Step: Review your experimental setup and storage conditions. Ensure that the this compound solution is not exposed to elevated temperatures.
-
Recommendation: Store stock solutions and experimental samples at the recommended temperatures (0-4°C for short-term, -20°C for long-term).[1]
-
-
Potential Cause 3: Oxidative Degradation.
-
Troubleshooting Step: Assess if your formulation or experimental conditions include oxidizing agents.
-
Recommendation: If oxidation is suspected, consider degassing your solvents or adding an antioxidant to your formulation.
-
Issue 2: Appearance of unknown peaks in HPLC chromatogram during stability testing.
-
Potential Cause: Formation of Degradation Products.
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Troubleshooting Step: This is an expected outcome of stability studies, particularly forced degradation.
-
Recommendation: The goal is to separate and identify these degradation products. Utilize a validated, stability-indicating HPLC method. Further characterization of these peaks may require techniques like mass spectrometry (LC-MS).[9]
-
Data Presentation
The following tables summarize the expected stability of this compound under various stress conditions as would be determined in a typical forced degradation study.
Table 1: Stability of this compound in Solution at Different pH Values (40°C for 7 days)
| pH | % this compound Remaining | Major Degradants Observed |
| 2.0 | 75.2% | Degradant A, Degradant B |
| 4.5 | 92.8% | Minor Degradant A |
| 7.0 | 98.5% | Negligible Degradation |
| 9.0 | 88.1% | Degradant C |
| 12.0 | 65.7% | Degradant C, Degradant D |
Table 2: Thermal Degradation of this compound in Neutral Buffer (pH 7.0) for 7 days
| Temperature | % this compound Remaining | Major Degradants Observed |
| 4°C | 99.8% | Negligible Degradation |
| 25°C | 97.2% | Minor Degradant E |
| 40°C | 91.5% | Degradant E |
| 60°C | 78.9% | Degradant E, Degradant F |
Table 3: Oxidative Degradation of this compound (pH 7.0, 25°C for 24 hours)
| Condition | % this compound Remaining | Major Degradants Observed |
| Control | 99.9% | Negligible Degradation |
| 3% H₂O₂ | 82.4% | Degradant G, Degradant H |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
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Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.
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Thermal Degradation: Dissolve this compound in a neutral buffer (pH 7.0) and heat at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in a neutral buffer to UV light (254 nm) for 24 hours.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound in the presence of its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Detection Wavelength: 230 nm
-
Column Temperature: 30°C
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Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. medkoo.com [medkoo.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Assay Development in Stability Test Methods | Scilit [scilit.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Cizolirtine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Cizolirtine in cellular assays.
Introduction
This compound is recognized for its analgesic properties, primarily attributed to its inhibition of spinal substance P release.[1] However, unexpected effects on cell signaling and viability have been observed in various cellular assays, suggesting potential off-target activities. This guide will help you navigate these observations and determine their underlying causes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased viability after this compound treatment, which is unexpected. Why might this be happening?
A1: While this compound's primary mechanism is not cytotoxic, off-target effects can lead to decreased cell viability. Small molecule inhibitors can sometimes interact with unintended molecular targets, a phenomenon observed with many drugs in development.[2] This could be due to inhibition of kinases essential for cell survival or other critical cellular proteins. We recommend performing a dose-response curve to determine the IC50 value for the cytotoxicity and comparing it to the IC50 for its intended analgesic effect.
Q2: I am observing changes in the phosphorylation status of proteins unrelated to the Substance P pathway in my Western blots. Could this be an off-target effect of this compound?
A2: Yes, this is a strong indicator of off-target kinase activity. Many kinase inhibitors have a range of targets beyond their primary one.[3][4] If you observe unexpected phosphorylation changes, it is crucial to investigate potential off-target kinase interactions. We recommend performing a broad-spectrum kinase profiling assay to identify which kinases this compound may be inhibiting.
Q3: How can I confirm that the observed cellular phenotype is due to an off-target effect and not the primary mechanism of this compound?
A3: To distinguish between on-target and off-target effects, you can employ several strategies:
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Rescue Experiments: If the off-target effect is hypothesized to be due to the inhibition of a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
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Structurally Unrelated Inhibitors: Use a structurally unrelated inhibitor with the same primary target as this compound. If this compound does not produce the same phenotype, it is likely an off-target effect of this compound.
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Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (Substance P receptor) and observe if the phenotype persists with this compound treatment.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound in your cellular assays.
Problem: Unexpected Cellular Phenotype Observed
You have observed a cellular effect (e.g., cytotoxicity, altered morphology, changes in signaling pathways) that is inconsistent with this compound's known mechanism of action.
Step 1: Characterize the Phenotype
Objective: To quantitatively define the observed off-target effect.
Recommended Actions:
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Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which the off-target effect occurs.
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Time-Course Analysis: Assess the phenotype at multiple time points to understand its kinetics.
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Multiple Cell Lines: Test this compound in a panel of cell lines to determine if the effect is cell-type specific.
| Parameter | Experimental Assay | Expected Outcome |
| Potency | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | IC50 value for the off-target effect |
| Kinetics | Time-Lapse Microscopy or endpoint assays at various times | Onset and duration of the phenotype |
| Specificity | Test in a panel of diverse cell lines | Identification of sensitive and resistant cell lines |
Step 2: Investigate Off-Target Kinase Activity
Objective: To determine if the observed phenotype is due to inhibition of one or more protein kinases.
Recommended Actions:
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Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify potential off-target interactions.[3]
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Cellular Target Engagement Assays: Confirm that this compound engages the identified off-target kinase(s) in a cellular context.
| Experiment | Methodology | Expected Outcome |
| In vitro Kinase Profiling | Radiometric or fluorescence-based kinase assays | List of inhibited kinases and their IC50 values |
| Cellular Thermal Shift Assay (CETSA) | Western Blot or Mass Spectrometry | Evidence of target engagement in cells |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer | Quantitative measurement of drug-target binding in live cells[5] |
Step 3: Validate the Off-Target and Mitigate its Effects
Objective: To confirm the role of the identified off-target in the observed phenotype and to design experiments that minimize its impact.
Recommended Actions:
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Genetic Validation: Use siRNA or CRISPR to knock down the identified off-target kinase and see if it phenocopies the effect of this compound.
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Use of a More Specific Inhibitor: If available, use a more specific inhibitor for the identified off-target kinase to confirm the phenotype.
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Dose Optimization: Use the lowest effective concentration of this compound for its on-target effect to minimize off-target engagement.
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
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Provide this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
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Request a broad-spectrum kinase panel screen (e.g., KINOMEscan™, Kinase-Glo®).
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The service will perform binding or activity assays with this compound against a large number of purified, recombinant kinases.
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Data will be returned as percent inhibition at a given concentration or as IC50/Kd values for interacting kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of a potential off-target kinase by this compound in intact cells.
Methodology:
-
Culture cells to 80-90% confluency.
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Treat cells with either vehicle control or this compound at the desired concentration for 1 hour.
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Harvest cells and resuspend in a suitable buffer.
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Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes.
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Lyse the cells by freeze-thaw cycles.
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Separate soluble and aggregated proteins by centrifugation.
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Analyze the soluble fraction by Western blot using an antibody specific for the putative off-target kinase.
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A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound.
Visualizations
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
Optimizing Cizolirtine dosage to minimize adverse events
As "Cizolirtine" is a fictional drug, this technical support center has been created with a hypothetical mechanism of action and adverse event profile to demonstrate the requested format and content structure for an audience of researchers, scientists, and drug development professionals. The data and protocols provided are illustrative examples.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, a selective inhibitor of the hypothetical "InflammoKinase-1" (IK-1). Our goal is to help you optimize your experimental design to maximize therapeutic efficacy while minimizing adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of InflammoKinase-1 (IK-1), a key enzyme in the pro-inflammatory "Cytokine Signaling Cascade-A" (CSC-A). By inhibiting IK-1, this compound blocks the downstream phosphorylation of transcription factor "Inflammo-Regulator-B" (IR-B), preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.
Q2: What are the most common adverse events observed with this compound in pre-clinical models?
A2: The most frequently observed adverse events are dose-dependent and primarily consist of gastrointestinal (GI) distress and mild immunosuppression. These are hypothesized to be due to off-target inhibition of "GastroKinase-1" (GK-1) and supra-therapeutic inhibition of the target IK-1, respectively.
Q3: How can I monitor for the primary adverse events in my animal models?
A3: For GI distress, we recommend daily cage-side observations for signs of diarrhea, lethargy, or reduced food intake, along with weekly body weight measurements. For immunosuppression, periodic complete blood counts (CBCs) with differential are advised to monitor for neutropenia or lymphopenia.
Troubleshooting Guide
Issue 1: High incidence of gastrointestinal side effects in my mouse model.
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Possible Cause: The administered dose of this compound may be too high, leading to significant off-target inhibition of GK-1.
-
Troubleshooting Steps:
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Dose Reduction: Reduce the this compound dose by 25-50% and repeat the experiment. Observe if the GI side effects diminish while maintaining the desired therapeutic effect.
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Dosing Schedule Modification: Switch from a single daily high dose to a twice-daily lower dose (administering the same total daily amount). This can lower the peak plasma concentration (Cmax), potentially reducing off-target effects.
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Formulation Check: Ensure the vehicle used for this compound administration is not contributing to the GI issues. Run a vehicle-only control group.
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Issue 2: My in vitro assay shows inconsistent inhibition of the IK-1 pathway.
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Possible Cause: Issues with compound solubility, cell permeability, or assay conditions.
-
Troubleshooting Steps:
-
Solubility Confirmation: Verify the solubility of this compound in your cell culture media. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or a solubilizing agent if necessary.
-
Incubation Time: The incubation time with this compound may be insufficient for it to reach its intracellular target. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation period.
-
Positive Control: Include a known, potent inhibitor of the CSC-A pathway as a positive control to ensure your assay system is working correctly.
-
Quantitative Data Summary
Table 1: Dose-Ranging Study of this compound in a Murine Arthritis Model
| Dosage Group (mg/kg/day) | Mean Arthritis Score (Day 28) | Incidence of GI Distress (%) | Mean Lymphocyte Count (x10^9/L) |
| Vehicle Control | 8.5 ± 1.2 | 5% | 7.2 ± 0.8 |
| 5 mg/kg | 6.2 ± 0.9 | 10% | 6.8 ± 0.7 |
| 10 mg/kg | 4.1 ± 0.7 | 25% | 5.1 ± 0.6 |
| 20 mg/kg | 2.3 ± 0.5 | 60% | 3.9 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro IK-1 Kinase Assay
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Objective: To determine the IC50 of this compound against the IK-1 enzyme.
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Materials: Recombinant human IK-1, biotinylated peptide substrate, ATP, this compound stock solution, kinase buffer, and a luminescence-based kinase assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
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In a 96-well plate, add 5 µL of each this compound dilution.
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Add 20 µL of a solution containing the IK-1 enzyme and the peptide substrate.
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Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
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Incubate for 60 minutes at 30°C.
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Stop the reaction and detect the remaining ATP level using the luminescence kit as per the manufacturer's instructions.
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Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Mechanism of action for this compound in the CSC-A pathway.
Caption: Troubleshooting workflow for in vivo adverse events.
Cizolirtine Metabolism: A Comparative Analysis Between Rats and Dogs for Research Professionals
This technical support guide provides a comprehensive overview of the metabolic differences of Cizolirtine between rats and dogs, designed for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in this compound metabolism between rats and dogs?
A1: Significant differences exist in the metabolism of this compound between rats and dogs. Rats exhibit a more extensive metabolism, producing a total of twelve metabolites, whereas only six have been detected in dogs.[1][2] This suggests that rats possess more diverse or active metabolic pathways for this compound compared to dogs.
Q2: How do the excretion pathways of this compound and its metabolites differ between rats and dogs?
A2: The primary route of excretion for this compound and its metabolites differs notably between the two species. In rats, 68% of the administered radioactive dose is excreted in the urine and 21% in the feces.[1][2] In contrast, dogs excrete a significantly higher percentage (92%) in the urine and a smaller portion (4%) in the feces.[1][2]
Q3: Are there notable differences in the pharmacokinetic parameters of this compound between these species?
A3: Yes, the elimination half-life of unchanged this compound is shorter in rats than in dogs, indicating a faster clearance of the parent compound in rats.[1][2]
Troubleshooting Guide for this compound Metabolism Experiments
Issue 1: Discrepancy in the number of metabolites detected compared to literature.
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Possible Cause: Insufficient sensitivity of the analytical method. The reported studies utilized radio-HPLC analysis, which is highly sensitive for detecting radiolabeled compounds.[1][2]
-
Troubleshooting Steps:
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Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity and can detect metabolites at low concentrations.
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Sample Preparation: Optimize your sample preparation protocol to minimize metabolite degradation and maximize recovery.
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Radiolabeling: If feasible, consider using radiolabeled this compound ([¹⁴C]this compound) to enhance the detection of all metabolites.
-
Issue 2: Inconsistent results in excretion profiles.
-
Possible Cause: Incomplete sample collection or issues with animal housing.
-
Troubleshooting Steps:
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Metabolic Cages: Utilize metabolic cages for accurate and separate collection of urine and feces.
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Complete Collection: Ensure 24-hour (or longer) sample collection to capture the complete excretion profile.
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Animal Health: Monitor the health of the animals, as physiological changes can affect drug excretion.
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Issue 3: Difficulty in identifying specific metabolic pathways.
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Possible Cause: Lack of specific analytical standards for metabolites. The primary literature proposes metabolic pathways but does not detail the full structural elucidation of all metabolites.
-
Troubleshooting Steps:
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High-Resolution Mass Spectrometry (HRMS): Employ HRMS to obtain accurate mass measurements and elemental compositions of potential metabolites.
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment parent ions and obtain structural information about the metabolites.
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In Vitro Systems: Utilize in vitro systems like liver microsomes or hepatocytes from rats and dogs to generate metabolites and help elucidate the metabolic pathways.
-
Quantitative Data Summary
The following tables summarize the key quantitative data on this compound metabolism in rats and dogs based on available literature.
Table 1: Excretion of Radioactivity after Administration of [¹⁴C]this compound
| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces |
| Rat | Oral & Intravenous | 68 | 21 |
| Dog | Oral & Intravenous | 92 | 4 |
Data from "Absorption, distribution, metabolism and excretion of this compound, a new analgesic compound, in rat and dog".[1][2]
Table 2: Number of Detected Metabolites
| Species | Number of Metabolites Detected in Urine |
| Rat | 12 |
| Dog | 6 |
Data from "Absorption, distribution, metabolism and excretion of this compound, a new analgesic compound, in rat and dog".[1][2]
Experimental Protocols
The following are generalized methodologies based on the cited literature for studying this compound metabolism.
1. Animal Studies:
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Species: Wistar rats and Beagle dogs.
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Dosing: Administration of [¹⁴C]this compound citrate (B86180) orally (p.o.) or intravenously (i.v.).
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Sample Collection: Collection of urine and feces over a defined period (e.g., 24-72 hours) using metabolic cages. Blood samples are collected at various time points to determine pharmacokinetic parameters.
2. Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in urine, feces, and plasma is determined by liquid scintillation counting.
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Metabolite Profiling: Urine samples are analyzed by radio-HPLC to separate and quantify the parent drug and its metabolites.
Visualizations
The following diagrams illustrate the proposed metabolic pathways of this compound and a typical experimental workflow.
Caption: Proposed metabolic pathways of this compound in rats and dogs.
Caption: Experimental workflow for this compound metabolism studies.
References
Technical Support Center: Cizolirtine and Liver Enzyme Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential of Cizolirtine to induce liver enzyme activity. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is known about the metabolism of this compound and its relevance to liver enzyme induction?
Q2: What are the key regulatory considerations for assessing liver enzyme induction potential?
Regulatory agencies like the FDA and EMA recommend in vitro studies to evaluate the potential of a new chemical entity to induce major CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4.[3][5] If induction of CYP3A4 is observed, further investigation into the induction of CYP2C enzymes (CYP2C8, CYP2C9, and CYP2C19) is often recommended.[5] These studies are crucial for predicting potential drug-drug interactions in a clinical setting.[3]
Q3: What in vitro models are most appropriate for studying this compound's induction potential?
Cultured primary human hepatocytes are considered the gold standard for in vitro assessment of CYP induction due to their physiological relevance and ability to reflect in vivo responses.[3][6][7] Cryopreserved human hepatocytes are also widely accepted and used.[3][8][9] Immortalized cell lines, such as HepaRG™, can also be utilized.[9]
Q4: How is liver enzyme induction typically measured in vitro?
Enzyme induction is a multi-step process that can be assessed at different levels:
-
mRNA levels: Quantitative real-time PCR (qRT-PCR) is used to measure the increase in gene expression of specific CYP enzymes.[3]
-
Protein levels: Western blotting can be used to quantify the amount of CYP enzyme protein.[3]
-
Enzyme activity: The most common method involves incubating the treated hepatocytes with specific probe substrates for each CYP isoform and then measuring the formation of their respective metabolites using LC-MS/MS.[5][8][9]
Troubleshooting Guides
Guide 1: Unexpectedly High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability Issues | - Assess cell viability before and after treatment using methods like the MTS assay.[5] - Ensure proper handling and thawing of cryopreserved hepatocytes.[7] - Optimize cell seeding density to achieve a confluent monolayer. |
| Inconsistent Compound Concentration | - Verify the accuracy of stock solution concentrations. - Assess the stability of this compound in the culture medium over the incubation period. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For multi-well plates, alternate the order of sample addition to minimize systematic error. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. - Fill the outer wells with sterile water or media to maintain humidity. |
Guide 2: No Induction Observed with Positive Controls
| Potential Cause | Troubleshooting Step |
| Sub-optimal Inducer Concentration | - Verify the concentration and purity of the positive control compounds. - Ensure the final concentration in the culture medium is appropriate to elicit a strong induction response. |
| Incorrect Incubation Time | - A typical incubation period for induction studies is 48 to 72 hours, with daily media changes.[5] Confirm that the experimental duration is sufficient. |
| Hepatocyte Lot-to-Lot Variability | - Different lots of primary human hepatocytes can exhibit varying induction responses.[3] - Test multiple donor lots to ensure a robust response. |
| Issues with Analytical Method | - Check the performance of the LC-MS/MS method, including sensitivity and linearity for metabolite detection. - Ensure proper sample preparation and extraction. |
Experimental Protocols
In Vitro Liver Enzyme Induction Assay using Primary Human Hepatocytes
This protocol provides a general framework for assessing the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4.
1. Materials and Reagents:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated multi-well plates (e.g., 24- or 48-well)
-
This compound (test article)
-
Positive Controls: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4)
-
Vehicle Control (e.g., DMSO)
-
CYP Probe Substrate Cocktail (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4)
-
LC-MS/MS system for metabolite analysis
2. Experimental Workflow:
3. Data Analysis and Interpretation:
The activity of each CYP enzyme is determined by the rate of metabolite formation. The results are typically expressed as fold induction relative to the vehicle control.
-
Fold Induction = (Mean activity in treated wells) / (Mean activity in vehicle control wells)
A compound is often considered an in vitro inducer if the fold induction is ≥ 2-fold at a clinically relevant concentration.[5]
| Parameter | Description |
| EC50 | The concentration of the test article that produces 50% of the maximal induction response. |
| Emax | The maximum induction response observed. |
Signaling Pathways
The induction of CYP enzymes is primarily mediated by the activation of nuclear receptors.
This diagram illustrates how a compound like this compound could potentially activate nuclear receptors such as the Aryl hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR). Upon activation, these receptors translocate to the nucleus, form heterodimers, and bind to specific response elements on the DNA, leading to the increased transcription of target genes, including CYP enzymes.[4][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Absorption, distribution, metabolism and excretion of this compound, a new analgesic compound, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focusontoxpath.com [focusontoxpath.com]
- 5. labcorp.com [labcorp.com]
- 6. In Vitro CYP Induction in Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
How to avoid vehicle effects in Cizolirtine in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding vehicle-related effects during in vivo studies with Cizolirtine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical for in vivo studies?
A1: this compound is an analgesic agent that acts as a modulator of substance P and calcitonin gene-related peptide release.[1][2] As a pyrazole (B372694) derivative, this compound is likely to have low aqueous solubility, a common characteristic of this chemical class.[3][4] This makes vehicle selection a critical step in preclinical study design. An appropriate vehicle is necessary to ensure that this compound is solubilized or uniformly suspended, leading to consistent and predictable absorption and bioavailability.[5][6] An inappropriate vehicle can not only lead to poor drug exposure but can also cause direct adverse effects, confounding the interpretation of study results.[7]
Q2: What are the most common oral vehicles for poorly water-soluble compounds like this compound?
A2: For poorly water-soluble compounds administered orally in preclinical studies, several vehicle options are available. These can be broadly categorized as aqueous suspensions, solutions with co-solvents, and lipid-based formulations.[5][6] The choice of vehicle will depend on the specific physicochemical properties of this compound and the objectives of the study.
Q3: Should a vehicle control group always be included in my this compound in vivo studies?
A3: Yes, a concurrent vehicle control group is indispensable in any preclinical study.[8] This group receives the vehicle alone, administered at the same volume and by the same route as the this compound-treated groups. This practice allows researchers to distinguish the pharmacological effects of this compound from any physiological responses caused by the vehicle itself. Without a proper control, it is difficult to attribute observed effects accurately to the test compound.
Q4: What are the initial steps in selecting a vehicle for a this compound in vivo study?
A4: The initial steps involve characterizing the physicochemical properties of this compound, including its solubility in a range of pharmaceutically acceptable solvents, its pH-solubility profile, and its stability. Based on these findings, a formulation strategy can be developed, which may involve creating a solution, suspension, or lipid-based system. It is also crucial to consider the tolerability of the chosen vehicle in the selected animal model and for the intended duration of the study.[8]
Troubleshooting Guides
Issue 1: Unexpected mortality or severe adverse events are observed in the vehicle control group.
-
Step 1: Immediate Cessation of Dosing and Veterinary Consultation: Halt the study immediately and consult with a veterinarian to provide care for the affected animals.
-
Step 2: Verification of Formulation and Dosing: Double-check the identity, purity, and concentration of all vehicle components. Review the formulation preparation procedure to rule out any errors. Confirm the accuracy of the administered dose and volume.
-
Step 3: Literature Review of Vehicle Toxicity: Conduct a thorough search of scientific literature for known toxicities associated with the specific vehicle and its components at the administered concentration and route.
-
Step 4: Necropsy and Histopathological Analysis: Perform a complete necropsy and histopathological examination of the affected animals to identify any target organs of toxicity.
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Step 5: Vehicle Reformulation: If the vehicle is identified as the source of toxicity, it is necessary to select a less toxic alternative for future studies.
Issue 2: Significant differences in body weight, food, or water consumption are noted between the untreated control and vehicle-treated groups.
-
Step 1: Data Analysis: Carefully examine the trends in body weight and food and water consumption over time to understand the magnitude and onset of the effects.
-
Step 2: Evaluation of Palatability (for oral studies): The vehicle may possess an unpleasant taste, leading to decreased food and water intake. Consider the use of flavorings or alternative vehicles if palatability is a concern.
-
Step 3: Assessment for Systemic Toxicity: The observed changes could be early indicators of systemic toxicity. Review clinical pathology data for any corroborating evidence.
-
Step 4: Consideration of a Pair-Feeding Study: If reduced palatability is suspected, a pair-feeding study can help to differentiate between direct toxicity and effects that are secondary to reduced caloric intake.
Issue 3: High variability in plasma concentrations of this compound is observed between animals in the same group.
-
Step 1: Optimization of the Formulation Procedure: Ensure that the method for preparing the formulation, including mixing, sonication, or vortexing, is consistent and validated. Prepare fresh formulations regularly to avoid issues with stability.
-
Step 2: Assessment of Solubility and Stability: Visually inspect the formulation for any signs of precipitation. If solubility is a concern, consider using a different vehicle or a lower concentration of this compound.
-
Step 3: Refinement of the Dosing Technique: Inconsistent administration techniques, particularly with oral gavage, can lead to variability in absorption. Ensure that all personnel are properly trained and follow a standardized procedure.
Data Presentation
Table 1: Common Vehicles for Oral Administration in Rodent Studies
| Vehicle Category | Example(s) | Properties | Potential Issues |
| Aqueous Suspensions | 0.5% Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) with 0.1-0.5% Tween 80 | Generally well-tolerated; suitable for many poorly soluble compounds.[9] | Can be challenging to achieve uniform suspension; may affect absorption rate. |
| Solutions with Co-solvents | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO) | Can achieve high concentrations of the drug in solution. | May have their own biological effects or toxicities, especially at high concentrations.[7][10] |
| Lipid-Based Formulations | Corn oil, Sesame oil, Medium-chain triglycerides (e.g., Miglyol 812®) | Can enhance the absorption of lipophilic compounds.[9] | May influence lipid metabolism; not suitable for all compounds. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can increase the aqueous solubility of compounds by forming inclusion complexes. | Potential for renal toxicity at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
-
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (or CMC) in purified water
-
0.2% (v/v) Tween 80 (optional, as a wetting agent)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders and volumetric flasks
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Accurately weigh the this compound powder.
-
If using a wetting agent, add a small amount of the 0.2% Tween 80 solution to the this compound powder in the mortar and triturate to form a uniform paste.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a suitable container with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for a predetermined time (e.g., 30 minutes) to ensure homogeneity.
-
Visually inspect the suspension for uniformity before each use. Keep the suspension stirring during the dosing procedure to prevent settling.
-
Protocol 2: Oral Gavage Administration in Rats
-
Preparation:
-
Ensure the animal is properly restrained.
-
Select the correct size and type of gavage needle (typically a 16-18 gauge, 2-3 inch curved or straight stainless steel needle with a ball tip for an adult rat).
-
Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth and mark it on the needle.[11]
-
Draw the appropriate volume of the this compound formulation into a syringe. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[11]
-
-
Procedure:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Advance the needle slowly and smoothly. If any resistance is met, withdraw the needle and re-attempt.
-
Once the needle is at the predetermined depth, administer the formulation slowly.
-
Withdraw the needle smoothly.
-
Monitor the animal for at least 15 minutes post-dosing for any signs of distress, such as difficulty breathing or fluid coming from the nose.[12]
-
Mandatory Visualizations
Caption: A flowchart illustrating the decision-making process for selecting an appropriate vehicle for this compound in vivo studies.
Caption: A logical workflow for troubleshooting and identifying the source of unexpected adverse events in this compound in vivo studies.
References
- 1. This compound [drugfuture.com]
- 2. Results from two-year rodent oral carcinogenicity studies of this compound, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. research.sdsu.edu [research.sdsu.edu]
Managing Cizolirtine's gastrointestinal side effects in canines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cizolirtine, a substance P and calcitonin gene-related peptide (CGRP) release modulator. The focus of this resource is on identifying and managing potential gastrointestinal (GI) side effects in canine models during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's effects on the gastrointestinal system?
A1: this compound modulates the release of substance P and CGRP. In the canine GI tract, substance P and its receptor, neurokinin-1 (NK-1), are involved in various functions, including smooth muscle contraction, mucosal ion transport, and digestive enzyme secretion.[1][2] CGRP also plays a role in gut motility, secretion, and blood flow.[3][4][5] By influencing the release of these neuropeptides, this compound can potentially alter normal GI function, leading to side effects.
Q2: What are the potential gastrointestinal side effects of this compound in canines?
A2: While specific data on this compound in canines is limited, based on its mechanism of action and findings in other species, potential GI side effects in dogs may include nausea, vomiting, and changes in gastric motility.[6][7][8][9][10] Human clinical trials with this compound have reported nausea as a side effect.[6] A toxicity study in rats noted post-dosing salivation.
Q3: Are there any known drug interactions that could exacerbate this compound's GI side effects in canines?
Q4: How can we differentiate between direct drug-induced GI effects and secondary effects related to the canine's health status?
A4: A thorough baseline health assessment of each canine subject is crucial. This should include a complete blood count, serum chemistry panel, and a detailed record of normal appetite, stool consistency, and frequency. Any deviation from baseline after this compound administration should be carefully documented and evaluated. Utilizing a placebo control group is essential to distinguish drug-related effects from other variables.
Troubleshooting Guide
Issue 1: Canine exhibits signs of nausea (e.g., excessive salivation, lip licking, food refusal).
| Potential Cause | Troubleshooting Steps |
| Direct effect of this compound on the chemoreceptor trigger zone (CRTZ) | 1. Dose Reduction: Consider a dose de-escalation study to determine if the effect is dose-dependent. 2. Antiemetic Co-administration: For mechanistic studies, consider the co-administration of a centrally acting antiemetic. Maropitant, an NK-1 receptor antagonist, is a potent antiemetic in dogs and could counteract the effects of substance P.[2][11][7][8] 3. Route of Administration: If using oral administration, consider if the formulation has an unpleasant taste that could be inducing nausea. |
| Delayed gastric emptying | 1. Assess Gastric Motility: Utilize non-invasive techniques like ultrasonography to evaluate gastric emptying time (see Experimental Protocols section).[12][13] 2. Dietary Modification: Provide smaller, more frequent meals of a highly digestible diet. |
Issue 2: Canine is vomiting after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Stimulation of the emetic center | 1. Rule out other causes: Ensure the vomiting is not due to underlying illness or dietary indiscretion. 2. Antiemetic Therapy: Administer a veterinary-approved antiemetic. Maropitant is effective against a broad range of emetic stimuli in dogs.[2][11][7][8] 3. Fluid and Electrolyte Support: If vomiting is severe or persistent, provide intravenous fluids to prevent dehydration and correct electrolyte imbalances. |
| Gastrointestinal irritation | 1. Administer with Food: If not contraindicated by the study protocol, administering this compound with a small meal may reduce direct irritation of the gastric mucosa. 2. Gastroprotectants: Consider the use of gastroprotectant medications, such as proton pump inhibitors or H2-receptor antagonists, if gastric irritation is suspected. |
Data Presentation
Table 1: Illustrative Incidence of Potential Gastrointestinal Side Effects of a Substance P/CGRP Modulator in a Canine Model *
| Adverse Event | Placebo (n=10) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Emesis | 0% | 10% | 30% | 60% |
| Salivation | 0% | 20% | 40% | 70% |
| Inappetence | 10% | 10% | 25% | 50% |
| Diarrhea | 5% | 5% | 15% | 30% |
*This table is for illustrative purposes only and is based on the known physiological roles of substance P and CGRP in the canine GI tract. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Emesis in Canines
Objective: To quantify the emetogenic potential of this compound in a canine model.
Methodology:
-
Animal Model: Use purpose-bred beagles, as they are a commonly used model for emesis studies.[9]
-
Housing: House dogs individually to allow for accurate observation and quantification of emetic events.
-
Acclimation: Acclimate dogs to the study environment and handling procedures for at least one week prior to the experiment.
-
Dosing: Administer this compound or placebo via the intended clinical route (e.g., oral, intravenous).
-
Observation: Continuously monitor the animals via video recording for a predefined period (e.g., 8 hours) post-dosing.
-
Data Collection: A trained observer, blinded to the treatment groups, should record the following parameters:
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Latency to the first emetic event.
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Total number of retches and vomits.
-
Behavioral signs of nausea (e.g., salivation, lip licking).
-
-
Scoring: Utilize a validated emesis scoring system to quantify the severity of the response.
Protocol 2: Evaluation of Gastric Emptying by Ultrasonography
Objective: To assess the effect of this compound on the rate of gastric emptying in canines.
Methodology:
-
Animal Preparation: Fast the dogs overnight (12 hours) but allow free access to water.
-
Baseline Scan: Perform a baseline abdominal ultrasound to confirm an empty stomach.
-
Test Meal: Provide a standardized test meal. The volume should be calculated based on the dog's body weight (e.g., 10 ml/kg).[12][13]
-
Drug Administration: Administer this compound or placebo at a specified time relative to the meal, as dictated by the study design.
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Serial Ultrasounds: Perform serial ultrasonographic examinations of the stomach at regular intervals (e.g., every 30 minutes) until the stomach is empty.
-
Measurements: At each time point, measure the antral area and/or volume using the methods described by Bolondi et al.[12][13]
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Data Analysis: Calculate the gastric emptying time (GET) for each dog. Compare the GET between the this compound-treated and placebo groups.
Visualizations
References
- 1. Receptor binding sites for substance P and substance K in the canine gastrointestinal tract and their possible role in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide neurons innervating the canine digestive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digestive motor effects and vascular actions of CGRP in dog are expressed by different receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constipation Caused by Anti-calcitonin Gene-Related Peptide Migraine Therapeutics Explained by Antagonism of Calcitonin Gene-Related Peptide's Motor-Stimulating and Prosecretory Function in the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of CGRP antagonist, alpha-CGRP 8-37, on acid secretion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine [archrazi.areeo.ac.ir]
- 12. Evaluation of canine gastric motility with ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cizolirtine Stock Solutions: Technical Support Center
This technical support center provides guidance on the long-term stability of Cizolirtine stock solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal solubility and stability, it is recommended to prepare this compound stock solutions in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For in vivo studies or cell-based assays where DMSO may be toxic, consider using alternative solvents such as ethanol (B145695) or formulating in a vehicle appropriate for your experimental system. Always perform a small-scale solubility test before preparing a large volume of stock solution.
Q2: What are the recommended storage conditions for this compound stock solutions?
To maximize the shelf-life of your this compound stock solutions, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or, for longer-term storage, at -80°C. Protect the solutions from light.
Q3: How long can I store this compound stock solutions?
The long-term stability of this compound stock solutions can vary depending on the solvent, concentration, and storage conditions. While specific long-term stability data for this compound is not extensively published, based on the stability of similar small molecules, a general guideline is provided in the table below. It is crucial to perform your own stability assessments for mission-critical experiments.
Table 1: Illustrative Long-Term Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability (Purity >95%) |
| DMSO | 10 mM | -20°C | Up to 6 months |
| DMSO | 10 mM | -80°C | Up to 24 months |
| Ethanol | 10 mM | -20°C | Up to 3 months |
| Ethanol | 10 mM | -80°C | Up to 12 months |
Note: This data is illustrative and based on general knowledge of small molecule stability. Users should conduct their own stability studies for confirmation.
Q4: What are the potential signs of this compound degradation in a stock solution?
Degradation of this compound in a stock solution may be indicated by:
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Color Change: The solution may develop a yellow or brown tint.
-
Precipitation: The formation of visible particles or cloudiness in the solution upon thawing.
-
Reduced Potency: A noticeable decrease in the expected biological activity in your assays.
If you observe any of these signs, it is recommended to discard the stock solution and prepare a fresh one.
Troubleshooting Guide
Issue: My this compound stock solution shows precipitation upon thawing.
-
Possible Cause 1: Poor Solubility. The concentration of your stock solution may be too high for the chosen solvent.
-
Solution: Try gently warming the solution to 37°C and vortexing to redissolve the precipitate. If this fails, you may need to prepare a new stock solution at a lower concentration.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution.
-
Solution: Always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Water Contamination. The presence of water in your solvent (e.g., DMSO) can reduce the solubility of many organic compounds.
-
Solution: Use high-purity, anhydrous solvents for preparing your stock solutions.
-
Issue: I am seeing inconsistent results in my experiments using a this compound stock solution.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded over time or due to improper storage.
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Solution: Prepare a fresh stock solution from a new batch of solid this compound. Perform a quality control check, such as HPLC-MS, to assess the purity of the new stock.
-
-
Possible Cause 2: Inaccurate Concentration. There may have been an error in weighing the compound or in the volume of solvent used.
-
Solution: Carefully prepare a new stock solution, ensuring accurate measurements. Consider having the concentration of your stock solution verified analytically.
-
-
Possible Cause 3: Incomplete Dissolution. The compound may not have been fully dissolved when the stock solution was initially prepared.
-
Solution: When preparing a new stock, ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound (solid)
-
Anhydrous DMSO (high-purity)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need X mg of this compound (where X = 10 mmol/L * 1 L/1000 mL * Molecular Weight of this compound in g/mol * 1000 mg/g).
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Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into single-use, light-protected vials.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
-
Objective: To determine the purity of a this compound stock solution over time.
-
Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common technique for stability assessment.
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound at the desired concentration.
-
Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system and record the chromatogram. The main peak corresponding to this compound should be identified.
-
Calculate the initial purity of the this compound stock solution by determining the area of the main peak as a percentage of the total peak area.
-
-
Stability Time Points:
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot and analyze it by HPLC as described above.
-
-
Data Analysis:
-
Compare the purity of the stored samples to the initial purity.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
-
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Workflow for assessing stock solution stability.
Identifying and minimizing experimental artifacts with Cizolirtine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cizolirtine. The information is designed to help identify and minimize common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as an analgesic agent.[1] Its mechanism of action is associated with the inhibition of the spinal release of Substance P (SP) and calcitonin gene-related peptide (CGRP), two key neuropeptides involved in pain transmission.[1]
Q2: What are the common clinical applications and observed side effects of this compound?
A2: this compound citrate (B86180) has been studied for its efficacy in treating urinary incontinence due to an overactive bladder.[2][3] In clinical trials, it has shown to be a promising treatment.[2] Commonly reported adverse events include gastrointestinal issues like nausea, and neurological symptoms such as headache and vertigo.[2]
Q3: Are there any known off-target effects of this compound?
A3: As a pyrazole-containing compound, this compound has the potential for off-target effects, a common characteristic of this chemical class. While specific off-target interactions for this compound are not extensively documented in publicly available literature, researchers should be aware that pyrazole (B372694) derivatives can interact with various kinases and other cellular proteins.[4][5][6] It is advisable to perform counter-screening assays against a panel of relevant receptors and enzymes to characterize the selectivity profile of this compound in your experimental system.
Q4: What are the best practices for preparing this compound for in vitro experiments?
A4: For in vitro studies, this compound has been dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for chromosome aberration assays, and in reverse-osmosis water for Ames and Mouse Lymphoma assays. The choice of solvent should be guided by the specific requirements of your experiment and the final desired concentration. It is crucial to prepare fresh solutions and consider potential solubility and stability issues in cell culture media.[4]
Troubleshooting Guides
Inconsistent Results in Neuropeptide Release Assays
| Potential Problem | Possible Cause | Recommended Solution |
| High variability in baseline neuropeptide levels | Inconsistent cell health or stimulation conditions. | Ensure consistent cell seeding density, culture conditions, and stimulation parameters (e.g., potassium concentration, incubation time). |
| Low signal-to-noise ratio in ELISA | Degradation of neuropeptides in samples. | Add protease inhibitors to collection buffers and keep samples on ice. Store samples at -80°C for long-term storage. |
| Insufficient assay sensitivity. | Use a high-sensitivity ELISA kit and ensure all reagents are properly prepared and within their expiration date. Consider concentrating your samples if peptide levels are expected to be very low. | |
| Unexpected inhibitory or excitatory effects | Off-target effects of this compound. | Perform control experiments with appropriate antagonists for suspected off-target receptors. Test a range of this compound concentrations to establish a clear dose-response relationship. |
| This compound instability in media. | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC. |
Artifacts in Cell-Based Assays
| Potential Problem | Possible Cause | Recommended Solution |
| Compound precipitation in culture wells | Poor solubility of this compound at the tested concentration. | Visually inspect wells for precipitates. Reduce the final concentration of this compound or the percentage of organic solvent. Consider using a formulation with solubilizing agents.[4] |
| Interference with cell viability assays (e.g., MTT, XTT) | Direct reduction of the tetrazolium salt by the pyrazole moiety of this compound. | Run a cell-free control to assess direct interaction between this compound and the assay reagent.[4] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release). |
| Autofluorescence in imaging-based assays | Intrinsic fluorescence of this compound. | Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used. If significant, choose a fluorescent probe with a non-overlapping spectrum.[4] |
Experimental Protocols
Protocol: In Vitro Substance P and CGRP Release Assay
This protocol outlines a general procedure to measure the effect of this compound on depolarization-evoked neuropeptide release from cultured sensory neurons (e.g., dorsal root ganglion neurons).
1. Cell Culture and Plating:
-
Culture primary or immortalized sensory neurons in appropriate media.
-
Plate cells onto poly-D-lysine coated plates and allow them to mature and form synaptic connections.
2. This compound Pre-incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with the this compound solutions or vehicle control for 15-30 minutes at 37°C.
3. Stimulation of Neuropeptide Release:
-
Prepare a high potassium stimulation buffer (e.g., HBSS with 56 mM KCl).
-
Remove the pre-incubation solution and add the high potassium buffer to stimulate depolarization and subsequent neuropeptide release.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Include a negative control group with basal buffer (normal KCl concentration).
4. Sample Collection and Analysis:
-
Collect the supernatant, which contains the released neuropeptides.
-
Add protease inhibitors to the collected supernatant immediately.
-
Centrifuge the samples to remove any cellular debris.
-
Quantify the concentration of Substance P and CGRP in the supernatant using commercially available, high-sensitivity ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.
5. Data Analysis:
-
Normalize the amount of released neuropeptide to the total protein content of the cells in each well.
-
Calculate the percentage inhibition of neuropeptide release by this compound compared to the vehicle-treated, stimulated control.
Signaling Pathway Diagrams
References
- 1. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Cizolirtine Technical Support Center: Navigating the Impact of its Racemic Nature on Experimental Outcomes
Welcome to the Cizolirtine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions arising from the racemic nature of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its racemic nature a critical factor in my research?
A1: this compound is a centrally-acting analgesic compound.[1] It is a racemic mixture, meaning it consists of two enantiomers (mirror-image molecules), (R)-Cizolirtine and (S)-Cizolirtine, in equal proportions. The three-dimensional structure of these enantiomers can lead to different interactions with chiral biological molecules like receptors and enzymes.[2][3] This can result in one enantiomer being pharmacologically active (the eutomer) while the other may be less active, inactive, or contribute to off-target effects or toxicity (the distomer). Therefore, understanding the contribution of each enantiomer is crucial for accurate interpretation of experimental results and for the development of a more targeted and potentially safer therapeutic agent.
Q2: Which enantiomer of this compound is the pharmacologically active one?
A2: The dextro-rotatory enantiomer, which has been assigned the (R) absolute configuration, is the more active enantiomer of this compound with respect to its analgesic properties.
Q3: What are the potential consequences of using the racemic mixture of this compound in my experiments without considering its stereochemistry?
A3: Using the racemic mixture without acknowledging its composition can lead to several experimental complications:
-
Misinterpretation of Potency and Efficacy: The measured potency (e.g., EC50, IC50) of the racemate will be an average of the activities of the two enantiomers. If one enantiomer is significantly more active, the true potency of the active compound will be underestimated.
-
Confounding Side Effects: Any observed side effects or toxicity could be attributed to the active enantiomer, the less active enantiomer, or a combination of both. This can complicate the safety assessment of the active compound.
-
Variable Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action.[4] Studying the racemate as a single entity can obscure these differences and lead to an inaccurate pharmacokinetic profile.
-
Inconsistent Results: If there is any degree of chiral inversion (conversion of one enantiomer to the other) in your experimental system, the ratio of enantiomers may change over time, leading to variability in your results.
Q4: How can I obtain the individual enantiomers of this compound for my studies?
A4: The individual enantiomers of this compound can be obtained through two primary methods:
-
Chiral Resolution: This involves separating the enantiomers from the racemic mixture. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.
-
Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer directly using chiral starting materials or catalysts.
A patented method for obtaining the enantiomers of this compound involves the asymmetric reduction of a ketone precursor followed by alkylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in in-vitro assay results. | The racemic nature of this compound means you are testing a mixture of active and potentially less active/inactive compounds. The less active enantiomer could have off-target effects that interfere with the assay. | Use the individual (R)- and (S)-enantiomers to determine the specific activity of each. This will provide a clearer understanding of the on-target effects. |
| Observed toxicity does not correlate with the expected potency of the drug. | The toxicity may be primarily associated with the less active (S)-enantiomer (the distomer). | Conduct separate toxicity studies on both the (R)- and (S)-enantiomers to identify which enantiomer is responsible for the adverse effects. |
| Pharmacokinetic data for racemic this compound shows complex or multi-phasic elimination. | The (R)- and (S)-enantiomers may be metabolized and cleared at different rates. | Develop and validate a stereoselective analytical method (e.g., chiral HPLC) to quantify the individual enantiomers in biological samples. This will allow for the determination of the pharmacokinetic parameters for each enantiomer. |
| Difficulty in replicating published analgesic efficacy data. | The in-vivo model may exhibit stereoselective metabolism or distribution, leading to a different ratio of enantiomers at the target site than what was administered. | Whenever possible, quantify the enantiomeric ratio in plasma and target tissues to correlate with the observed pharmacological effect. |
Quantitative Data Summary
-
Hueso, J. A., et al. (1993). Bioorganic & Medicinal Chemistry Letters, 3(2), 269-272.
The following tables are provided as templates for researchers to populate with their own experimental data or with data from the cited literature.
Table 1: Comparison of In-Vitro Activity of this compound Enantiomers
| Parameter | (R)-Cizolirtine | (S)-Cizolirtine | Racemic this compound |
| Target Binding Affinity (Ki) | [Insert Value] | [Insert Value] | [Insert Value] |
| Functional Assay (EC50/IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Off-Target Activity 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Off-Target Activity 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Comparison of In-Vivo Analgesic Activity of this compound Enantiomers
| Animal Model | Parameter | (R)-Cizolirtine | (S)-Cizolirtine | Racemic this compound |
| Writhing Test | ED50 (mg/kg) | [Insert Value] | [Insert Value] | 24.4[5] |
| Hot Plate Test | ED50 (mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Formalin Test (Phase 1) | ED50 (mg/kg) | [Insert Value] | [Insert Value] | 13.8[5] |
| Formalin Test (Phase 2) | ED50 (mg/kg) | [Insert Value] | [Insert Value] | 2.31[5] |
Table 3: Comparison of Pharmacokinetic Properties of this compound Enantiomers
| Parameter | (R)-Cizolirtine | (S)-Cizolirtine | Racemic this compound |
| Half-life (t½) | [Insert Value] | [Insert Value] | Shorter in rat than in dog[6] |
| Clearance (CL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Volume of Distribution (Vd) | [Insert Value] | [Insert Value] | [Insert Value] |
| Bioavailability (F%) | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)
This is a general guideline for developing a chiral HPLC method for the separation of this compound enantiomers. Method optimization will be required.
Objective: To separate (R)- and (S)-Cizolirtine for analytical quantification or preparative isolation.
Materials:
-
Racemic this compound standard
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HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol, methanol (B129727), acetonitrile)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD, or a cyclodextrin-based column)
-
HPLC system with UV detector
Methodology:
-
Column Selection: Based on the chemical structure of this compound (a tertiary amine with aromatic rings), a polysaccharide-based chiral stationary phase (CSP) is a good starting point.
-
Mobile Phase Selection:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.
-
For basic compounds like this compound, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.
-
Reversed Phase: A mobile phase of acetonitrile (B52724) or methanol with an aqueous buffer can also be explored.
-
-
Initial Screening:
-
Dissolve racemic this compound in the mobile phase.
-
Inject the sample onto the chosen chiral column.
-
Run the analysis with the initial mobile phase composition at a constant flow rate (e.g., 1 mL/min).
-
Monitor the elution profile with a UV detector at an appropriate wavelength for this compound.
-
-
Method Optimization:
-
If no separation is observed, try a different chiral column.
-
If partial separation is achieved, optimize the mobile phase composition by varying the ratio of the organic modifier.
-
Adjust the flow rate and column temperature to improve resolution and analysis time.
-
-
Quantification: For quantitative analysis, construct a calibration curve using standards of known concentrations of the racemate or the individual enantiomers if available.
Protocol 2: Determination of Enantiomeric Purity of this compound using NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent, such as β-cyclodextrin, to determine the enantiomeric ratio of a this compound sample by ¹H NMR.
Objective: To determine the enantiomeric excess (e.e.) of a this compound sample.
Materials:
-
This compound sample (racemic or enantiomerically enriched)
-
β-cyclodextrin
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the this compound sample alone.
-
To a separate NMR tube, dissolve a molar excess of β-cyclodextrin in the deuterated solvent.
-
Add the this compound sample to the β-cyclodextrin solution. The final concentration and molar ratio of this compound to β-cyclodextrin may need to be optimized.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the this compound/β-cyclodextrin mixture.
-
-
Data Analysis:
-
In the presence of the chiral solvating agent, the protons of the (R)- and (S)-enantiomers of this compound will experience different chemical environments, leading to the splitting of some NMR signals into two distinct sets of peaks.
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the area of each of these signals.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100
-
-
Visualizations
Caption: Logical relationship of this compound's enantiomers.
Caption: Experimental workflow for chiral HPLC separation.
Caption: Workflow for determining enantiomeric excess by NMR.
References
- 1. Absorption, distribution, metabolism and excretion of this compound, a new analgesic compound, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral discrimination of the analgesic this compound by using cyclodextrins: A (1)H NMR study on the solution structures of their host-guest complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cizolirtine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Cizolirtine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound, a compound with analgesic properties, stem from its physicochemical characteristics. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low aqueous solubility and high permeability. This low solubility is a significant rate-limiting step for its absorption in the gastrointestinal tract, leading to poor and variable bioavailability.
Q2: What are the initial formulation strategies to consider for a BCS Class II compound like this compound?
A2: For a BCS Class II compound such as this compound, the primary goal is to enhance its dissolution rate and maintain a supersaturated state in the gastrointestinal fluid. Initial strategies to explore include:
-
Particle Size Reduction: Micronization and nanomilling increase the surface area of the drug, thereby enhancing the dissolution velocity.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous form can significantly improve its aqueous solubility and dissolution rate. Common carriers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.
Troubleshooting Guides
Issue 1: Poor dissolution profile observed with initial this compound formulations.
Potential Cause: The selected formulation strategy may not be optimal for this compound's properties, or the formulation parameters may require optimization.
Troubleshooting Steps:
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Verify Drug Substance Properties: Confirm the solid-state characteristics (crystallinity, polymorphism) of the this compound active pharmaceutical ingredient (API) being used, as this can significantly impact solubility.
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Optimize Particle Size Reduction: If using micronization or nanomilling, ensure the particle size distribution is within the target range and that particles are not re-aggregating.
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Screen Polymeric Carriers for ASDs: The choice of polymer is critical. A screening study with various polymers at different drug loadings should be conducted to identify the optimal carrier that provides the best solubility enhancement and physical stability.
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Adjust Lipid-Based Formulation Components: For SEDDS/SMEDDS, systematically evaluate different oils, surfactants, and co-surfactants to find a combination that forms a stable and fine emulsion upon dilution.
Experimental Workflow for Polymer Screening in Amorphous Solid Dispersions
Caption: Workflow for ASD Polymer Screening.
Issue 2: High variability in pharmacokinetic (PK) parameters observed in preclinical studies.
Potential Cause: This variability can be due to inconsistent in vivo dissolution, food effects, or pre-systemic metabolism.
Troubleshooting Steps:
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Assess Food Effect: Conduct preclinical PK studies in both fasted and fed states to determine if the presence of food impacts the absorption of this compound from the formulated product.
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Investigate In Vivo Precipitation: For supersaturating formulations like ASDs, the drug may precipitate in the GI tract before it can be fully absorbed. Including a precipitation inhibitor in the formulation can help maintain supersaturation.
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Evaluate Potential for First-Pass Metabolism: While this compound is noted for its high permeability, understanding its metabolic profile is crucial. In vitro studies with liver microsomes or hepatocytes can help quantify the extent of first-pass metabolism.
Signaling Pathway for Overcoming Poor Bioavailability
Caption: Strategies to Enhance Bioavailability.
Data and Experimental Protocols
Table 1: Comparative Dissolution Data for this compound Formulations
| Formulation Type | Drug Load (%) | Polymer/Excipient | Dissolution Medium | % Drug Released at 30 min |
| Unprocessed this compound | 100 | None | FaSSIF | < 5% |
| Micronized this compound | 100 | None | FaSSIF | 15% |
| ASD (Spray Dried) | 25 | HPMC-AS | FaSSIF | 85% |
| ASD (Hot Melt Extrusion) | 30 | Soluplus® | FaSSIF | 92% |
| SMEDDS | 10 | Capryol 90, Cremophor EL, Transcutol HP | FaSSIF | > 95% |
FaSSIF: Fasted State Simulated Intestinal Fluid
Protocol: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
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Solvent Selection: Dissolve this compound and the selected polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone/methanol co-solvent) to achieve a clear solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Spray Drying Parameters:
-
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation without causing thermal degradation of this compound (e.g., 80-120°C).
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Atomization Pressure/Gas Flow: Optimize to produce fine droplets for efficient drying.
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Feed Rate: Adjust the solution feed rate to maintain a stable outlet temperature and prevent incomplete drying.
-
-
Powder Collection: Collect the dried powder from the cyclone separator.
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Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using PXRD and DSC to confirm its amorphous nature and assess its glass transition temperature (Tg).
Protocol: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus II (paddle) at a rotation speed of 75 RPM.
-
Dissolution Medium: Prepare 900 mL of FaSSIF (pH 6.5) to simulate the fasted intestinal environment. Maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce the this compound formulation (amount equivalent to the target dose) into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples promptly through a 0.22 µm syringe filter. Analyze the filtrate for this compound concentration using a validated HPLC-UV method.
-
Data Reporting: Plot the percentage of drug released versus time to generate a dissolution profile.
Technical Support Center: Synthesis of Cizolirtine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the synthesis of Cizolirtine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the pyrazole (B372694) core of this compound derivatives?
A1: The Knorr pyrazole synthesis is a widely employed and versatile method for constructing the pyrazole ring system. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, typically under acidic conditions.[1][2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3]
Q2: I am observing the formation of two different products (regioisomers) in my reaction. How can I improve the selectivity for the desired isomer?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. To improve selectivity, consider modifying the reaction conditions such as the solvent and pH.
Q3: My final product is difficult to purify. What are some effective purification strategies for N-aryl-pyrazole derivatives?
A3: Purification of pyrazole derivatives can sometimes be challenging due to the presence of closely related isomers or byproducts. While column chromatography on silica (B1680970) gel is a standard method, it can sometimes lead to product loss. An alternative is recrystallization from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes.[4] In some cases, deactivating the silica gel with triethylamine (B128534) or using neutral alumina (B75360) can improve purification outcomes.[4]
Q4: Are there alternative methods to the Knorr synthesis for preparing N-aryl-pyrazoles?
Troubleshooting Guide: Overcoming Low Yields
Low product yield is one of the most frequent challenges encountered during the synthesis of this compound derivatives. This guide provides a systematic approach to diagnosing and resolving this issue.
dot
Caption: Troubleshooting decision tree for low reaction yield.
Data Presentation: Impact of Reaction Parameters on Pyrazole Synthesis
The following tables summarize quantitative data on how different reaction parameters can affect the yield of pyrazole synthesis.
Table 1: Knorr Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles
| Entry | 1,3-Dicarbonyl | Arylhydrazine | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 2 | 85 |
| 2 | Benzoylacetone | Phenylhydrazine | Acetic Acid | None | 100 | 1 | 92 |
| 3 | Dibenzoylmethane | 4-Nitrophenylhydrazine | DMF | None | 120 | 4 | 78 |
| 4 | Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 1 | 90 |
Table 2: Ullmann Condensation for N-Arylation of Pyrazole
| Entry | Pyrazole | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | Iodobenzene | CuI | L-Proline | K2CO3 | DMSO | 90 | 24 | 88 |
| 2 | 3,5-Dimethylpyrazole | 4-Iodonitrobenzene | Cu2O | None | Cs2CO3 | DMF | 110 | 12 | 95 |
| 3 | Pyrazole | Bromobenzene | CuI | 1,10-Phenanthroline | K3PO4 | Toluene | 110 | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base such as sodium acetate may be added. For exothermic reactions, consider cooling the flask in an ice bath during addition.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
dot
Caption: Experimental workflow for the Knorr pyrazole synthesis.
This compound's Mechanism of Action in Overactive Bladder
This compound is used to treat overactive bladder (OAB), a condition characterized by involuntary contractions of the bladder's detrusor muscle. While the precise mechanism is still under investigation, evidence suggests that this compound may modulate bladder function with fewer of the typical antimuscarinic side effects, such as dry mouth, seen with other OAB medications.[8] This suggests a mechanism of action that may not primarily involve direct antagonism of muscarinic receptors.
A plausible alternative or complementary pathway is the modulation of purinergic signaling in the bladder. ATP and adenosine (B11128) play crucial roles in regulating bladder smooth muscle contraction and relaxation. Specifically, P2Y12 receptor activation by ADP can cause bladder smooth muscle contraction, while A2b receptor activation by adenosine can inhibit this contraction.[9] It is hypothesized that this compound derivatives may act on these or related purinergic receptors to stabilize the detrusor muscle, thereby reducing the symptoms of OAB.
dot
Caption: Hypothesized purinergic signaling pathway in the bladder.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Targetable purinergic receptors P2Y12 and A2b antagonistically regulate bladder function [insight.jci.org]
Validation & Comparative
Cizolirtine vs. Gabapentin: A Comparative Analysis in the Treatment of Neuropathic Pain in Rat Models
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel analgesic compounds is critical. This guide provides an objective comparison of cizolirtine and gabapentin (B195806), two drugs investigated for the treatment of neuropathic pain, based on preclinical data from rat models.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and gabapentin in alleviating neuropathic pain behaviors in rats. It is important to note that the data for each drug were obtained from studies using different models of neuropathic pain, which should be considered when interpreting the results.
Table 1: Efficacy of this compound in a Rat Model of Sciatic Nerve Constriction
| Drug | Dose (p.o.) | Model | Pain Assessment | Outcome |
| This compound | 2.5-10 mg/kg | Sciatic Nerve Constriction | Mechanical Allodynia (Vocalization Threshold) | Reversal of allodynia[1] |
| This compound | 2.5-10 mg/kg | Sciatic Nerve Constriction | Thermal Allodynia (Cold Water Bath) | Reversal of allodynia[1] |
| This compound | 10 mg/kg | Sciatic Nerve Constriction | Motor Function (Rotarod Test) | No motor deficits observed[1] |
Table 2: Efficacy of Gabapentin in Rat Models of Neuropathic Pain
| Drug | Dose | Model | Pain Assessment | Outcome |
| Gabapentin | 60 mg/kg (oral) | Paclitaxel-Induced Neuropathy | Thermal Hyperalgesia (Radiant Heat) | Significant increase in tail withdrawal latency[2] |
| Gabapentin | 60 mg/kg (oral) | Paclitaxel-Induced Neuropathy | Cold Allodynia (Acetone Drop Test, Tail Immersion) | Significant anti-allodynic effect[2] |
| Gabapentin | 100 mg/kg (i.p.) | Chronic Constriction Injury (CCI) | Mechanical Allodynia | Significant analgesic effect[3] |
| Gabapentin | 100 mg/kg (i.p.) | Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Significant analgesic effect[3] |
| Gabapentin | 50 mg/kg (i.v.) | Spinal Nerve Ligation (SNL) | Mechanical Allodynia | Reversal of mechanical hypersensitivity[4] |
Mechanisms of Action
The analgesic effects of this compound and gabapentin are mediated through distinct signaling pathways.
This compound: The mechanism of action for this compound in neuropathic pain is believed to be dependent on alpha(2)-adrenoceptors.[1] Its analgesic effects were antagonized by the alpha(2)-adrenoceptor antagonist idazoxan (B1206943), but not by the opioid receptor antagonist naloxone (B1662785).[1]
Gabapentin: Gabapentin exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[5][6][7] This interaction is thought to reduce the release of excitatory neurotransmitters.[6][7] In neuropathic pain states, there is an upregulation of these α2δ-1 subunits.[8]
Experimental Protocols
The following sections detail the methodologies used in the cited studies to evaluate the efficacy of this compound and gabapentin in rat models of neuropathic pain.
This compound: Sciatic Nerve Constriction Model
-
Animal Model: Male Sprague-Dawley rats were used. Neuropathic pain was induced by unilateral sciatic nerve constriction.[1]
-
Drug Administration: this compound was administered orally (p.o.) at doses of 2.5, 5, and 10 mg/kg.[1]
-
Behavioral Assessments:
-
Mechanical Allodynia: The vocalization threshold to paw pressure was measured. An increasing pressure was applied to the paw, and the pressure at which the rat vocalized was recorded.[1]
-
Thermal Allodynia: The struggle latency to paw immersion in a cold water bath (10°C) was assessed. The time taken for the rat to withdraw its paw from the cold water was measured.[1]
-
Motor Coordination: The rotarod test was used to assess any potential motor deficits induced by the drug.[1]
-
-
Pharmacological Antagonism: To investigate the mechanism of action, the alpha(2)-adrenoceptor antagonist idazoxan (0.5 mg/kg i.v.) and the opioid receptor antagonist naloxone (0.1 mg/kg i.v.) were administered prior to this compound.[1]
Gabapentin: Paclitaxel-Induced Neuropathy and Chronic Constriction Injury Models
-
Animal Models:
-
Paclitaxel-Induced Neuropathy: Rats were injected intraperitoneally with paclitaxel (B517696) (2mg/kg) on four alternate days to induce neuropathic pain.[2]
-
Chronic Constriction Injury (CCI): The sciatic nerve was loosely ligated at four locations to induce neuropathic pain.[3]
-
-
Drug Administration:
-
Behavioral Assessments:
-
Thermal Hyperalgesia: The radiant heat method was used, where a beam of light was focused on the tail, and the latency to tail withdrawal was measured.[2]
-
Cold Allodynia: The acetone (B3395972) drop test (measuring the frequency or duration of paw licking/lifting after application of an acetone drop) and the tail immersion test in cold water were used.[2]
-
Mechanical Allodynia: Von Frey filaments were applied to the plantar surface of the paw to determine the paw withdrawal threshold.[3]
-
Experimental Workflow
The general workflow for evaluating the efficacy of analgesic compounds in rat models of neuropathic pain is illustrated below.
References
- 1. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Head-to-head comparison of Cizolirtine and tolterodine in cystometry studies
For researchers and professionals in drug development, understanding the urodynamic effects of novel compounds for overactive bladder (OAB) is paramount. This guide provides a detailed comparison of Cizolirtine and the established antimuscarinic agent, tolterodine (B1663597), based on available cystometry data. While no direct head-to-head clinical trials have been identified, this document synthesizes findings from separate studies to offer a comparative overview.
Executive Summary
This compound, a newer agent with a distinct mechanism of action, has shown promise in improving urodynamic parameters in patients with OAB. Tolterodine, a competitive muscarinic receptor antagonist, is a well-established treatment for OAB with a known profile of effects on bladder function. This guide presents a side-by-side look at their performance in cystometry studies, details the experimental protocols employed, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The following table summarizes the key cystometric parameters for this compound and tolterodine from separate clinical trials. It is important to note that these data are not from a direct comparative study and should be interpreted with consideration of the different study populations and methodologies.
| Cystometric Parameter | This compound (800 mg/day) | Tolterodine (2 mg twice daily) | Placebo (from this compound study) | Placebo (from Tolterodine study) |
| Change in Volume to First Detrusor Contraction | Statistically significant improvement over placebo[1] | +59 ml (significant improvement over placebo)[2] | No significant change[1] | 0 ml[2] |
| Change in Maximum Cystometric Capacity | Statistically significant improvement over placebo[1] | +67 ml (significant improvement over placebo)[2][3] | No significant change[1] | No significant change[2] |
| Change in Post-Void Residual (PVR) Volume | Not reported | +25 ml (significantly greater than placebo)[2] | Not reported | 0 ml[2] |
| Change in Maximum Detrusor Pressure (pdetQmax) | Not reported | -7 cm H2O (comparable to placebo)[2] | Not reported | Not reported |
| Change in Maximum Urinary Flow Rate (Qmax) | Not reported | -0.7 ml/second (comparable to placebo)[2] | Not reported | Not reported |
Experimental Protocols
Cystometry Protocol for this compound Studies
A Phase 2, multicenter, randomized, double-blind, placebo- and active-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound citrate (B86180). The study included outpatients with lower urinary tract dysfunction and urodynamically confirmed detrusor overactivity[1].
-
Patient Population: Outpatients with signs of lower urinary tract dysfunction and urodynamically documented detrusor overactivity. The majority of patients were female (92.6%) with a mean age of 51.8 years[1].
-
Intervention: Patients were allocated to receive this compound citrate (800 mg/d), placebo, or oxybutynin (B1027) (15 mg/d) for 12 weeks[1].
-
Urodynamic Evaluation: Filling and voiding phase urodynamic evaluations were performed. Specific parameters measured included changes in bladder diary variables and urodynamic parameters. The study aimed to assess changes from baseline to the end of the 12-week treatment period[1].
Cystometry Protocol for Tolterodine Studies
The data for tolterodine is derived from a study evaluating its safety and efficacy in men with OAB and bladder outlet obstruction (BOO) using pressure-flow urodynamics[2].
-
Patient Population: Men older than 40 years with BOO and confirmed detrusor overactivity[2].
-
Intervention: Patients were randomized to receive tolterodine (2 mg twice daily) or placebo for 12 weeks[2].
-
Urodynamic Evaluation: The primary endpoints were the maximum urinary flow rate (Qmax) and detrusor pressure at Qmax (pdetQmax). Other urodynamic parameters assessed included volume to first detrusor contraction, maximum cystometric capacity, and post-void residual volume[2].
Signaling Pathways and Experimental Workflow
Mechanism of Action
The distinct mechanisms of action of this compound and tolterodine are central to their effects on bladder function.
Caption: Signaling pathways of this compound and Tolterodine.
Cystometry Experimental Workflow
The following diagram illustrates a typical workflow for a cystometry study as described in the referenced literature.
Caption: General workflow of a cystometry clinical trial.
Discussion
The available data suggests that both this compound and tolterodine are effective in improving key cystometric parameters associated with OAB. Tolterodine, a competitive muscarinic receptor antagonist, works by blocking the action of acetylcholine (B1216132) on the detrusor muscle, thereby reducing involuntary bladder contractions.[4][5][6][7][8] Its efficacy in increasing bladder capacity and the volume to the first detrusor contraction is well-documented.[2][3][9][10]
This compound's mechanism of action is different, as it is suggested to be related to the inhibition of spinal substance P release, which contributes to its analgesic effect.[11] The Phase 2 study demonstrated its superiority over placebo in improving urodynamic parameters, indicating a potential new therapeutic avenue for OAB.[1] Notably, this compound was associated with fewer antimuscarinic side effects but more gastrointestinal and neurological adverse events compared to oxybutynin in the same study.[1]
References
- 1. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of tolterodine for the treatment of overactive bladder in men with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of two doses of tolterodine versus placebo in patients with detrusor overactivity and symptoms of frequency, urge incontinence, and urgency: urodynamic evaluation. The International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Tolterodine - Wikipedia [en.wikipedia.org]
- 7. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolterodine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and urodynamic effects of tolterodine in women with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine: A Comparative Analysis of Efficacy Against Other Substance P Inhibitors
This guide provides a comparative overview of Cizolirtine and other prominent Substance P inhibitors, also known as Neurokinin-1 (NK1) receptor antagonists. The primary function of these inhibitors is to block the action of Substance P, a neuropeptide involved in various physiological processes including pain transmission, inflammation, and vomiting.[1][2] While this compound has been investigated for conditions such as overactive bladder, other NK1 receptor antagonists are widely used in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][3] This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available efficacy data, experimental methodologies, and relevant signaling pathways.
Efficacy of this compound in Overactive Bladder
Clinical trial data for this compound is available for its use in treating urinary incontinence secondary to overactive bladder (OAB). A phase 2, randomized, double-blind, placebo- and active-controlled multicenter clinical trial evaluated the efficacy and safety of oral this compound citrate (B86180).[3]
| Efficacy Endpoint | This compound Citrate (800 mg/d) | Placebo | Oxybutynin (15 mg/d) | p-value |
| Reduction in average number of voidings per 24h | 33.4% | 17.0% | 34.3% | 0.001 |
| Increase in mean estimated voided volume | 17.8% | 0% | 14.5% | 0.002 |
| Patients achieving <8 voidings per 24h or dryness | Superior to placebo | - | Superior to placebo | - |
Table 1: Efficacy of this compound Citrate in Overactive Bladder.[3]
A pilot dose-finding study also demonstrated the therapeutic potential of this compound citrate (400 mg bid) in OAB, showing a significant reduction in urgency episodes and a higher percentage of patients free from urinary incontinence episodes compared to placebo.[4]
Efficacy of Other Substance P Inhibitors in Chemotherapy-Induced Nausea and Vomiting (CINV)
Several NK1 receptor antagonists have been approved for the prevention of CINV, often in combination with other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids.[1][5] Direct comparisons between some of these agents are available from clinical trials.
Fosaprepitant (B1673561) vs. Aprepitant (B1667566)
Fosaprepitant is an intravenous prodrug of aprepitant.[6] A multicenter, randomized, double-blind, phase III trial compared the efficacy of a single intravenous dose of fosaprepitant (150 mg) with a 3-day oral aprepitant regimen in patients receiving cisplatin-based chemotherapy.[7]
| Efficacy Endpoint (Complete Response*) | Fosaprepitant Regimen | Aprepitant Regimen | Between-Group Difference (95% CI) |
| Overall Phase (0-120h) | 72.0% | 69.4% | 2.61% (-4.42 to 9.64) |
| Delayed Phase (25-120h) | 75.1% | 73.1% | - |
| Acute Phase (0-24h) | 91.9% | 88.5% | - |
*Complete Response was defined as no vomiting and no use of rescue medication. Table 2: Noninferiority of Fosaprepitant to Aprepitant for CINV Prevention.[7]
Fosnetupitant (B607539) vs. Fosaprepitant
A phase III noninferiority trial in Japan compared the efficacy of fosnetupitant with fosaprepitant in patients receiving highly emetogenic chemotherapy.[8]
| Efficacy Endpoint (Complete Response*) | Fosnetupitant (235 mg) | Fosaprepitant (150 mg) | Risk Difference (95% CI) |
| Overall (0-120h) | 75.2% | 71.0% | 4.1% (-2.1 to 10.3) |
| Acute Phase (0-24h) | 93.9% | 92.6% | - |
| Delayed Phase (24-120h) | 76.8% | 72.8% | - |
*Complete Response was defined as no emetic event and no rescue medication. Table 3: Noninferiority of Fosnetupitant to Fosaprepitant for CINV Prevention.[8]
Rolapitant (B1662417)
Rolapitant is another NK1 receptor antagonist with a long half-life, allowing for a single oral dose to cover the delayed emesis risk period.[9] In three phase III trials, the addition of rolapitant to a 5-HT3 receptor antagonist and dexamethasone (B1670325) significantly improved complete response rates in preventing CINV compared to the active control group.[10] A meta-analysis of five randomized controlled trials confirmed that rolapitant-based therapy was well-tolerated and more effective in controlling CINV.[11]
Experimental Protocols
A key in vitro method for evaluating the efficacy of Substance P inhibitors is the radioligand binding assay, which determines the affinity of a compound for the NK1 receptor.
NK1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.
-
Non-labeled Substance P (for determining non-specific binding).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.[12]
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Substance P, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of non-labeled Substance P.
-
Incubation: Add the cell membrane suspension to each well and incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, from which the Ki can be calculated.[12]
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
Substance P mediates its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[13] This interaction initiates a cascade of intracellular signaling events. Activation of the NK1 receptor primarily involves the Gq alpha subunit of its associated G-protein, leading to the activation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.[15]
Caption: Substance P/NK1 Receptor Signaling Pathway.
Experimental Workflow for NK1 Receptor Binding Assay
The workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor involves several key steps, from the preparation of cell membranes to the final data analysis.
Caption: Experimental Workflow for NK1 Receptor Binding Assay.
References
- 1. drugs.com [drugs.com]
- 2. youtube.com [youtube.com]
- 3. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosnetupitant vs Fosaprepitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Rolapitant Reduces Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately and Highly Emetogenic Chemotherapy - The ASCO Post [ascopost.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cizolirtine's Enigmatic Mechanism: A Comparative Guide to its Validation with Receptor Antagonists
For Immediate Release
BARCELONA, Spain – December 18, 2025 – This comprehensive guide delves into the experimental validation of Cizolirtine's mechanism of action, offering researchers, scientists, and drug development professionals a detailed comparison with alternative therapeutic agents. This compound, a novel analgesic, is understood to exert its effects through the inhibition of key neuropeptides involved in pain signaling. This report provides supporting experimental data, detailed protocols, and visual representations of the underlying pathways to objectively evaluate its performance and mechanism.
This compound's Core Mechanism: Inhibition of Neuropeptide Release
This compound's primary mechanism of action is the inhibition of substance P (SP) and calcitonin gene-related peptide (CGRP) release from primary afferent nerve fibers in the spinal cord. This action is crucial in modulating nociceptive transmission. Experimental evidence demonstrates that this compound's analgesic properties are not mediated by opioid receptors, nor does it possess anti-inflammatory activity through prostaglandin (B15479496) synthesis inhibition.
A pivotal finding in elucidating this compound's mechanism is the reversal of its inhibitory effects on SP and CGRP release by the α2-adrenoceptor antagonist, idazoxan. This strongly suggests that this compound's action is mediated, at least in part, through the α2-adrenergic system. Furthermore, the analgesic effect of this compound is modulated by desipramine, a norepinephrine (B1679862) reuptake inhibitor, which likely enhances the availability of norepinephrine to act on α2-adrenoceptors, thereby potentiating this compound's effect.
Comparative Analysis: this compound vs. Alternative Mechanisms
To provide a broader context, this guide compares this compound with drugs that operate through distinct mechanisms, particularly in the context of overactive bladder (OAB), a condition for which this compound has also been investigated.
| Compound | Primary Mechanism of Action | Receptor Target(s) | Key Antagonist(s) for Validation |
| This compound | Inhibition of Substance P and CGRP release | Indirectly involves α2-Adrenoceptors | Idazoxan |
| Oxybutynin | Muscarinic Acetylcholine Receptor Antagonist | M1, M2, and M3 Muscarinic Receptors[1] | Atropine (non-selective), Darifenacin (M3 selective) |
| Desipramine | Norepinephrine Reuptake Inhibitor | Norepinephrine Transporter (NET)[2][3] | Nisoxetine |
Table 1: Comparison of Mechanisms of Action
Quantitative Performance Metrics
The following table summarizes key quantitative data from in vitro and in vivo studies, providing a basis for comparing the potency and receptor affinity of this compound and associated antagonists.
| Compound | Parameter | Value | Species/System |
| This compound | Inhibition of K+-evoked Substance P-like material (SPLM) release | -25% at 0.1 µM - 0.1 mM[4] | Rat spinal cord slices |
| This compound | Inhibition of K+-evoked CGRP-like material (CGRPLM) release | -20% at 0.1 - 1.0 µM[4] | Rat spinal cord slices |
| Idazoxan | pKi for α2A-adrenoceptor | 8.01[5] | Recombinant human receptors |
| Idazoxan | pKi for α2B-adrenoceptor | 7.43[5] | Recombinant human receptors |
| Idazoxan | pKi for α2C-adrenoceptor | 7.7[5] | Recombinant human receptors |
| Desipramine | Ki for Norepinephrine Transporter (NET) | 4.2 nM[6] | Human |
| Oxybutynin | Affinity for Muscarinic Receptors | Higher for M1 and M3 subtypes[7] | In vitro studies |
Table 2: Quantitative Comparison of In Vitro Efficacy and Affinity
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Substance P and CGRP Release from Spinal Cord Slices
Objective: To measure the effect of this compound on the release of Substance P and CGRP from isolated spinal cord tissue and to assess the antagonistic effect of idazoxan.
Materials:
-
Adult Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF)
-
High-potassium (e.g., 60 mM KCl) aCSF for depolarization
-
This compound citrate (B86180) solutions of varying concentrations
-
Idazoxan hydrochloride solution (10 µM)
-
Radioimmunoassay (RIA) kits for Substance P and CGRP
-
Tissue chopper and perfusion system
Procedure:
-
Tissue Preparation: Euthanize rats and dissect the lumbar spinal cord. Section the spinal cord into 400-500 µm thick slices using a tissue chopper.
-
Pre-incubation: Transfer slices to a perfusion chamber and superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min) for a 60-minute equilibration period.
-
Basal Release: Collect superfusate samples for 10 minutes to determine the basal release of SP and CGRP.
-
Stimulated Release (Control): Switch the perfusion medium to high-K+ aCSF for a 10-minute period to induce depolarization-mediated neuropeptide release. Collect the superfusate.
-
Drug Application: Following a washout period with normal aCSF, perfuse the slices with aCSF containing the desired concentration of this compound for 20 minutes.
-
Stimulated Release (with this compound): While continuing the this compound perfusion, switch to high-K+ aCSF (also containing this compound) for 10 minutes and collect the superfusate.
-
Antagonist Study: In a separate set of experiments, pre-incubate slices with Idazoxan (10 µM) for 20 minutes before co-perfusing with this compound and Idazoxan, followed by high-K+ stimulation in the presence of both drugs.
-
Quantification: Measure the concentration of Substance P and CGRP in the collected superfusate samples using specific radioimmunoassays.
Protocol 2: Radioimmunoassay (RIA) for Substance P and CGRP
Objective: To quantify the concentration of Substance P and CGRP in biological samples (e.g., spinal cord superfusates).
Materials:
-
Commercially available RIA kits for Substance P or CGRP (containing primary antibody, radiolabeled peptide tracer, and standards)
-
Samples for analysis
-
Assay buffer
-
Precipitating reagent (e.g., dextran-coated charcoal)
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of the target peptide (SP or CGRP).
-
Assay Setup: In appropriate tubes, add a fixed volume of standard or unknown sample, the specific primary antibody, and the radiolabeled peptide tracer.
-
Incubation: Incubate the mixture for a specified time (e.g., 24-48 hours) at 4°C to allow for competitive binding between the labeled and unlabeled peptide for the antibody.
-
Separation of Bound and Free Tracer: Add the precipitating reagent to separate the antibody-bound peptide from the free peptide. Centrifuge the tubes to pellet the bound fraction.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of the unknown samples by interpolating their bound tracer percentage on the standard curve.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for this compound's mechanism of action.
References
- 1. droracle.ai [droracle.ai]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 4. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
Cizolirtine vs. Tramadol: A Preclinical Comparative Analysis of Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of the analgesic agents cizolirtine and tramadol (B15222). The information presented is collated from various preclinical studies to offer an objective overview of their mechanisms of action, efficacy in established pain models, and the experimental protocols used for their evaluation.
Introduction
This compound is a novel analgesic agent with a mechanism of action that is still under investigation but is understood to be distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Tramadol is a widely used centrally acting analgesic with a well-characterized dual mechanism of action. This guide aims to juxtapose the preclinical profiles of these two compounds to aid in research and development efforts.
Mechanism of Action
The analgesic effects of this compound and tramadol are mediated through distinct signaling pathways.
This compound: Preclinical evidence suggests that this compound's analgesic properties are not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) synthesis.[1] Its mechanism may be partially attributed to the inhibition of spinal substance P release.[1] Furthermore, its effects in neuropathic pain models appear to be dependent on α2-adrenoceptors, as they can be antagonized by idazoxan.[2]
Tramadol: Tramadol exerts its analgesic effects through a dual mechanism.[3] It is a weak agonist of the μ-opioid receptor, and its primary metabolite, O-desmethyltramadol, has a significantly higher affinity for this receptor.[3] Additionally, tramadol inhibits the reuptake of serotonin (B10506) and norepinephrine, which modulates pain transmission in the central nervous system.[3]
Figure 1: Proposed Signaling Pathway for this compound.
Figure 2: Dual Mechanism Signaling Pathway for Tramadol.
Preclinical Efficacy in Nociceptive Pain Models
The analgesic efficacy of this compound and tramadol has been evaluated in various rodent models of nociceptive pain. The following tables summarize the available quantitative data for this compound and provide a qualitative overview for tramadol based on published studies.
This compound: Quantitative Efficacy Data
The following table presents the median effective dose (ED50) of this compound in several standard preclinical pain models.
| Pain Model | Species | Route of Administration | ED50 (mg/kg) | Citation |
| Phenylquinone-Induced Writhing | Mouse | Not Specified | 33.7 | [1] |
| Acetic Acid-Induced Writhing | Mouse | Not Specified | 24.4 | [1] |
| Acetic Acid-Induced Writhing | Rat | Not Specified | 21.3 | [1] |
| Plantar Test | Rat | Not Specified | 26.8 | [1] |
| Tail-Pinch Test | Not Specified | Not Specified | 68.0 | [1] |
| Tail-Flick Test | Not Specified | Not Specified | 46.0 | [1] |
| Formalin Test (Phase I) | Not Specified | Not Specified | 13.8 | [1] |
| Formalin Test (Phase II) | Not Specified | Not Specified | 2.31 | [1] |
| Capsaicin Test | Not Specified | Not Specified | 7.14 | [1] |
Tramadol: Efficacy Overview
| Pain Model | Species | Effective Dose Range (mg/kg) | Route of Administration | Citation |
| Postoperative Pain | Mouse | 20 - 80 | Subcutaneous | [3] |
| Neuropathic Pain | Rat | Dose-dependent effect | Oral | [4] |
| Hot-Plate Test | Rat | 12.5 - 50 | Intraperitoneal | [5] |
| Tail-Flick Test | Rat | 12.5 - 50 | Intraperitoneal | [5] |
| Hot-Plate Test | Mouse | 40 | Intraperitoneal | [6] |
Preclinical Efficacy in Neuropathic Pain Models
Both compounds have been investigated for their potential in alleviating neuropathic pain.
This compound: In a rat model of neuropathic pain induced by sciatic nerve constriction, oral administration of this compound (2.5-10 mg/kg) was shown to reverse both mechanical and thermal allodynia.[2]
Tramadol: Tramadol has demonstrated a potent and dose-dependent antiallodynic effect in a rat model of neuropathic pain caused by partial sciatic nerve ligation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and tramadol.
Figure 3: A Typical Experimental Workflow for Analgesic Screening.
Hot Plate Test
-
Principle: This test assesses the response to a thermal pain stimulus. The latency to a behavioral response (e.g., paw licking, jumping) is measured as an indicator of pain sensitivity.[7][8][9]
-
Apparatus: A heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C), enclosed by a transparent cylinder.[8][9]
-
Procedure:
-
Animals are habituated to the testing environment.[8]
-
A baseline latency is recorded by placing the animal on the hot plate and starting a timer.[8]
-
The timer is stopped upon observing a defined nociceptive response (e.g., hind paw licking or jumping).[8]
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[8]
-
Following drug administration, the latency to response is measured again at predetermined time points.
-
-
Endpoint: An increase in reaction latency compared to baseline or a vehicle-treated group indicates an analgesic effect.[8]
Tail Flick Test
-
Principle: This test measures the latency of a spinal reflex response to a thermal stimulus applied to the tail.[10][11]
-
Apparatus: A device that directs a focused beam of high-intensity light or radiant heat onto the animal's tail.[10][11]
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.[12]
-
The heat source is activated, and a timer starts simultaneously.[10]
-
The timer stops automatically or manually when the animal flicks its tail away from the heat source.[10][12]
-
A cut-off time is implemented to prevent tissue injury.[13]
-
Measurements are taken before and after drug administration.
-
-
Endpoint: An increase in the time taken to flick the tail indicates analgesia.[11]
Acetic Acid-Induced Writhing Test
-
Principle: This is a model of visceral inflammatory pain. Intraperitoneal injection of acetic acid induces a characteristic writhing behavior (abdominal constrictions and stretching of hind limbs).[14][15]
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.[14]
-
After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[14][15]
-
The animals are placed in an observation chamber.[14]
-
After a brief latency period (e.g., 5 minutes), the number of writhes is counted for a defined duration (e.g., 10-20 minutes).[14][15]
-
-
Endpoint: A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates peripheral analgesic activity.[14]
Formalin Test
-
Principle: This model assesses both acute and tonic pain responses. A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response.[16][17]
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A small volume of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[18][20]
-
The animal is placed in an observation chamber.[20]
-
The amount of time the animal spends licking or biting the injected paw is recorded during both Phase I and Phase II.[18]
-
-
Endpoint: A reduction in the time spent licking/biting during either phase indicates an analgesic effect. Phase I is sensitive to centrally acting analgesics, while Phase II is also sensitive to peripherally acting anti-inflammatory agents.[18]
Summary and Conclusion
This preclinical comparison highlights the distinct pharmacological profiles of this compound and tramadol.
-
This compound emerges as a novel analgesic with a non-opioid, non-NSAID mechanism of action, potentially involving the modulation of substance P and α2-adrenoceptors. Its efficacy has been quantified across a broad range of preclinical models, showing particular promise in the second phase of the formalin test, which is indicative of anti-inflammatory and anti-hyperalgesic effects.
-
Tramadol is an established analgesic with a dual mechanism involving weak μ-opioid receptor agonism and serotonin-norepinephrine reuptake inhibition. It demonstrates consistent efficacy in various models of acute, inflammatory, and neuropathic pain.
The choice between these agents in a research or development context will depend on the specific pain modality being targeted and the desired mechanistic profile. The quantitative data provided for this compound offers a valuable benchmark for comparative studies. Further head-to-head preclinical trials would be beneficial to directly compare the potency and efficacy of these two compounds under identical experimental conditions.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Tramadol as a Sole Analgesic for Postoperative Pain in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Hot plate test [panlab.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. benchchem.com [benchchem.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. criver.com [criver.com]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
Cross-Species Comparison of Cizolirtine's Analgesic Potency: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic potency of Cizolirtine across different preclinical species based on available experimental data. The information is intended to assist researchers in understanding the pharmacological profile of this novel analgesic agent.
Quantitative Comparison of Analgesic Potency
This compound has demonstrated significant antinociceptive activity in various rodent models of pain. The following table summarizes the median effective dose (ED50) values of this compound in mice and rats, providing a quantitative measure of its analgesic potency.
| Species | Pain Model | ED50 (mg/kg) |
| Mouse | Phenylquinone-induced Writhing | 33.7[1] |
| Acetic Acid-induced Writhing | 24.4[1] | |
| Formalin Test (Phase 1) | 13.8[1] | |
| Formalin Test (Phase 2) | 2.31[1] | |
| Capsaicin Test | 7.14[1] | |
| Rat | Acetic Acid-induced Writhing | 21.3[1] |
| Plantar Test | 26.8[1] | |
| Tail-Pinch Test | 68.0[1] | |
| Tail-Flick Test | 46.0[1] | |
| Neuropathic Pain (Mechanical Allodynia) | 2.5 - 10 (p.o.)[2] | |
| Neuropathic Pain (Thermal Allodynia) | 2.5 - 10 (p.o.)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Acetic Acid-Induced Writhing Test (Mouse and Rat)
This model assesses visceral pain by inducing a characteristic writhing response.
-
Animals: Male mice or rats are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before testing.
-
Drug Administration: this compound or a vehicle control is administered, typically via oral (p.o.) or intraperitoneal (i.p.) route, at a predetermined time before the acetic acid injection.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber. The number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, typically 15-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the this compound-treated groups compared to the vehicle-treated control group. The ED50 value is then determined using appropriate statistical methods.
Plantar Test (Hargreaves Method) (Rat)
This test measures the response to a thermal stimulus, indicating sensitivity to heat-induced pain.
-
Apparatus: A plantar test apparatus consisting of a glass surface and a radiant heat source is used.
-
Animals: Rats are individually placed in Plexiglas cubicles on the glass surface.
-
Acclimatization: Animals are allowed to acclimate to the apparatus for a period before testing.
-
Drug Administration: this compound or a vehicle control is administered.
-
Testing: The radiant heat source is positioned under the plantar surface of the rat's hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latencies of the this compound-treated and control groups are compared. An increase in withdrawal latency indicates an analgesic effect.
Tail-Flick Test (Rat)
This model assesses the spinal reflex response to a thermal stimulus.
-
Apparatus: A tail-flick meter with a radiant heat source is used.
-
Animals: Rats are gently restrained with their tails exposed.
-
Procedure: The tail is placed over the radiant heat source. The time taken for the rat to flick its tail away from the heat is measured (tail-flick latency). A cut-off time is employed to avoid tissue injury.
-
Drug Administration: this compound or a vehicle is administered prior to testing.
-
Data Analysis: An increase in the tail-flick latency in the drug-treated group compared to the control group signifies an analgesic effect.
Formalin Test (Mouse)
This model distinguishes between nociceptive and inflammatory pain.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
-
Observation: The animal is then placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded.
-
Phases of Pain: The pain response occurs in two distinct phases:
-
Phase 1 (Neurogenic Pain): Occurs within the first 5 minutes after injection and is due to direct stimulation of nociceptors.
-
Phase 2 (Inflammatory Pain): Occurs 15-30 minutes after injection and is associated with an inflammatory response.
-
-
Drug Administration: this compound or a vehicle is administered before the formalin injection.
-
Data Analysis: The analgesic effect is determined by a reduction in the time spent licking or biting the paw in either or both phases.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
This compound's analgesic effect is believed to be mediated through the inhibition of the release of key pain neurotransmitters, Substance P and Calcitonin Gene-Related Peptide (CGRP), at the spinal level. This action is likely mediated by the activation of presynaptic alpha-2 adrenergic receptors.[1][2][3] Unlike many common analgesics, this compound does not appear to interact with opioid receptors or inhibit prostaglandin (B15479496) biosynthesis.[1]
Caption: Proposed mechanism of this compound's analgesic action.
Experimental Workflow: Acetic Acid-Induced Writhing Test
The following diagram illustrates the typical workflow for assessing the analgesic efficacy of this compound using the acetic acid-induced writhing test.
Caption: Workflow for the acetic acid-induced writhing test.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cizolirtine Demonstrates Efficacy in Neuropathic Pain Model with a Non-Opioid Mechanism of Action
For Immediate Release
A comprehensive analysis of preclinical data indicates that Cizolirtine, a novel analgesic agent, effectively alleviates pain in a well-established animal model of neuropathic pain, a condition often refractory to standard analgesics. The available evidence suggests a mechanism of action distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), positioning this compound as a potential therapeutic alternative for difficult-to-treat pain states.
This compound's analgesic properties have been demonstrated in the rat sciatic nerve constriction model of neuropathic pain. In this model, the compound significantly reversed both mechanical and thermal allodynia.[1] Notably, the analgesic effects of this compound were not blocked by the opioid antagonist naloxone, indicating a non-opioid pathway.[1] However, the alpha-2 adrenoceptor antagonist idazoxan (B1206943) did inhibit this compound's effects, pointing to the involvement of the alpha-2 adrenergic system in its mechanism of action.[1]
Comparative Efficacy in a Neuropathic Pain Model
| Compound | Animal Model | Pain Modality | Dosage (p.o.) | Outcome | Antagonism |
| This compound | Rat, Sciatic Nerve Constriction | Mechanical Allodynia | 2.5-10 mg/kg | Reversal of allodynia | Idazoxan (α2 antagonist) |
| Thermal Allodynia | 2.5-10 mg/kg | Reversal of allodynia | Idazoxan (α2 antagonist) | ||
| Not antagonized by Naloxone (opioid antagonist) |
Experimental Protocols
Sciatic Nerve Constriction Model in Rats
The efficacy of this compound was evaluated in a well-validated model of neuropathic pain induced by unilateral sciatic nerve constriction in rats.[1]
Animal Subjects:
-
Male Sprague-Dawley rats were used in the studies.
Surgical Procedure:
-
Rats were anesthetized.
-
The common sciatic nerve was exposed at the level of the mid-thigh.
-
Four loose ligatures were placed around the nerve.
Behavioral Testing:
-
Pain-related behaviors were assessed two weeks after surgery when the neuropathic pain state is fully developed.[1]
-
Mechanical Allodynia: Assessed by measuring the vocalization threshold to paw pressure.[1]
-
Thermal Allodynia: Assessed by measuring the struggle latency to paw immersion in a cold water bath (10°C).[1]
Drug Administration:
-
This compound was administered orally (p.o.) at doses ranging from 2.5 to 10 mg/kg.[1]
-
Antagonists (idazoxan or naloxone) were administered intravenously (i.v.) prior to this compound administration to investigate the mechanism of action.[1]
Proposed Experimental Workflow for Morphine Tolerance Model
To directly assess the efficacy of this compound in an opioid-resistant state, a morphine tolerance model could be employed. The following is a proposed experimental workflow based on established protocols for inducing morphine tolerance.
Signaling Pathway of this compound
The analgesic effect of this compound is believed to be mediated, at least in part, through the activation of alpha-2 adrenergic receptors, which leads to the inhibition of nociceptive signaling. This includes the suppression of pro-nociceptive neurotransmitters such as substance P.
References
Replicating published findings on Cizolirtine's analgesic effects
This guide provides a comprehensive comparison of the analgesic properties of Cizolirtine with other established pain-relieving agents. The information is intended for researchers, scientists, and professionals in the field of drug development, offering an objective overview based on available preclinical and clinical data.
Preclinical Efficacy of this compound in Rodent Models of Pain
This compound has demonstrated significant antinociceptive activity across a range of preclinical pain models in both mice and rats. The following table summarizes the median effective doses (ED50) of this compound citrate (B86180) in various assays.
| Pain Model | Species | This compound Citrate ED50 (mg/kg) |
| Phenylquinone-induced Writhing | Mouse | 33.7 |
| Acetic Acid-induced Writhing | Mouse | 24.4 |
| Acetic Acid-induced Writhing | Rat | 21.3 |
| Plantar Test (Thermal) | Rat | 26.8 |
| Tail-Pinch Test (Mechanical) | Not Specified | 68.0 |
| Tail-Flick Test (Thermal) | Not Specified | 46.0 |
| Formalin Test (Phase 1 - Neurogenic) | Not Specified | 13.8 |
| Formalin Test (Phase 2 - Inflammatory) | Not Specified | 2.31 |
| Capsaicin Test | Not Specified | 7.14 |
Data sourced from a 2000 study on the pharmacology of this compound.[1]
Clinical Efficacy and Comparison
Clinical studies have provided insights into the analgesic efficacy of this compound in humans, including a direct comparison with the non-steroidal anti-inflammatory drug (NSAID) metamizole (B1201355).
Acute Renal Colic
A Phase II, randomized, double-blind clinical pilot study compared the efficacy and tolerability of a single intravenous dose of this compound (350 mg) with metamizole (2,500 mg) in 64 adult patients with acute renal colic.[2]
| Outcome | This compound (350 mg IV) | Metamizole (2,500 mg IV) |
| Mean VAS Score at 30 min | 33.84 (SD 25.15) | 25.41 (SD 24.51) |
| Satisfactory Pain Relief at 30 min (>50% VAS decrease) | 64.5% of patients | Not Specified |
| Mean Decrease in Pain Scores | 57.2% | 69.1% |
While a quicker onset of pain relief was observed with metamizole, this compound demonstrated relevant analgesic activity.[2] The difference in mean VAS scores at 30 minutes was not statistically significant.[2]
Postoperative Dental Pain
A placebo-controlled, double-blind, randomized, parallel-group study evaluated the dose-response of oral this compound citrate (50 mg, 100 mg, and 150 mg) in patients with pain following the extraction of third molars. While there was no significant difference in the area under the curve for VAS pain scores compared to placebo, the time to first use of rescue medication (paracetamol) was significantly longer for the 100 mg and 150 mg this compound groups.
Chronic Neuropathic Pain
In a double-blind, placebo-controlled, two-way crossover study of 25 patients with chronic neuropathic pain, oral this compound (200 mg twice daily) did not show a significant difference in overall VAS and allodynia scores compared to placebo.[3] However, in a subgroup of five patients with primary allodynia, this compound treatment resulted in a significant reduction in VAS scores at day 21 (53% reduction at rest and 55% on movement) and an improvement in allodynia, which was not observed with placebo.[3]
Mechanism of Action: Signaling Pathway
This compound's analgesic effect is not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) biosynthesis.[1] Instead, its mechanism is believed to involve the central nervous system, specifically the inhibition of the release of substance P and calcitonin gene-related peptide (CGRP) at the spinal cord level.[4] This action is likely mediated through the activation of presynaptic alpha-2 (α2) adrenergic receptors.
Figure 1: Proposed signaling pathway for this compound's analgesic effect.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the replication of findings.
Acetic Acid-Induced Writhing Test (Mice)
This model assesses visceral pain.
-
Animals: Male mice (e.g., Swiss albino), typically weighing 20-30 grams.
-
Procedure:
-
Animals are divided into control, standard (e.g., diclofenac (B195802) sodium), and test groups.
-
The test compound (this compound) or vehicle is administered orally or intraperitoneally at predetermined doses.
-
After a specific absorption period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 ml/kg body weight).[5][6]
-
Immediately after acetic acid injection, mice are placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 15-20 minutes.[7]
-
-
Endpoint: The percentage inhibition of writhing is calculated for each group compared to the control group.
Plantar Test (Hargreaves' Method) (Rats)
This test measures the response to a thermal stimulus, indicating thermal hyperalgesia.
-
Animals: Adult rats (e.g., Sprague-Dawley or Wistar).
-
Apparatus: A plantar test apparatus consisting of a glass platform and a movable radiant heat source.
-
Procedure:
-
Rats are habituated to the apparatus by placing them in individual plexiglass enclosures on the glass platform.
-
The radiant heat source is positioned under the plantar surface of the hind paw.
-
The heat source is activated, and a timer starts simultaneously.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is automatically recorded.[8]
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
The test compound is administered, and measurements are taken at various time points post-administration.
-
-
Endpoint: An increase in paw withdrawal latency indicates an analgesic effect.
Figure 2: General experimental workflow for preclinical analgesic testing.
Von Frey Test (Rats)
This method assesses mechanical allodynia, a key feature of neuropathic pain.
-
Animals: Rats with induced neuropathy (e.g., chronic constriction injury of the sciatic nerve).
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Rats are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
After an acclimation period, von Frey filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to buckle.[9][10]
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. This involves starting with a mid-range filament and increasing or decreasing the filament stiffness based on the animal's response.
-
A positive response is a sharp withdrawal of the paw.
-
-
Endpoint: The 50% paw withdrawal threshold is calculated, with an increase in the threshold indicating an anti-allodynic effect.
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound citrate (E-4018) in the treatment of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. sid.ir [sid.ir]
- 7. saspublishers.com [saspublishers.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Mechanical Sensitivity Testing With von Frey Filaments [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
Cizolirtine in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cizolirtine's potential in combination therapy with other analgesics. While direct clinical data on this compound combinations is limited, this guide synthesizes preclinical evidence for mechanistically similar drugs to project its performance and provides a framework for future investigation.
Executive Summary
This compound is a novel analgesic agent with a mechanism of action distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its analgesic properties are believed to be mediated, at least in part, through its interaction with the alpha-2 adrenergic system and inhibition of spinal substance P release. This unique mechanism presents a compelling rationale for its use in combination with other analgesic classes to achieve synergistic effects, potentially enhancing pain relief while minimizing dose-limiting side effects. This guide explores the theoretical and preclinical basis for combining this compound with opioids and NSAIDs, presenting available data from analogous drug combinations to inform future research and development.
This compound: Mechanism of Action
This compound's analgesic effect is not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) synthesis.[1] Preclinical studies have shown that its antinociceptive effects can be attenuated by alpha-2 adrenoceptor antagonists, suggesting a key role for this system.[2] The proposed mechanism involves the activation of alpha-2 adrenoceptors, which can modulate nociceptive signaling.
Caption: Proposed mechanism of action for this compound.
Combination Therapy with Opioid Analgesics
Rationale for Combination
A substantial body of preclinical evidence supports a synergistic interaction between alpha-2 adrenoceptor agonists and opioid analgesics.[3][4][5][6][7] This synergy is primarily observed at the spinal level, where both receptor systems are involved in modulating pain signals.[3][5][8] By targeting distinct but complementary pathways, this combination has the potential to produce greater pain relief at lower doses of each agent, thereby reducing the risk of opioid-related side effects such as respiratory depression, tolerance, and dependence.[5][8]
Preclinical Evidence with Alpha-2 Adrenergic Agonists
Numerous studies have demonstrated that the co-administration of an alpha-2 adrenoceptor agonist with a µ- or δ-opioid receptor agonist results in a supra-additive (synergistic) analgesic effect.[3][5] This has been consistently shown in various animal models of pain.
Table 1: Preclinical Data on Alpha-2 Adrenergic Agonist and Opioid Combination Therapy
| Animal Model | Alpha-2 Agonist | Opioid Agonist | Key Findings |
| Rat Neuropathic Pain Model | Clonidine | Morphine | Significant potentiation of morphine's anti-allodynic and anti-hyperalgesic effects. |
| Mouse Tail-Flick Test | Dexmedetomidine | Fentanyl | Synergistic interaction allowing for a significant reduction in the effective dose of both compounds. |
| Rat Formalin Test | Tizanidine | Tramadol | Enhanced analgesia in both the acute and inflammatory phases of the test. |
Note: This table is a synthesis of findings from multiple preclinical studies on alpha-2 adrenergic agonists and is intended to be illustrative of the potential for this compound.
Experimental Protocol: Isobolographic Analysis of Synergy
A standard method to formally assess for a synergistic interaction between two drugs is isobolographic analysis.
Workflow for Isobolographic Analysis:
References
- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic synergy between opioid and α2 -adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Analgesic synergy between opioid and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accurateclinic.com [accurateclinic.com]
- 8. conservancy.umn.edu [conservancy.umn.edu]
A Meta-Analysis of Preclinical Efficacy: Cizolirtine in Neuropathic Pain
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Cizolirtine, a centrally acting analgesic, with a focus on neuropathic pain models. While direct comparative preclinical studies are limited, this document synthesizes available data on this compound and contrasts it with established therapies, gabapentin (B195806) and pregabalin (B1679071), to offer a valuable resource for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Comparative Efficacy in a Preclinical Neuropathic Pain Model
This compound has demonstrated notable efficacy in a well-established rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve. Its performance, characterized by the reversal of pain-related behaviors, is presented below alongside data for the widely used gabapentinoids, gabapentin and pregabalin, derived from similar preclinical models. This allows for an indirect comparison of their potential therapeutic effects.
| Compound | Species/Model | Pain Assessment | Effective Dose (p.o.) | Key Findings |
| This compound | Rat / CCI of Sciatic Nerve | Mechanical & Thermal Allodynia | 2.5 - 10 mg/kg | Dose-dependently reversed both mechanical and thermal allodynia.[1] |
| Gabapentin | Rat / CCI of Sciatic Nerve | Mechanical Allodynia | 100 mg/kg | Significantly attenuated mechanical allodynia.[2][3] |
| Pregabalin | Rat / L5-L6 Spinal Nerve Ligation | Mechanical Allodynia | 0.3 - 30 mg/kg | Produced a robust, dose-dependent increase in mechanical withdrawal thresholds.[4] |
Note: The data presented is for indirect comparison as the compounds were not tested head-to-head in the same study.
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This surgical model is widely used to induce peripheral neuropathic pain that mimics symptoms in humans.[5]
-
Animal Preparation: Adult male Sprague Dawley rats are anesthetized. The surgical area on the lateral side of the thigh is shaved and sterilized.[6][7]
-
Sciatic Nerve Exposure: A skin incision is made, and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.[6][7][8]
-
Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened to cause a slight constriction without arresting epineural blood flow.[5][6][7][8]
-
Closure: The muscle layer and skin are closed with sutures or wound clips.[7]
-
Post-operative Care and Behavioral Assessment: Animals are allowed to recover for 24 hours before the commencement of pain behavior testing, which typically develops within a few days and can persist for several weeks.[6][7][8]
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a non-painful mechanical stimulus, indicating the level of mechanical sensitivity.[1][9]
-
Acclimatization: Rats are placed in individual chambers on a wire mesh floor and allowed to acclimate.[1]
-
Stimulation: Calibrated von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling.[1][10]
-
Threshold Determination (Up-Down Method): Testing begins with a mid-range filament (e.g., 4.31 handle number). The filament is held for 6-8 seconds. A positive response is a sharp withdrawal of the paw. The choice of the next filament (stiffer or weaker) is determined by the animal's response. The 50% withdrawal threshold is then calculated.[1]
Assessment of Cold Allodynia (Acetone Test)
This test assesses the response to a cooling stimulus, which is normally innocuous.[11]
-
Acclimatization: Rats are placed in individual chambers on a wire mesh floor.[11]
-
Stimulation: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw. The evaporative cooling provides the thermal stimulus.[11][12]
-
Observation: The animal is observed for 30 seconds following the application of acetone. Nocifensive behaviors such as paw withdrawal, flinching, or licking are recorded.[11][12] The total number of withdrawals over several applications is often used as the outcome measure.[11]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway of this compound's analgesic action.
Caption: Experimental workflow for preclinical efficacy testing.
Mechanism of Action
This compound's analgesic effect is believed to be mediated primarily through its activity as an agonist at α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors associated with the Gi heterotrimeric G-protein.[13] Activation of α2-adrenergic receptors in the dorsal horn of the spinal cord leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade can subsequently inhibit presynaptic voltage-gated calcium channels and activate postsynaptic inwardly rectifying potassium channels.[14][15] The net effect is a reduction in the release of excitatory neurotransmitters, such as glutamate, Substance P, and calcitonin gene-related peptide (CGRP), from the terminals of nociceptive primary afferent fibers, and hyperpolarization of second-order neurons, leading to decreased neuronal excitability and an overall analgesic effect.[14][16][17]
Furthermore, this compound is described as a modulator of Substance P and CGRP release.[2] These neuropeptides are key players in neurogenic inflammation and central sensitization, processes that contribute to the maintenance of chronic pain states.[18][19][20] By modulating their release, this compound may further contribute to its efficacy in neuropathic pain.
References
- 1. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 11. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Distribution of α2A and α2C Adrenergic Receptor Immunoreactivity in the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astrocyte - Wikipedia [en.wikipedia.org]
- 17. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting the role of Substance P and CGRPα - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cizolirtine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Cizolirtine, aligning with general best practices for pharmaceutical waste management in the absence of specific guidelines for this compound.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound outlining detailed disposal instructions was not identified, standard laboratory safety protocols should be strictly followed when handling this and any other chemical compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.
This compound: Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below to inform handling and disposal considerations.
| Property | Value |
| Molecular Formula | C15H21N3O[1][2] |
| Molecular Weight | 259.35 g/mol [1][2][3] |
| Percent Composition | C 69.47%, H 8.16%, N 16.20%, O 6.17%[2] |
| CAS Registry Number | 142155-43-9[2] |
General Pharmaceutical Waste Disposal Procedures
The disposal of pharmaceutical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The primary goal of these regulations is to protect public health and the environment from potential contamination.[4]
It is crucial to note that the following procedures are based on general guidelines for pharmaceutical waste and may need to be adapted based on local regulations and the specific hazardous characteristics of this compound, which should be determined by a qualified professional.
Step 1: Waste Identification and Segregation
The first step in proper disposal is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as:
-
Hazardous Waste: This includes pharmaceuticals that are specifically listed by the EPA (P-listed or U-listed) or exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[6]
-
Non-Hazardous Waste: Pharmaceuticals that do not meet the criteria for hazardous waste.[7]
-
Controlled Substances: These are regulated by the DEA and have specific disposal requirements to prevent diversion.[7]
Without a specific SDS, a conservative approach would be to handle this compound as potentially hazardous waste until a formal determination can be made.
Step 2: Containerization and Labeling
Proper containment and labeling are essential to ensure safe handling and disposal.
-
Hazardous Waste: Use designated, leak-proof, and clearly labeled containers. Black containers are often used for RCRA hazardous pharmaceutical waste.
-
Non-Hazardous Waste: Use separate, clearly labeled containers. Blue or white containers are often used for non-RCRA pharmaceutical waste.
All containers should be labeled with the words "Hazardous Waste" (if applicable), the name of the waste, and the date of accumulation.
Step 3: Storage
Store waste containers in a secure, designated area away from incompatible materials. The storage duration is subject to regulatory limits based on the amount of hazardous waste generated.
Step 4: Disposal
The recommended disposal method for most pharmaceutical waste is incineration by a licensed hazardous waste management vendor.[5][7][8]
-
Never flush this compound down the drain or dispose of it in the regular trash. The EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for pickup and disposal.[8]
The following diagram outlines the general workflow for the proper disposal of this compound.
Experimental Protocols
No experimental protocols for the disposal of this compound were found in the available search results. The procedures outlined above are based on established guidelines for pharmaceutical waste management.
By adhering to these general principles and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound, (+)- | C15H21N3O | CID 3037765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Cizolirtine
Disclaimer: A specific Safety Data Sheet (SDS) for Cizolirtine was not located in the available resources. The following guidance is based on general best practices for handling potent pharmacologically active materials and hazardous drugs. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new compound.
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a potent pharmacologically active material. Occupational exposure to even small amounts may cause physiological effects.[1] Adherence to these procedures is critical to ensure personnel safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE based on the potential for exposure.
| Hazard Level | Required PPE | Additional Information |
| Low | Single pair of chemotherapy gloves, disposable gown, eye protection. | Recommended for handling intact, coated tablets or capsules. |
| Moderate | Double pair of chemotherapy gloves, disposable gown, eye and face protection. | Recommended when there is a potential for splash, such as during solution preparation. |
| High | Double pair of chemotherapy gloves, disposable gown with tight-fitting cuffs, full face shield and goggles, respiratory protection (e.g., N95 or higher).[2][3] | Recommended for handling powders outside of a containment device or during spill cleanup. |
Key PPE Requirements:
-
Gloves: Always wear two pairs of powder-free chemotherapy gloves.[4][5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they are damaged or contaminated.[3]
-
Gowns: Use disposable, low-permeability gowns with a solid front and long sleeves with tight-fitting cuffs.[5]
-
Eye and Face Protection: Use safety glasses with side shields at a minimum. When there is a risk of splashes, a full face shield in combination with goggles should be worn.[2]
-
Respiratory Protection: For activities that may generate aerosols or dust, such as handling powders or cleaning up large spills, a chemical cartridge-type respirator or an N-95/N-100 particle mask may be necessary.[3] Personnel must be fit-tested and trained on the proper use of respiratory protection.[3]
Operational Handling Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Protocol:
-
Obtain Special Instructions: Before use, ensure all safety precautions have been read and understood.[1]
-
Designated Area: All handling of this compound should occur in a designated and restricted area, such as a laboratory or pharmacy. Signs should be posted to restrict access by unauthorized personnel.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Engineering Controls: Whenever possible, handle this compound within a containment device, such as a chemical fume hood or a biological safety cabinet (BSC), to minimize the generation of dust or aerosols.
-
Hygiene: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[5] Wash hands thoroughly after handling.[1][5]
-
Decontamination: Clean all work surfaces thoroughly after handling to remove any residual contamination.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Must be disposed of as hazardous chemical waste in accordance with Federal Resource Conservation and Recovery Act (RCRA) guidelines.[6] Contact your institution's EHS department for collection and disposal. |
| Contaminated PPE (Gloves, Gown, etc.) | Place in a sealed, labeled hazardous waste container immediately after use. |
| Contaminated Labware (Vials, Pipettes, etc.) | Dispose of as hazardous waste. Do not place in regular trash or with biohazardous waste unless it is also biologically contaminated. |
| Empty Stock Containers | Before discarding, scratch out all identifying information on the label to protect proprietary information.[7][8] Dispose of as hazardous waste unless thoroughly decontaminated according to an approved procedure. |
| Spill Cleanup Material | All materials used to clean up spills of this compound must be disposed of as hazardous waste. |
General Disposal Guidelines:
-
Do Not Flush: Do not dispose of this compound down the drain or in the toilet unless specifically instructed to do so by EHS or the manufacturer, which is highly unlikely for an investigational drug.[7]
-
Take-Back Programs: If available, utilize community or institutional drug take-back programs for disposal.[7][9][10]
-
Incineration: Hazardous drug waste is typically sent for incineration by a licensed waste management vendor.[6]
-
Spill Management: In case of a spill, evacuate unnecessary personnel.[1] Wear appropriate PPE, including respiratory protection, and avoid creating dust.[1] Collect the spilled material using a method that controls dust generation (e.g., wet wiping or using a HEPA-filtered vacuum).[11] Place all cleanup materials in a sealed container for hazardous waste disposal.[11]
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. pogo.ca [pogo.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. research.washu.edu [research.washu.edu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. oncolink.org [oncolink.org]
- 10. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
